molecular formula C8H9NO B1583426 3-Methylbenzamide CAS No. 618-47-3

3-Methylbenzamide

Cat. No.: B1583426
CAS No.: 618-47-3
M. Wt: 135.16 g/mol
InChI Key: WGRPQCFFBRDZFV-UHFFFAOYSA-N
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Description

3-Methylbenzamide is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound m-Toluamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2170. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRPQCFFBRDZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50210798
Record name m-Toluamide
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Molecular Weight

135.16 g/mol
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CAS No.

618-47-3
Record name 3-Methylbenzamide
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Record name m-Toluamide
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Record name 3-Methylbenzamide
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Record name m-Toluamide
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Record name m-toluamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzamide, also known as m-toluamide, is an organic compound belonging to the benzamide (B126) class. It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Notably, it is a precursor to the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identification

The structure of this compound consists of a benzene (B151609) ring substituted with a methyl group at the meta-position (C3) and a carboxamide group at the C1 position.

IdentifierValue
IUPAC Name This compound[1]
Synonyms m-Toluamide, m-Methylbenzamide[2][3]
CAS Number 618-47-3[1]
Molecular Formula C₈H₉NO[1]
SMILES Cc1cccc(c1)C(N)=O
InChI 1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10)
InChI Key WGRPQCFFBRDZFV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.

PropertyValue
Molecular Weight 135.16 g/mol
Appearance White crystal or crystalline powder
Melting Point 94-96 °C
Boiling Point ~305 °C[4]
Density 1.1031 g/cm³ (rough estimate)[3]
Solubility Soluble in polar solvents like alcohols and ketones; low solubility in water.[4]
pKa 16.11 ± 0.50 (Predicted)[3]
LogP (Octanol/Water) 2.12[5]

Experimental Protocols

Synthesis of this compound from 3-Methylbenzoyl Chloride

This protocol describes a common laboratory method for the synthesis of this compound via the acylation of ammonia (B1221849) with 3-methylbenzoyl chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a stirring bar, dissolve 3-methylbenzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution to the cooled, stirring solution of 3-methylbenzoyl chloride. A white precipitate of this compound will form.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure white solid.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare the sample solution by dissolving a known amount of the synthesized this compound in the mobile phase to a similar concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to analyze its purity. The purity can be determined by the area percentage of the main peak.

Biological Activity

While this compound itself is primarily used as a chemical intermediate, some studies have suggested potential biological activities. It has been shown to cause a decrease in blood pressure and viscosity, as well as an increase in blood flow to the testes.[6] Additionally, it has been found to inhibit the enzyme that catalyzes the conversion of tyrosine to dopamine, suggesting a potential, though not yet established, therapeutic role in conditions like Parkinson's disease with mild symptoms.[6] It is important to note that derivatives of this compound, such as N,N-diethyl-3-methylbenzamide (DEET), have well-documented biological activity as insect repellents.

Visualizations

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Experimental Workflow: Synthesis of 3-Methylbenzamidedot

// Nodes start [label="Start: Dissolve 3-Methylbenzoyl\nChloride in DCM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Cool solution in ice bath"]; step2 [label="Slowly add concentrated\nAmmonium Hydroxide"]; step3 [label="Stir at room temperature\nfor 1-2 hours"]; step4 [label="Transfer to separatory funnel"]; step5 [label="Wash with saturated NaHCO₃\nand then brine"]; step6 [label="Dry organic layer with MgSO₄"]; step7 [label="Filter and collect filtrate"]; step8 [label="Remove solvent via\nrotary evaporation"]; step9 [label="Purify by recrystallization"]; end [label="End: Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; }

References

An In-depth Technical Guide to 3-Methylbenzamide (CAS 618-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzamide (CAS 618-47-3), a versatile aromatic amide with significant potential in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and presents a thorough analysis of its spectroscopic data. Furthermore, it explores the compound's biological activities, with a particular focus on its role as an inhibitor of dopamine (B1211576) synthesis, a mechanism with potential therapeutic implications for neurodegenerative disorders such as Parkinson's disease. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is an aromatic amide derived from toluene, with a methyl group at the meta-position relative to the amide functional group.[1] This substitution pattern influences its electronic properties and reactivity. The presence of the amide group allows for hydrogen bonding, affecting its physical characteristics.[1] It is generally soluble in organic solvents like ethanol (B145695) and ether and shows lower solubility in water due to its hydrophobic aromatic core.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 618-47-3[1]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [2]
Melting Point 94-96 °C[2]
Boiling Point 288 °C[3]
Density 1.0804 g/cm³[4]
Appearance White crystalline solid[1]
Synonyms m-Toluamide, 3-Toluamide, m-Methylbenzamide[1]
InChI Key WGRPQCFFBRDZFV-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1)C(N)=O

Synthesis and Purification

Synthesis from 3-Methylbenzoyl Chloride and Ammonia (B1221849)

A common and efficient method for the synthesis of this compound is the reaction of 3-methylbenzoyl chloride with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 3-methylbenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated aqueous solution of ammonia (a slight excess, ~1.1 equivalents) dropwise to the stirred solution of 3-methylbenzoyl chloride. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any ammonium (B1175870) chloride byproduct.

  • The crude product can then be purified by recrystallization.

G 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Reaction_Vessel Reaction at 0-5 °C 3-Methylbenzoyl_Chloride->Reaction_Vessel Ammonia Ammonia (aq) Ammonia->Reaction_Vessel Crude_Product Crude this compound + Ammonium Chloride Reaction_Vessel->Crude_Product Filtration Vacuum Filtration Crude_Product->Filtration Purification Recrystallization Filtration->Purification Pure_Product Pure this compound Purification->Pure_Product

Synthesis workflow for this compound.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[3] The choice of solvent is crucial for effective purification.

Experimental Protocol:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) to dissolve the solid completely.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound will form as the solubility decreases.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.65s1HAr-H[6]
7.59-7.51m1HAr-H[6]
7.45-7.42m2HAr-H[6]
6.19br s2H-NH₂[6]
2.39s3H-CH₃[6]

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
170.54C=O[6]
138.34Ar-C[6]
133.52Ar-C[6]
132.82Ar-C[6]
128.65Ar-CH[6]
128.16Ar-CH[6]
124.48Ar-CH[6]
21.33-CH₃[6]

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3400-3200Strong, BroadN-H stretch (amide)[7]
~1660StrongC=O stretch (amide I)[7]
~1600MediumN-H bend (amide II)[7]
~3050MediumAromatic C-H stretch[7]
~2950MediumAliphatic C-H stretch[7]

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignmentReference
135HighMolecular ion [M]⁺[8]
119High[M - NH₂]⁺[8]
91High[C₇H₇]⁺ (tropylium ion)[8]

Biological Activity and Applications

This compound has garnered interest in the field of drug development due to its potential biological activities. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Inhibition of Dopamine Synthesis

One of the most significant reported biological activities of this compound is its ability to inhibit the enzyme that catalyzes the conversion of tyrosine to dopamine.[9] This suggests a potential therapeutic application in conditions characterized by excessive dopamine production or for modulating dopaminergic pathways. This inhibitory action is particularly relevant to research in neurodegenerative disorders like Parkinson's disease, where the regulation of dopamine levels is a key therapeutic strategy.[9]

The synthesis of dopamine is a critical pathway in the central nervous system. The rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.

G cluster_0 Dopamine Synthesis Pathway L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (Rate-limiting step) L-Tyrosine->Tyrosine_Hydroxylase L-DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L-DOPA->AADC Dopamine Dopamine Tyrosine_Hydroxylase->L-DOPA AADC->Dopamine This compound This compound This compound->Tyrosine_Hydroxylase Inhibition

Inhibition of the dopamine synthesis pathway.
Other Reported Activities

Preliminary studies have also indicated that this compound may have effects on the cardiovascular system, including causing a decrease in blood pressure and blood viscosity.[9] Furthermore, it has been shown to bind with high affinity to plasma proteins such as albumin and alpha 1-acid glycoprotein, an important consideration for its pharmacokinetic profile.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin. Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.

Conclusion

This compound is a valuable compound for researchers and scientists in the fields of organic chemistry and drug discovery. Its straightforward synthesis, well-characterized spectroscopic properties, and intriguing biological activities, particularly its potential as a modulator of dopamine synthesis, make it a subject of ongoing interest. This technical guide provides a solid foundation of data and protocols to facilitate further research and development involving this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-Toluamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluamide, systematically known as 3-methylbenzamide, is a primary amide derivative of m-toluic acid. While its N,N-diethyl derivative, DEET, is a widely recognized and extensively studied insect repellent, m-Toluamide itself serves as a crucial chemical intermediate and a subject of interest in the study of amide chemistry and potential biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of m-Toluamide, including detailed experimental protocols and graphical representations of relevant chemical pathways.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
Synonyms m-Toluamide, 3-Toluamide, m-Methylbenzamide[1][2]
CAS Number 618-47-3
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
InChI Key WGRPQCFFBRDZFV-UHFFFAOYSA-N
SMILES Cc1cccc(c1)C(N)=O

Physical Properties

The physical characteristics of m-Toluamide are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueSource
Appearance White to off-white crystalline powder/solid[2]
Melting Point 94-96 °C
Boiling Point ~305 °C[2]
Solubility Soluble in polar solvents like alcohols and ketones; low solubility in water.[2]

Chemical Properties and Synthesis

m-Toluamide exhibits the typical reactivity of a primary amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making it less basic than corresponding amines. The amide bond can undergo hydrolysis under acidic or basic conditions to yield m-toluic acid and ammonia.

Synthesis of m-Toluamide

The most common laboratory synthesis of m-Toluamide involves a two-step process starting from m-toluic acid. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of m-Toluamide from m-Toluic Acid

Materials:

  • m-Toluic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

Step 1: Synthesis of m-Toluoyl Chloride

  • In a round-bottom flask, place m-toluic acid (1 equivalent).

  • Under a fume hood, add thionyl chloride (2 equivalents) dropwise to the flask at room temperature with constant stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the cessation of gas bubbling.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude m-toluoyl chloride is typically a yellow to brown liquid and can be used in the next step without further purification.

Step 2: Synthesis of m-Toluamide

  • Dissolve the crude m-toluoyl chloride in an anhydrous solvent such as diethyl ether or THF.

  • In a separate flask, place an excess of concentrated ammonium hydroxide in an ice bath to maintain a low temperature.

  • Slowly add the solution of m-toluoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. The formation of a white precipitate (m-Toluamide) will be observed.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any unreacted ammonium hydroxide and ammonium chloride.

  • Recrystallize the crude m-Toluamide from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Dry the purified crystals in a desiccator.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1 cluster_step2 Step 2 mToluicAcid m-Toluic Acid mToluoylChloride m-Toluoyl Chloride mToluicAcid->mToluoylChloride  Acid Chloride Formation SOCl2 Thionyl Chloride (SOCl₂) mToluamide m-Toluamide mToluoylChloride->mToluamide  Amidation NH4OH Ammonium Hydroxide (NH₄OH)

Caption: Workflow for the synthesis of m-Toluamide.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of m-Toluamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of m-Toluamide

Materials:

  • Purified m-Toluamide sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified m-Toluamide in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of m-Toluamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Infrared Spectroscopy of m-Toluamide

Materials:

  • Purified m-Toluamide sample

  • Potassium bromide (KBr) for solid samples (pellet method) or a suitable solvent for solution-phase analysis

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Thoroughly dry a small amount of purified m-Toluamide and spectroscopic grade KBr to remove any moisture.

  • In a mortar and pestle, grind a small amount of m-Toluamide (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the amide and aromatic functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry of m-Toluamide

Materials:

  • Purified m-Toluamide sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Electron Ionization - EI):

  • Dissolve a small amount of the m-Toluamide sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Volatilize the sample in the ion source.

  • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

  • Analyze the spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

Biological Activity and Signaling Pathways

While m-Toluamide itself is not a widely used insect repellent, its derivative, DEET, is the gold standard. The mechanism of action of DEET is complex and involves multiple pathways. It is plausible that m-Toluamide may interact with similar biological targets, albeit with different efficacy. The primary proposed mechanisms for DEET, which may be relevant for m-Toluamide, involve the insect's olfactory system.

Recent research suggests that DEET and other repellents interact with multiple sensory receptors in insects, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs).[3] One prominent theory is that these compounds activate certain receptors that elicit an avoidance response or block the function of receptors that are essential for host detection.

Proposed Signaling Pathway for Repellent Action

The following diagram illustrates a simplified, hypothetical signaling pathway for an insect repellent like DEET, which could serve as a model for studying m-Toluamide. The repellent molecule binds to an Odorant Receptor on the membrane of an olfactory sensory neuron. This binding event can trigger a G-protein-coupled signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the transmission of an action potential to the insect's brain, which is interpreted as a repellent signal.

SignalingPathway cluster_neuron Olfactory Sensory Neuron Repellent Repellent Molecule (e.g., m-Toluamide) OR Odorant Receptor (OR) Repellent->OR Binding G_Protein G-Protein OR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation cAMP Second Messenger (e.g., cAMP) Effector->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Gating Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Avoidance Behavioral Response (Avoidance) Action_Potential->Avoidance

Caption: Hypothetical signaling pathway for insect repellency.

Conclusion

m-Toluamide is a foundational molecule in the study of amides and the development of active compounds. This guide has provided a detailed summary of its physical and chemical properties, along with standardized protocols for its synthesis and characterization. The presented information serves as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and the development of new active ingredients. Further investigation into the specific biological activities of m-Toluamide is warranted to fully understand its potential beyond its role as a chemical intermediate.

References

Biological Activity Screening of 3-Methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzamide, a simple derivative of benzamide (B126), belongs to a class of compounds with diverse and significant biological activities. While extensive research has been conducted on various substituted benzamides, this technical guide focuses on the known and potential biological activities of this compound. This document summarizes the available quantitative data, provides detailed experimental protocols for screening its activity, and explores its potential modulation of key signaling pathways. The information presented herein aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction

Benzamides are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antipsychotic, antiemetic, and prokinetic activities. The seemingly minor structural modification of a methyl group at the meta-position of the benzamide core, as in this compound, can significantly influence its biological profile. This guide provides an in-depth overview of the screening methodologies and known biological effects pertinent to this compound, drawing from data on closely related analogs where direct data is unavailable.

Potential Biological Activities and Quantitative Data

Direct quantitative data for this compound is limited in publicly available literature. However, the biological activities of structurally similar compounds, particularly in the realms of enzyme inhibition and anticancer activity, provide a strong basis for targeted screening efforts.

Enzyme Inhibition: A Focus on PARP

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Notably, the parent compound, benzamide, and a closely related analog, 3-aminobenzamide (B1265367), are well-characterized PARP inhibitors.

  • Benzamide , the unsubstituted parent compound, is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1)[1].

  • 3-Aminobenzamide , which differs from this compound only by the substitution at the 3-position, is a potent PARP inhibitor with an IC50 of <50 nM in CHO cells[2]. It is widely used as a tool compound in research to study the effects of PARP inhibition[3][4]. Another source states that 50 μM of 3-aminobenzamide inhibits Poly ADP-Ribose synthetase enzyme activity by 90%[4].

Given the established PARP inhibitory activity of its close analogs, this compound is a strong candidate for screening as a PARP inhibitor.

Table 1: PARP Inhibition Data for Benzamide and 3-Aminobenzamide

CompoundTargetIC50Cell Line/System
BenzamidePARP-13.3 µMNot specified
3-AminobenzamidePARP<50 nMCHO cells
3-AminobenzamidePoly ADP-Ribose synthetase~50 µM (90% inhibition)Not specified
Anticancer Activity

The potential anticancer activity of this compound is primarily inferred from studies on its derivatives and its likely role as a PARP inhibitor. PARP inhibitors have demonstrated efficacy in treating various cancers. While no specific IC50 values for this compound against cancer cell lines were found, the potentiation of cytotoxicity of DNA-damaging agents by 3-aminobenzamide in human tumor cell lines suggests a potential avenue for combination therapies[3].

Antimicrobial Activity
Receptor Binding Activity

Benzamide derivatives are known to interact with various receptors, most notably dopamine (B1211576) receptors. However, specific binding affinity (Ki) values for this compound at dopamine or other receptors were not found in the current search. High-affinity binding of dopamine to D1 and D2 receptors has been reported with IC50 values of 1.1 µM and 0.7 µM, respectively[6].

Experimental Protocols

This section provides detailed methodologies for key experiments to screen the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT assay workflow for cytotoxicity screening.

PARP Inhibition Assay

A common method to assess PARP inhibition is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into a histone substrate.

Principle: Activated PARP uses NAD+ to form poly(ADP-ribose) chains on acceptor proteins like histones. In this assay, biotinylated NAD+ is used as a substrate. The amount of incorporated biotin (B1667282) is then quantified using streptavidin conjugated to an enzyme (e.g., HRP) that produces a colored or fluorescent signal.

Protocol:

  • Plate Coating: Coat a 96-well plate with histones and block non-specific binding sites.

  • Reaction Setup: In each well, add assay buffer, activated DNA, and varying concentrations of this compound. Include a known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control and a no-inhibitor control.

  • Enzyme Addition: Add purified PARP1 enzyme to each well to start the reaction.

  • Substrate Addition: Add biotinylated NAD+ to each well and incubate to allow for poly(ADP-ribosyl)ation.

  • Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP and incubate.

  • Signal Development: Add HRP substrate (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

PARP_Inhibition_Assay cluster_assay PARP Inhibition Assay Principle Enzyme PARP1 Product Biotinylated Poly(ADP-ribosyl)ated Histone Enzyme->Product catalyzes Substrate Histone + Biotin-NAD+ Substrate->Product is converted to Detection Streptavidin-HRP -> Colorimetric Signal Product->Detection Inhibitor This compound Inhibitor->Enzyme inhibits

Principle of a colorimetric PARP inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium, and a standardized inoculum of the test microorganism is added. The lowest concentration of the agent that inhibits visible growth of the microorganism is the MIC.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).

MIC_Determination cluster_protocol Broth Microdilution for MIC A Prepare Serial Dilutions of This compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate (18-24h) B->C D Observe for Growth Inhibition C->D E Determine MIC D->E

Workflow for MIC determination by broth microdilution.

Potential Signaling Pathway Modulation

While direct evidence for this compound's impact on specific signaling pathways is lacking, the activities of related benzamides suggest potential targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Studies have shown that certain N-substituted benzamides can inhibit NF-κB activation[7]. This suggests that this compound may also possess the ability to modulate this pathway.

Proposed Mechanism of Investigation:

  • Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an NF-κB activator like lipopolysaccharide (LPS).

  • Treatment: Treat the cells with this compound at various concentrations prior to or concurrently with LPS stimulation.

  • Analysis of NF-κB Activation: Assess NF-κB activation through various methods:

    • Western Blot: Analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

    • Immunofluorescence: Visualize the nuclear translocation of the p65 subunit.

    • Reporter Assay: Use a cell line with a luciferase reporter gene under the control of an NF-κB response element.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene induces Inhibitor This compound (Hypothesized) Inhibitor->IKK may inhibit MAPK_Pathway cluster_mapk Simplified MAPK/ERK Pathway GF Growth Factor GFR Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->RAF may inhibit? Inhibitor->MEK may inhibit?

References

An In-Depth Technical Guide to the Mechanism of Action of 3-Methylbenzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzamide, a derivative of benzamide (B126), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its roles as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Sirtuin 2 (SIRT2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to its inhibitory action on two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs), particularly SIRT2.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are crucial for DNA repair. In response to DNA single-strand breaks, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair enzymes to the site of damage.

This compound and its analogs, such as 3-aminobenzamide, act as competitive inhibitors of PARP by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme. By occupying this site, they prevent the synthesis of PAR chains, thereby hindering the DNA repair process. This inhibition of DNA repair can be cytotoxic to cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, a concept known as synthetic lethality.

Inhibition of Sirtuin 2 (SIRT2)

Quantitative Data on Inhibitory Activity

While specific IC50 values for this compound against PARP1 and SIRT2 are not consistently reported in the available literature, data for closely related benzamide derivatives provide valuable insights into the potential potency of this class of compounds.

CompoundTargetIC50Cell Line/Assay ConditionsReference
BenzamidePARP-13.3 µM-[1]
3-AminobenzamidePARP~50 nMCHO cells[2]
3-(N-Arylsulfamoyl)benzamide derivatives SIRT2Various (µM range)In vitro deacetylation assays[3]
AGK2 (a SIRT2 inhibitor) SIRT23.5 µMCell-free assay[4]
AK-7 (a SIRT2 inhibitor) SIRT215.5 µM-[4]

Note: The IC50 values can vary depending on the specific assay conditions and the cell line used. The data for related compounds suggest that this compound likely exhibits inhibitory activity in the micromolar to nanomolar range.

Signaling Pathways Modulated by this compound

The inhibitory actions of this compound on PARP and SIRT2 lead to the modulation of several downstream signaling pathways.

PARP Inhibition and DNA Damage Response

Inhibition of PARP by this compound disrupts the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks. This disruption can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in cancer cells with compromised homologous recombination repair pathways.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR BER Base Excision Repair Complex PAR->BER recruits Repair DNA Repair BER->Repair Apoptosis Apoptosis BER->Apoptosis failure leads to Methylbenzamide This compound Methylbenzamide->PARP1 inhibits

PARP Inhibition by this compound in the DNA Damage Response.

SIRT2 Inhibition and Neuroprotection

The inhibition of SIRT2 by benzamide derivatives has been linked to neuroprotective effects, particularly in models of Huntington's disease. One proposed mechanism involves the regulation of sterol biosynthesis through the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. Inhibition of SIRT2 may lead to a decrease in the nuclear localization of SREBP-2, resulting in reduced expression of genes involved in cholesterol synthesis.

SIRT2_Inhibition_Pathway Methylbenzamide This compound SIRT2 SIRT2 Methylbenzamide->SIRT2 inhibits SREBP2_inactive SREBP-2 (Inactive) in Cytoplasm SIRT2->SREBP2_inactive deacetylates (regulates trafficking) SREBP2_active SREBP-2 (Active) in Nucleus SREBP2_inactive->SREBP2_active translocates Sterol_Synthesis_Genes Sterol Synthesis Genes SREBP2_active->Sterol_Synthesis_Genes activates transcription Sterol_Biosynthesis Sterol Biosynthesis Sterol_Synthesis_Genes->Sterol_Biosynthesis Neuroprotection Neuroprotection Sterol_Biosynthesis->Neuroprotection modulation leads to PARP_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add PARP1 Enzyme and Activated DNA Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10-15 min) Add_Enzyme->Incubate1 Add_NAD Initiate Reaction with NAD+ Incubate1->Add_NAD Incubate2 Incubate (37°C, 60 min) Add_NAD->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Incubate3 Incubate for Signal Development Add_Detection->Incubate3 Read_Fluorescence Measure Fluorescence Incubate3->Read_Fluorescence Analyze Calculate % Inhibition and IC50 Read_Fluorescence->Analyze End End Analyze->End SIRT2_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add SIRT2 Enzyme and NAD+ Add_Inhibitor->Add_Enzyme Incubate1 Incubate (37°C, 10 min) Add_Enzyme->Incubate1 Add_Substrate Initiate Reaction with Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate (37°C, 60 min) Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate for Signal Development Add_Developer->Incubate3 Read_Fluorescence Measure Fluorescence Incubate3->Read_Fluorescence Analyze Calculate % Inhibition and IC50 Read_Fluorescence->Analyze End End Analyze->End

References

The Solubility of 3-Methylbenzamide in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 3-methylbenzamide (also known as m-toluamide) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, crystallization processes, and formulation development. This document summarizes available quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a crystalline compound like this compound is governed by the principle "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities. This compound possesses both a non-polar benzene (B151609) ring and a polar amide group, allowing for a range of interactions with different organic solvents.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound is essential for designing and optimizing chemical processes. A key study by Yang et al. investigated the solubility of three benzamide (B126) derivatives in a range of solvents at various temperatures. While the full dataset from this study could not be accessed for this guide, the abstract provides valuable insights into the solubility trends. The following table summarizes the reported solubility order for a benzamide derivative (S1), which is likely this compound or a closely related isomer, at 328.15 K.

SolventSolubility Order (from highest to lowest)
Methanol (B129727)1
Acetone2
Chloroform3
Ethyl Acetate4
Toluene5
Water6

Note: This table indicates the relative order of solubility and does not provide specific quantitative values.

The study also noted that the mole fraction solubility of the benzamide derivatives increased with an increase in temperature across all tested solvents. For instance, the highest mole fraction solubility for one of the derivatives in methanol was reported to be 1.2464 × 10³ at 328.15 K.[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical research. The following outlines a common methodology for accurately measuring the solubility of a compound like this compound.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

1. Sample Preparation:

  • An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container, such as a shaker flask or a jacketed reactor.

2. Equilibration:

  • The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a constant temperature water bath or a temperature-controlled shaker. The time required for equilibration can vary depending on the solvent and the solute and is typically determined experimentally.

3. Sample Withdrawal and Filtration:

  • Once equilibrium is established, the agitation is stopped, and the solution is allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

  • The withdrawn sample is immediately filtered through a fine-pored filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles.

4. Solvent Evaporation and Mass Determination:

  • A known mass of the filtered saturated solution is transferred to a pre-weighed container.

  • The solvent is then removed by evaporation under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved solid is achieved.

5. Calculation of Solubility:

  • The mass of the dissolved this compound is determined by subtracting the mass of the empty container from the final mass of the container with the dried solid.

  • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, mole fraction, or mass fraction.

Ultraviolet (UV) Spectrophotometry

For compounds that absorb UV radiation, like this compound, UV spectrophotometry offers a sensitive and accurate method for determining solubility.

1. Preparation of Standard Solutions:

  • A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared.

2. Calibration Curve:

  • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • A calibration curve is constructed by plotting absorbance versus concentration.

3. Sample Preparation and Equilibration:

  • Similar to the gravimetric method, a saturated solution of this compound is prepared by equilibrating an excess of the solid in the solvent at a constant temperature.

4. Sample Dilution and Measurement:

  • A filtered sample of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • The absorbance of the diluted sample is measured at λmax.

5. Calculation of Solubility:

  • The concentration of the diluted sample is determined from the calibration curve.

  • The original concentration of the saturated solution, and thus the solubility, is calculated by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess this compound mix Combine solid and solvent in a sealed vessel prep_solid->mix prep_solvent Measure known volume/mass of solvent prep_solvent->mix equilibrate Agitate at constant temperature until equilibrium is reached mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant with a temperature-controlled syringe settle->withdraw filter Filter through a 0.45 µm syringe filter withdraw->filter weigh_solution Weigh a portion of the filtered saturated solution filter->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_solid Weigh the remaining solid (this compound) evaporate->weigh_solid calculate Calculate solubility (e.g., mole fraction, g/100g solvent) weigh_solid->calculate

Caption: Workflow for the gravimetric determination of solubility.

References

Crystal Structure of 3-Methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-Methylbenzamide (m-toluamide), an important structural motif in medicinal chemistry. The document details the experimental protocols for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction. All crystallographic and geometric data are presented in tabular format for clarity and comparative analysis. Furthermore, key processes and structural features, such as the experimental workflow and the hydrogen-bonding network, are visualized using logical diagrams to facilitate a deeper understanding of its solid-state architecture.

Experimental Methodologies

The following sections outline the protocols for the synthesis of this compound, the growth of high-quality single crystals, and the methodology for X-ray diffraction analysis.

Synthesis of this compound

This compound is synthesized via the nucleophilic acyl substitution of 3-methylbenzoyl chloride with ammonia (B1221849). This standard amidation reaction is efficient and proceeds through a well-established addition-elimination mechanism.[1][2][3]

Protocol:

  • Preparation of Acyl Chloride: 3-Methylbenzoic acid is converted to its corresponding acyl chloride, 3-methylbenzoyl chloride. A common method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The excess SOCl₂ is typically removed by distillation after the reaction is complete.

  • Amidation: The prepared 3-methylbenzoyl chloride is added dropwise to a cooled (0 °C), concentrated aqueous solution of ammonia.[1] The reaction is vigorous and exothermic.[2] The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.[3]

  • Reaction Quench and Product Isolation: The reaction proceeds in two stages: first, the formation of this compound and hydrogen chloride (HCl), followed by the immediate neutralization of the HCl by excess ammonia to form ammonium (B1175870) chloride (NH₄Cl).[1]

  • Purification: The resulting white solid precipitate, a mixture of this compound and NH₄Cl, is collected by filtration. The crude product is then washed with cold water to remove the water-soluble NH₄Cl. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

Single Crystal Growth

The generation of diffraction-quality single crystals is a critical step for structural analysis.[4] For this compound, the slow evaporation method from a mixed solvent system is effective.[5]

Protocol:

  • Solvent Selection: A binary solvent system is chosen where this compound is soluble in one solvent (e.g., ethanol) and poorly soluble in the other (e.g., water). The two solvents must be miscible.

  • Solution Preparation: A saturated solution of purified this compound is prepared in a minimal amount of the "good" solvent (ethanol) at a slightly elevated temperature to ensure complete dissolution.

  • Inducing Supersaturation: The "poor" solvent (water) is added dropwise to the warm solution until slight turbidity is observed, indicating the solution is nearing its saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystal Growth: The solution is filtered through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial) to remove any dust or particulate matter that could act as unwanted nucleation sites.[5] The vial is then loosely covered (e.g., with parafilm perforated with a few small holes) to allow for the slow evaporation of the more volatile solvent.[5]

  • Harvesting: The vessel is left undisturbed in a vibration-free environment for several days to weeks.[5] As the solvent evaporates, the concentration of the solute slowly increases, leading to the formation of well-ordered single crystals. Suitable crystals (>0.1 mm) are then carefully harvested from the mother liquor.[4]

X-ray Diffraction Analysis

The determination of the crystal structure is accomplished using a single-crystal X-ray diffractometer. The process involves data collection, structure solution, and refinement.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects, and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and as it is rotated, a series of diffraction patterns are collected by a detector.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of reflections are integrated, scaled, and merged to create a final reflection file.[7]

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. From this map, an initial molecular model is built. The model, containing atomic positions and displacement parameters, is then refined against the experimental diffraction data using a least-squares minimization algorithm until the calculated and observed diffraction patterns show the best possible agreement.

Results and Discussion

The crystal structure of this compound was determined by two-dimensional X-ray methods. The analysis reveals key structural features, including molecular geometry and an extensive hydrogen-bonding network that dictates the crystal packing.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/a with four molecules per unit cell.

Parameter Value
Empirical FormulaC₈H₉NO
Formula Weight135.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a8.93 ± 0.03 Å
b16.02 ± 0.03 Å
c5.12 ± 0.02 Å
β95.0 ± 0.6°
Volume729.6 ų
Z4
Calculated Density1.230 g/cm³
Measured Density1.225 g/cm³
(Data sourced from Orii et al., 1963)
Molecular Geometry

The molecular structure consists of a methyl-substituted benzene (B151609) ring and an amide group. A notable feature is the torsion angle between the plane of the benzene ring and the amide group. The amide group is twisted by 28.7° relative to the ring. This deviation from planarity is attributed to steric hindrance between the hydrogen atom at the C6 position of the ring and a hydrogen atom of the amino group. Selected bond lengths and angles are presented in the following table.

Bond Length (Å) Angle Value (°)
C(7)-O1.246O-C(7)-N~120 (est.)
C(7)-N1.29O-C(7)-C(1)~120 (est.)
C(1)-C(7)1.504N-C(7)-C(1)~120 (est.)
C(3)-C(8)1.526
C-C (mean, ring)1.375
(Data sourced from Orii et al., 1963)
Supramolecular Assembly and Hydrogen Bonding

The crystal packing of this compound is dominated by intermolecular hydrogen bonds of the N-H···O type. These interactions link the molecules into a robust supramolecular architecture. Each molecule participates in two distinct hydrogen bonds:

  • Dimer Formation: Molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds with a bond length of 3.22 Å.

  • Chain Formation: These dimers are then linked to adjacent dimers via a second set of N-H···O hydrogen bonds, which are shorter and stronger at 2.97 Å. This second interaction propagates along the c-axis, forming endless chains.

These chains are held together by van der Waals forces, and this specific arrangement accounts for the observed cleavage plane parallel to (100).

Donor-H···Acceptor D···A Distance (Å) Type of Interaction
N-H···O3.22Dimer Formation
N-H···O2.97Chain Formation
(Data sourced from Orii et al., 1963)

Visualizations

The following diagrams illustrate the experimental workflow and the logical connectivity of the hydrogen-bonding network.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xrd X-Ray Diffraction Analysis s1 3-Methylbenzoic Acid + Thionyl Chloride s2 Formation of 3-Methylbenzoyl Chloride s1->s2 s3 Amidation with Aqueous Ammonia s2->s3 s4 Crude this compound s3->s4 s5 Purification by Recrystallization s4->s5 c1 Prepare Saturated Solution (Ethanol/Water) s5->c1 c2 Slow Evaporation c1->c2 c3 Harvest Single Crystals c2->c3 x1 Mount Crystal c3->x1 x2 X-Ray Data Collection x1->x2 x3 Data Processing (Integration & Scaling) x2->x3 x4 Structure Solution (Direct Methods) x3->x4 x5 Structure Refinement x4->x5 x6 Final Structural Model x5->x6

Fig. 1: Experimental workflow for the crystal structure analysis of this compound.

hydrogen_bonding Hydrogen Bonding Network Schematic cluster_dimer Centrosymmetric Dimer cluster_chain Endless Chain along c-axis molA Molecule A molB Molecule B molA->molB H-Bond (3.22 Å) molB->molA H-Bond (3.22 Å) dimer1 Dimer (n) dimer2 Dimer (n+1) dimer1->dimer2 H-Bond (2.97 Å) dimer3 Dimer (n+2) dimer2->dimer3 H-Bond (2.97 Å)

Fig. 2: Logical diagram of the hydrogen-bonding interactions in crystalline this compound.

Conclusion

The solid-state structure of this compound has been comprehensively detailed, from its synthesis and crystallization to its final refined crystal structure. The molecule crystallizes in the monoclinic space group P2₁/a. The molecular geometry is characterized by a significant twist between the aromatic ring and the amide group due to steric effects. The crystal packing is primarily directed by a robust network of two distinct N-H···O hydrogen bonds, which first organize the molecules into centrosymmetric dimers and subsequently link these dimers into infinite chains. This detailed structural information is fundamental for understanding the physicochemical properties of this compound and serves as a valuable reference for its use in materials science and rational drug design.

References

Synthesis and Properties of 3-Methylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzamide and its derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of the methyl group at the meta-position of the benzamide (B126) scaffold influences the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological applications of this compound derivatives, with a focus on their potential as therapeutic agents. We will explore various synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action, presenting key data in a structured format to aid in the rational design of novel compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: formation of the amide bond from 3-methylbenzoic acid or its activated forms, and modifications to a pre-existing this compound scaffold.

Amide Bond Formation

A common and versatile method for synthesizing N-substituted 3-methylbenzamides is the coupling of 3-methylbenzoic acid with a primary or secondary amine. This can be achieved through several activation methods.

1. Acyl Chloride Formation Followed by Amination:

This is a traditional and widely used two-step method. 3-Methylbenzoic acid is first converted to the more reactive 3-methylbenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine to form the corresponding N-substituted this compound.

Experimental Protocol: Synthesis of N-Aryl-3-methylbenzamide via Acyl Chloride

  • Step 1: Synthesis of 3-Methylbenzoyl Chloride

    • To a solution of 3-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene), add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Amidation

    • Dissolve the desired aryl amine (1 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution to 0 °C and add a solution of 3-methylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-3-methylbenzamide.

2. Direct Amide Coupling:

Modern coupling reagents allow for the direct one-pot synthesis of amides from carboxylic acids and amines, avoiding the need to isolate the reactive acyl chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate].

Experimental Protocol: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using a Coupling Reagent

  • Dissolve 3-methylbenzoic acid (1 equivalent) and the desired amine (e.g., diethylamine, 1.1 equivalents) in a suitable anhydrous solvent such as DMF or dichloromethane.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N,N-diethyl-3-methylbenzamide.

3. Palladium-Catalyzed Amidation:

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for amide bond formation, particularly for less reactive amines or for constructing complex molecules. These methods can involve the coupling of aryl halides or triflates with amides or the direct amidation of C-H bonds.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their application, particularly in drug development, as they influence solubility, bioavailability, and metabolic stability. The following tables summarize key physicochemical data for a selection of this compound derivatives.

Table 1: Physicochemical Properties of Selected this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
This compoundC₈H₉NO135.1694-96White solid[1]
N,N-Diethyl-3-methylbenzamide (DEET)C₁₂H₁₇NO191.27LiquidColorless to pale yellow liquid[2]
3-Methoxy-N-methylbenzamideC₉H₁₁NO₂165.19--[3]
3-Methyl-N-phenylbenzamideC₁₄H₁₃NO211.26--
3-Methyl-N-(4-methylphenyl)benzamideC₁₅H₁₅NO225.29-Colorless plates

Table 2: Spectral Data for N,N-Diethyl-3-methylbenzamide (DEET)

Spectral Data TypeKey FeaturesReference
¹H NMR Signals for the two ethyl groups are distinct due to restricted amide bond rotation. Methylene protons appear as broad signals around 3.53 and 3.26 ppm, and methyl protons as a multiplet between 1.34-0.98 ppm.[4]
¹³C NMR Characteristic signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl groups.
IR (cm⁻¹) A strong absorption band around 1628 cm⁻¹ corresponding to the C=O stretching of the N,N-disubstituted amide.[4]

Biological Activities and Structure-Activity Relationships

This compound derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Anticancer Activity

1. Histone Deacetylase (HDAC) Inhibition:

Several benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of anticancer drugs. The general pharmacophore for benzamide-based HDAC inhibitors includes a zinc-binding group (the benzamide), a linker region, and a surface recognition "cap" group. The 3-methyl group can be considered part of the linker or cap, influencing the molecule's interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) for HDAC Inhibition:

  • Zinc-Binding Group: The benzamide moiety is crucial for chelating the zinc ion in the HDAC active site.

  • Linker: The nature and length of the linker that connects the benzamide to the cap group are critical for optimal activity.

  • Cap Group: A larger, often aromatic or heterocyclic, cap group is generally required to interact with the surface of the enzyme, providing additional binding affinity and selectivity. Modifications to the cap group can significantly impact potency and isoform selectivity.

2. Kinase Inhibition:

Protein kinases are another important class of targets in cancer therapy. Certain 3-substituted benzamide derivatives have been identified as inhibitors of various kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia (CML).

Structure-Activity Relationship (SAR) for Bcr-Abl Inhibition:

  • The benzamide core often serves as a scaffold to position key pharmacophoric features.

  • Substitutions on the N-aryl ring are critical for interacting with the ATP-binding site of the kinase.

  • The 3-methyl group on the benzoyl ring can influence the overall conformation and binding affinity of the inhibitor.

Table 3: Anticancer Activity of Selected Benzamide Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
Benzamide Derivative A HDACVarious cancer cell linesVaries
NS-187 (a 3-substituted benzamide) Bcr-AblK562 (CML)Potent inhibition
Antimycobacterial Activity

Derivatives of 3-hydroxy-5-methylbenzamide (B15229242) have shown promising activity against Mycobacterium tuberculosis.

Table 4: Anti-Mycobacterial Activity of 3-Hydroxy-5-methylbenzamide Analogues

Compound IDC-5 SubstitutionAmide SubstitutionIC₉₀ (µM) vs. M. tuberculosisHepG2 CC₅₀ (µM)Selectivity Index (SI)Reference
4b MethylPrimary0.623353[6]
16 ThiophenePrimary0.1339300[6]
22f MethylSecondary (Methyl)0.0925278[6]

Structure-Activity Relationship (SAR) for Antimycobacterial Activity:

  • A primary or small secondary amide is generally favored for activity.

  • Lipophilic substituents at the C-5 position, such as methyl or thiophene, enhance potency.

  • The selectivity index (SI), a ratio of cytotoxicity to activity, is a critical parameter for identifying promising drug candidates.

Visualizations

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 3-Methylbenzoic Acid + Amine coupling Amide Coupling Reaction (e.g., HATU, SOCl₂/Amine) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization pure_compound Pure this compound Derivative characterization->pure_compound Proceed to Screening primary_assay Primary Assay (e.g., Enzyme Inhibition Assay) pure_compound->primary_assay dose_response Dose-Response & IC₅₀ Determination primary_assay->dose_response secondary_assay Secondary Assay (e.g., Cell Proliferation Assay) dose_response->secondary_assay sar_analysis Structure-Activity Relationship Analysis secondary_assay->sar_analysis

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway: HDAC Inhibition

HDAC_Inhibition_Pathway cluster_acetylation Acetylation/Deacetylation Cycle HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Acetyl_Histones Acetylated Histones Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Closed Acetyl_Histones->Histones Chromatin_Open Open Chromatin (Transcriptionally Active) Acetyl_Histones->Chromatin_Open HAT Histone Acetyltransferase (HAT) HAT->Acetyl_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression enables Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Benzamide This compound Derivative (HDACi) Benzamide->HDAC Inhibits

Caption: Mechanism of action for this compound derivatives as HDAC inhibitors.

Signaling Pathway: Bcr-Abl Kinase Inhibition

Bcr_Abl_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) ADP ADP BcrAbl->ADP P_Substrate Phosphorylated Substrate BcrAbl->P_Substrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Downstream Substrate Signal Signal Transduction Cascade (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Signal Proliferation Cell Proliferation & Survival (Leukemia) Signal->Proliferation Benzamide This compound Derivative (TKI) Benzamide->BcrAbl Inhibits ATP Binding

Caption: Mechanism of Bcr-Abl tyrosine kinase inhibition by this compound derivatives.

Conclusion

This compound derivatives constitute a valuable and versatile scaffold in medicinal chemistry. The synthetic routes to these compounds are well-established and adaptable, allowing for the generation of diverse chemical libraries. The biological activities of these derivatives, particularly as anticancer and antimicrobial agents, are significant and warrant further investigation. The structure-activity relationships discussed in this guide highlight key structural features that can be modulated to enhance potency and selectivity. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and evaluate novel this compound-based compounds for various therapeutic applications. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential in combination therapies.

References

InChI key and SMILES string for 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier, physicochemical properties, and a detailed experimental protocol for the synthesis of 3-Methylbenzamide. Additionally, a proposed signaling pathway for the antibacterial activity of related benzamide (B126) derivatives is presented.

Chemical Identifiers

The unambiguous identification of chemical substances is crucial for research and development. The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two key standards for representing chemical structures.

InChIKey: WGRPQCFFBRDZFV-UHFFFAOYSA-N[1][2][3]

SMILES String: Cc1cccc(c1)C(N)=O[1][2]

Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol [1]
Melting Point 94-96 °C[1]
Boiling Point 248.86 °C (estimated)
Density 1.1031 g/cm³ (estimated)
Flash Point 107.2 °C
Vapor Pressure 0.0181 mmHg at 25 °C
CAS Number 618-47-3[1][2]

Experimental Protocols

Synthesis of this compound from 3-Methylbenzoic Acid

This protocol details a common method for the synthesis of this compound via the amidation of 3-methylbenzoic acid. The procedure involves the activation of the carboxylic acid followed by the introduction of an amine source.

Materials:

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 3-methylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amination: Slowly add a solution of ammonia (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel to yield pure this compound.

Signaling Pathway and Mechanism of Action

Recent studies have indicated that certain benzamide derivatives exhibit antibacterial properties by targeting the bacterial cell division protein FtsZ. While the specific activity of this compound as an FtsZ inhibitor requires further investigation, the following diagram illustrates the proposed mechanism for related compounds.

benzamide Benzamide Derivative ftsz FtsZ Monomers benzamide->ftsz Inhibits GTPase Activity z_ring Z-Ring Formation (Polymerization) ftsz->z_ring Polymerizes cell_division Cell Division z_ring->cell_division Initiates bacteriostasis Bacteriostasis/ Cell Death z_ring->bacteriostasis Inhibition

Caption: Proposed mechanism of antibacterial action for benzamide derivatives via inhibition of FtsZ polymerization.

References

Discovering Novel Biological Targets for 3-Methylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Methylbenzamide, a small molecule belonging to the benzamide (B126) class, presents an intriguing candidate for novel drug discovery. While direct research on its specific biological targets is limited, its structural similarity to known bioactive compounds, particularly PARP inhibitors, suggests significant therapeutic potential. This guide synthesizes the current understanding of this compound and related compounds, proposes high-probability biological targets, and provides a comprehensive framework for the experimental discovery and validation of these targets. We delve into detailed experimental protocols, from initial target identification to quantitative validation, and visualize key signaling pathways and experimental workflows to provide a clear roadmap for future research.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₉NO.[1] It belongs to the benzamide class of molecules, a scaffold present in numerous FDA-approved drugs.[2] Preliminary data suggests that this compound may influence physiological processes such as blood pressure and viscosity.[2] A key insight into its potential mechanism of action comes from reports that it may inhibit the enzyme responsible for converting tyrosine to dopamine (B1211576), hinting at a role in neurological pathways.[2] Furthermore, it has been shown to bind to plasma proteins, including albumin and alpha 1-acid glycoprotein.[2]

The primary impetus for this guide is the structural analogy between this compound and 3-aminobenzamide (B1265367), a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP).[3] This relationship strongly suggests that PARP enzymes are a primary avenue of investigation for elucidating the biological function of this compound.

Postulated Biological Targets and Signaling Pathways

Based on available evidence and chemical similarity, two primary signaling pathways emerge as high-priority areas for investigating the biological targets of this compound.

PARP-Mediated DNA Damage Repair and Cell Fate

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the DNA damage response (DDR). Upon detecting DNA single-strand breaks, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting DNA repair machinery. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication, ultimately leading to cell death, especially in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations). The inhibition of PARP1 by 3-aminobenzamide has been shown to reduce oxidative stress and prevent ATP depletion, thereby promoting cell survival in certain contexts.[3]

Given the structural similarity, it is highly probable that this compound also functions as a PARP inhibitor. The following diagram illustrates the central role of PARP1 in the DNA damage response.

PARP_Signaling PARP1 Signaling Pathway in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 XRCC1 XRCC1 PAR->XRCC1 LIG3 DNA Ligase III PAR->LIG3 PNKP PNKP PAR->PNKP Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits XRCC1->Repair_Complex LIG3->Repair_Complex PNKP->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (Hypothesized) Inhibitor->PARP1 inhibits

Caption: Hypothesized inhibition of the PARP1 signaling pathway by this compound.
Dopamine Synthesis and Receptor Signaling

Benzamide-containing compounds are known to interact with the dopaminergic system. Some act as antagonists for dopamine receptors, particularly the D2-like family (D2, D3, and D4 receptors). The initial observation that this compound may inhibit an enzyme in the dopamine synthesis pathway suggests a potential regulatory role in dopamine signaling. This pathway is crucial for motor control, motivation, and various cognitive functions. Dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

The following diagram outlines a simplified dopamine synthesis and signaling pathway that could be modulated by this compound.

Dopamine_Pathway Dopamine Synthesis and Receptor Signaling Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH substrate L_DOPA L-DOPA TH->L_DOPA catalyzes DDC DOPA Decarboxylase (DDC) L_DOPA->DDC substrate Dopamine Dopamine DDC->Dopamine catalyzes Vesicle Synaptic Vesicle Dopamine->Vesicle packaged into Synapse Synaptic Cleft Vesicle->Synapse release into D2R Dopamine D2 Receptor Synapse->D2R binds to Signaling Downstream Signaling D2R->Signaling Inhibitor This compound (Hypothesized) Inhibitor->TH inhibits (potential) Inhibitor->D2R antagonizes (potential) Target_ID_Workflow Experimental Workflow for Target Identification Start Start Synthesis Synthesize Affinity Probe (e.g., Biotinylated this compound) Start->Synthesis Label_Free Label-Free Proteomics Start->Label_Free Affinity_P Affinity-Based Proteomics Synthesis->Affinity_P Pull_Down Affinity Pull-Down with Cell Lysate Affinity_P->Pull_Down CETSA Cellular Thermal Shift Assay (CETSA) Label_Free->CETSA Mass_Spec1 LC-MS/MS Analysis Pull_Down->Mass_Spec1 Mass_Spec2 LC-MS/MS Analysis CETSA->Mass_Spec2 Data_Analysis Bioinformatic Analysis (Identify Enriched/Stabilized Proteins) Mass_Spec1->Data_Analysis Mass_Spec2->Data_Analysis Hit_List Generate Candidate Target List Data_Analysis->Hit_List Validation Target Validation Hit_List->Validation Biochemical Biochemical Assays (Enzyme kinetics, Binding assays) Validation->Biochemical Cellular Cell-Based Assays (e.g., Gene knockdown/overexpression) Validation->Cellular End Validated Targets Biochemical->End Cellular->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylbenzamide from 3-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-methylbenzamide from 3-toluic acid, a key transformation in the development of various biologically active molecules. The protocols outlined below are based on established chemical literature and are intended for use by trained professionals in a laboratory setting.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The conversion of 3-toluic acid to its corresponding primary amide, this compound, is a fundamental step in the synthesis of more complex molecules, including the well-known insect repellent N,N-diethyl-m-toluamide (DEET). This document details a robust and widely used two-step protocol involving the formation of an acyl chloride intermediate, followed by amidation. Alternative one-pot methods using coupling reagents are also discussed.

Reaction Overview

The primary method described involves two key stages:

  • Activation of 3-Toluic Acid: The carboxylic acid is converted into a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 3-methylbenzoyl chloride is then reacted with an ammonia (B1221849) source to form the final product, this compound.

An alternative approach involves the direct coupling of 3-toluic acid with an amine source using a coupling reagent, which can offer milder reaction conditions and simplified workup procedures.

Data Summary of Synthetic Methods

The following table summarizes various approaches for the synthesis of amides from carboxylic acids, with specific examples related to toluic acid derivatives where available.

MethodActivating/Coupling ReagentAmine SourceTypical Reaction ConditionsTypical YieldsKey Considerations
Acyl Chloride Intermediate Thionyl Chloride (SOCl₂)Concentrated Ammonia1. Reflux with SOCl₂. 2. Reaction with NH₃ at low temperature.Good to ExcellentGenerates acidic gases (HCl, SO₂); requires anhydrous conditions.[1]
Acyl Chloride Intermediate Oxalyl ChlorideDiethylamineRoom temperature reaction.ExcellentOften used with a DMF catalyst; generates gaseous byproducts.[2]
Direct Coupling COMUDiethylamine0 °C to room temperature in DMF.70-80%Byproducts are water-soluble, simplifying purification. The reaction progress can be monitored by a color change.[3]
Direct Coupling 1,1'-Carbonyldiimidazole (CDI)DiethylamineRoom temperature, one-pot synthesis.94-95%Byproducts are water-soluble, allowing for easy extraction.[4]
Direct Thermal Amidation None (Ammonium Carbonate)Ammonium (B1175870) CarbonateHeating of the ammonium salt of the carboxylic acid.VariableRequires high temperatures for dehydration; can result in side reactions.[5]

Experimental Protocol: Two-Step Synthesis via Acyl Chloride

This protocol is a common and effective method for preparing this compound from 3-toluic acid.

Materials and Reagents:

  • 3-Toluic acid (m-toluic acid)

  • Thionyl chloride (SOCl₂)

  • Concentrated aqueous ammonia (NH₄OH)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube or gas trap

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Thionyl chloride is corrosive, toxic, and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • The reaction of thionyl chloride with the carboxylic acid evolves toxic gases (HCl and SO₂). Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is equipped with a gas trap.[1]

  • Concentrated ammonia is corrosive and has toxic vapors. Handle with care in a fume hood.

  • Diethyl ether is extremely flammable. Keep it away from ignition sources.

Step 1: Synthesis of 3-Methylbenzoyl Chloride
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-toluic acid.

  • Addition of Thionyl Chloride: In a fume hood, carefully add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reflux is typically maintained for 1-2 hours.[1]

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. It is crucial to ensure all excess thionyl chloride is removed as it will react with the ammonia in the next step.

Step 2: Synthesis of this compound
  • Dissolution of Acyl Chloride: Dissolve the crude 3-methylbenzoyl chloride from Step 1 in an anhydrous solvent such as diethyl ether.

  • Amidation Reaction: Cool the solution of the acyl chloride in an ice bath. Slowly add a concentrated solution of ammonia dropwise with vigorous stirring. A white precipitate of this compound and ammonium chloride will form.[6] The reaction is exothermic and should be controlled by the rate of addition. An excess of ammonia is used to neutralize the HCl byproduct.[6]

  • Workup:

    • After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) to obtain the pure amide.

Logical Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from 3-toluic acid via the acyl chloride intermediate.

SynthesisWorkflow Start Start: 3-Toluic Acid Step1 Step 1: Acyl Chloride Formation (Reflux) Start->Step1 Reagent1 Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Reagent1->Step1 Intermediate 3-Methylbenzoyl Chloride Step1->Intermediate Step2 Step 2: Amidation (0°C to RT) Intermediate->Step2 Reagent2 Concentrated Ammonia (NH₃) Reagent2->Step2 Workup Aqueous Workup (Extraction & Washing) Step2->Workup Purification Purification (Recrystallization) Workup->Purification End Final Product: This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway Diagram

This diagram illustrates the chemical transformation from the starting material to the final product, highlighting the key intermediate.

ReactionPathway ToluicAcid 3-Toluic Acid AcylChloride 3-Methylbenzoyl Chloride (Intermediate) ToluicAcid->AcylChloride + SOCl₂ - SO₂ - HCl Methylbenzamide This compound (Product) AcylChloride->Methylbenzamide + 2 NH₃ - NH₄Cl

Caption: Chemical pathway from 3-toluic acid to this compound.

References

Application Notes and Protocols for the Synthesis of N-substituted 3-Methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a significant class of organic compounds widely encountered in medicinal chemistry and drug discovery. The 3-methylbenzamide scaffold, in particular, is a key structural motif in various biologically active molecules, including insect repellents like N,N-diethyl-3-methylbenzamide (DEET) and potent therapeutic agents such as histone deacetylase (HDAC) inhibitors. The synthesis of these compounds typically involves the formation of an amide bond between 3-methylbenzoic acid (or its activated derivatives) and a primary or secondary amine. This document provides detailed protocols for the synthesis of N-substituted 3-methylbenzamides, a summary of quantitative data for various synthetic routes, and an overview of a relevant signaling pathway for a biologically active N-substituted benzamide (B126).

Data Presentation: Synthesis of N-substituted 3-Methylbenzamides

The following table summarizes various methods for the synthesis of N-substituted 3-methylbenzamides, providing a comparison of reactants, reaction conditions, and yields. This allows for an informed selection of the most suitable protocol based on the desired product and available resources.

AmineCoupling Reagent/MethodBaseSolventTime (h)Temp (°C)Yield (%)Reference
DiethylamineCOMUDiethylamineDMF30 to RT76[1]
Diethylaminebcmim-Cu/TBHP-N,N-diethylformamide310095[2]
DiethylamineCDIDMAPDichloromethane1.535-4095.68[3]
DiethylamineOxalyl chloride3M NaOH-0.5RT-[4]
DiethylamineFixed-bed catalysis-Toluene-60-550High[5]
AnilineSOF₂DIPEAMeCN5RT94[6]
BenzylamineHATUDIPEADMF1RTHigh[7]
o-PhenylenediamineHATUDIPEADMF-RT-[8]

Abbreviations: COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526), DMF: N,N-Dimethylformamide, bcmim-Cu: Copper-based metal-organic framework, TBHP: tert-Butyl hydroperoxide, CDI: 1,1'-Carbonyldiimidazole, DMAP: 4-Dimethylaminopyridine, SOF₂: Sulfuryl fluoride, DIPEA: N,N-Diisopropylethylamine, MeCN: Acetonitrile, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

Experimental Protocols

This section provides detailed methodologies for two common approaches to the synthesis of N-substituted 3-methylbenzamides.

Protocol 1: Amide Synthesis using a Coupling Reagent (HATU)

This protocol is a general and highly efficient method for the formation of amide bonds and is adaptable for a wide range of amines.

Materials:

  • 3-Methylbenzoic acid

  • Desired primary or secondary amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted this compound.

Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This classic two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • A suitable base (e.g., triethylamine (B128534), pyridine, or aqueous NaOH)

  • Dichloromethane or other suitable organic solvent for extraction

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step A: Formation of 3-Methylbenzoyl Chloride

  • In a fume hood, add 3-methylbenzoic acid (1.0 equivalent) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of DMF (1-2 drops).

  • Gently reflux the mixture for 1-2 hours or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylbenzoyl chloride is typically used in the next step without further purification.

Step B: Amidation

  • Dissolve the desired amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like DCM in a separate flask, cooled in an ice bath.

  • Slowly add the crude 3-methylbenzoyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize or purify by column chromatography to obtain the pure N-substituted this compound.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of N-substituted 3-methylbenzamides using a coupling reagent.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up and Purification Acid 3-Methylbenzoic Acid ActivatedAcid Activated Intermediate Acid->ActivatedAcid CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAcid Base1 Base (e.g., DIPEA) Base1->ActivatedAcid Solvent1 Solvent (e.g., DMF) Solvent1->ActivatedAcid Product N-substituted This compound ActivatedAcid->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine Amine->Product Extraction Extraction Product->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of N-substituted 3-methylbenzamides.

Signaling Pathway: HDAC Inhibition by a Benzamide Derivative

Several N-substituted benzamides, such as Entinostat (MS-275), are known to be potent inhibitors of histone deacetylases (HDACs).[8] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[9][10] Inhibition of HDACs by compounds like Entinostat results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][11]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Outcomes HDAC Histone Deacetylase (HDAC) Histone_DeAc Deacetylated Histones (Condensed Chromatin) HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histones (Relaxed Chromatin) HAT->Histone_Ac Acetylation Histone_Ac->Histone_DeAc Deacetylation TSG_active Tumor Suppressor Genes (Expressed) Histone_Ac->TSG_active allows for TSG_inactive Tumor Suppressor Genes (Repressed) Histone_DeAc->TSG_inactive leads to Apoptosis Apoptosis TSG_active->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_active->CellCycleArrest Differentiation Differentiation TSG_active->Differentiation Benzamide N-substituted Benzamide (e.g., Entinostat) Benzamide->HDAC Inhibition

Caption: Mechanism of action of N-substituted benzamide HDAC inhibitors.

References

Application Notes and Protocols: 3-Methylbenzamide as a Versatile Synthetic Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methylbenzamide is a readily available aromatic amide that serves as a valuable and versatile building block in organic synthesis. Its chemical structure, featuring a reactive amide group and a substituted phenyl ring, allows for a variety of chemical transformations, making it a key precursor in the synthesis of a wide range of biologically active molecules and functional materials. These include the widely used insect repellent DEET, as well as compounds with potential therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)

One of the most prominent applications of this compound is in the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a highly effective insect repellent. Various synthetic routes have been developed, with a focus on efficiency, safety, and green chemistry principles.

Operationally Simple Synthesis using COMU as a Coupling Reagent

A modern and straightforward method for the synthesis of DEET involves the use of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) as a coupling reagent. This one-pot reaction between a carboxylic acid and an amine is suitable for undergraduate organic chemistry laboratories and offers a visually monitorable reaction with water-soluble byproducts.[1]

Experimental Protocol:

  • Materials: 3-methylbenzoic acid, diethylamine (B46881), COMU, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 eq) in DCM.

    • Add diethylamine (1.1 eq) to the solution.

    • Add COMU (1.1 eq) to the reaction mixture. The reaction can be monitored by a color change.

    • Stir the reaction at room temperature for the recommended time (typically 1-3 hours).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography if necessary.

Copper-Catalyzed Oxidative Coupling

A greener approach to DEET synthesis utilizes a copper-based metal-organic framework (bcmim-Cu) as a heterogeneous catalyst for the oxidative coupling of 3-toluic acid and N,N-diethylformamide (DEF).[2] This method boasts high conversion and yield, with the added benefit of catalyst recyclability.[2]

Experimental Protocol:

  • Materials: 3-toluic acid, N,N-diethylformamide (DEF), bcmim-Cu catalyst, tert-butyl hydroperoxide (TBHP).

  • Procedure:

    • To a solution of 3-toluic acid (1.4 g) in DEF, add the bcmim-Cu catalyst.

    • Add TBHP as an initiator.

    • Heat the reaction mixture at the specified temperature and time (e.g., 3 hours for full conversion).[2]

    • After the reaction is complete, recover the excess formamide (B127407) by distillation.

    • Filter the residue through a pad of silica (B1680970) gel to isolate the product.

Quantitative Data for DEET Synthesis:

MethodStarting MaterialsReagents/CatalystSolventYieldReference
Amide Coupling3-methylbenzoic acid, diethylamineCOMUDichloromethaneNot specified[1]
Oxidative Coupling3-toluic acid, N,N-diethylformamidebcmim-Cu, TBHPN,N-diethylformamide95%[2]

Synthesis of Biologically Active Benzamide (B126) Derivatives

This compound and its derivatives serve as scaffolds for the development of novel therapeutic agents. The benzamide moiety is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds and other intermolecular interactions with biological targets.[3]

Synthesis of Novel Benzamide Derivatives as Hedgehog (Hh) Signaling Pathway Inhibitors

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers.[4] Benzamide derivatives have been synthesized and screened for their inhibitory activity on this pathway.

General Synthetic Protocol for N-substituted 3-Methylbenzamides:

  • Materials: 3-methylbenzoyl chloride (or 3-methylbenzoic acid activated with a coupling agent), substituted aniline (B41778), pyridine (B92270) or another suitable base, dichloromethane (DCM) or a similar solvent.

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and pyridine (1.1 eq) in DCM.

    • Cool the solution in an ice bath.

    • Add a solution of 3-methylbenzoyl chloride (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Representative Hedgehog Pathway Inhibitor:

CompoundStructureTargetBiological Activity (IC50)Reference
5i 3-Methyl-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamideHedgehog Signaling PathwayPromising Inhibition (qualitative)[4]

Visualization of Synthetic and Logical Workflows

General Workflow for the Synthesis of Benzamide Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of benzamide derivatives starting from this compound or its corresponding acid/acid chloride.

G General Synthetic Workflow A Starting Material (3-Methylbenzoic Acid or 3-Methylbenzoyl Chloride) C Coupling Reaction (e.g., with COMU or as acid chloride) A->C B Amine Substrate B->C D Work-up and Purification (Extraction, Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Final Benzamide Derivative E->F

Caption: General workflow for the synthesis of benzamide derivatives.

Logical Relationship in Drug Discovery

This diagram shows the logical progression from a starting building block like this compound to the identification of a potential drug candidate.

G Drug Discovery Logic A Building Block (this compound) B Synthesis of Derivative Library A->B C Biological Screening (e.g., Enzyme Inhibition Assay) B->C D Identification of 'Hits' C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Logical flow in a drug discovery program.

Further Applications and Future Directions

The versatility of this compound extends beyond the synthesis of DEET and the specific bioactive molecules mentioned. Its derivatives have been investigated as:

  • SIRT2 Inhibitors: Certain 3-(benzylsulfonamido)benzamides have shown potent and selective inhibition of SIRT2, a target for neurodegenerative diseases.[5]

  • Antimicrobial Agents: Benzamide derivatives have been explored for their antibacterial activity.[6]

  • Cereblon Binders: Novel benzamide-type ligands have been developed as binders for cereblon (CRBN), a component of E3 ubiquitin ligase, for applications in proteolysis-targeting chimeras (PROTACs).[7]

  • Metal-Organic Framework (MOF) Synthesis: N,N-Diethyl-3-methylbenzamide (DEET) itself has been used as a greener solvent in the synthesis of MOFs.[8][9][10]

The continued exploration of this compound as a synthetic building block is expected to yield novel compounds with diverse applications in materials science, agrochemicals, and, most notably, in the development of new therapeutic agents. Its accessibility and the robustness of the chemical transformations it undergoes make it an enduringly important scaffold in modern organic chemistry.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Methylbenzamide (m-Toluamide). The methodologies described herein are essential for identity confirmation, purity assessment, and quantitative analysis in research and drug development settings.

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C8H9NO[1]
Molecular Weight 135.16 g/mol [1]
CAS Number 618-47-3[1]
Melting Point 93-94 °C[2]
Appearance White crystalline solid[2]
Solubility Soluble in polar organic solvents like alcohols and ketones.[3]

Chromatographic Analysis

Chromatographic techniques are paramount for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity and quantifying this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~3-5 minutes (highly dependent on exact system and conditions)

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume ratio. Add formic acid to a final concentration of 0.1%. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass-based identification.

Table 3: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Temperature Program Initial: 60°C (hold 3 min), Ramp: 15°C/min to 270°C (hold 10 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS System Setup: Set up the GC-MS instrument with the parameters listed in Table 3.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire the data in full scan mode to obtain the total ion chromatogram and mass spectrum of the eluting peaks.

  • Data Analysis: Identify the this compound peak based on its retention time and compare the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The expected molecular ion peak is at m/z 135.[4]

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

Table 4: NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹H NMR 7.65sCDCl₃
7.59-7.51mCDCl₃
7.45-7.42mCDCl₃
6.19br sCDCl₃
2.39sCDCl₃
¹³C NMR 170.54-CDCl₃
138.34-CDCl₃
133.52-CDCl₃
132.82-CDCl₃
128.65-CDCl₃
128.16-CDCl₃
124.48-CDCl₃
21.33-CDCl₃

Data sourced from a supplementary information file from the Royal Society of Chemistry.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • NMR Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3350 and ~3170N-H stretching (primary amide)
~3050Aromatic C-H stretching
~2920Aliphatic C-H stretching
~1660C=O stretching (amide I band)
~1620N-H bending (amide II band)
~1480, ~1430Aromatic C=C stretching

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 6: Major Mass Spectral Peaks of this compound

m/zInterpretation
135Molecular ion [M]⁺
119[M-NH₂]⁺
91[C₇H₇]⁺ (tropylium ion)
65[C₅H₅]⁺

Data is consistent with the NIST mass spectrum for m-Toluamide.[4]

Experimental Protocol:

The mass spectrum is typically obtained as part of the GC-MS analysis as described in Section 2.2. Alternatively, direct infusion mass spectrometry can be used.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Experimental Workflows

Visualizing the analytical workflow can aid in understanding the logical sequence of characterization.

Characterization_Workflow cluster_0 Initial Characterization cluster_1 Separation & Quantification cluster_2 Structural Elucidation Physicochemical_Properties Physicochemical Properties (Melting Point, Solubility) Data_Analysis Data Analysis & Structure Confirmation Physicochemical_Properties->Data_Analysis HPLC HPLC (Purity & Quantification) HPLC->Data_Analysis GC_MS GC-MS (Identification & Quantification) MS Mass Spectrometry (Molecular Weight & Fragmentation) GC_MS->MS GC_MS->Data_Analysis NMR NMR Spectroscopy (¹H & ¹³C) NMR->Data_Analysis FTIR FTIR Spectroscopy (Functional Groups) FTIR->Data_Analysis MS->Data_Analysis Sample This compound Sample Sample->Physicochemical_Properties Sample->HPLC Sample->GC_MS Sample->NMR Sample->FTIR

Caption: Workflow for the analytical characterization of this compound.

This comprehensive approach ensures a thorough characterization of this compound, confirming its identity, purity, and structure, which is critical for its application in research and development.

References

Application Notes: Interpreting ¹H and ¹³C NMR Spectra of 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Methylbenzamide. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral interpretation.

Introduction to NMR Spectroscopy of this compound

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a molecule like this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides complementary information on the carbon framework of the molecule. A thorough analysis of both spectra allows for the unambiguous structural confirmation of this compound.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.65s1H-H-2
7.59-7.51m1H-H-6
7.45-7.42m2H-H-4, H-5
6.19br s2H--NH₂
2.39s3H--CH₃

s = singlet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignment
170.54QuaternaryC=O
138.34QuaternaryC-3
133.52QuaternaryC-1
132.82TertiaryC-5
128.65TertiaryC-4
128.16TertiaryC-6
124.48TertiaryC-2
21.33Primary-CH₃

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials : this compound, deuterated chloroform (CDCl₃), 5 mm NMR tube, Pasteur pipette, Kimwipes.

  • Procedure :

    • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[2][3]

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.[3][4]

    • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4][5]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[2][5]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

  • Instrument : 400 MHz NMR Spectrometer

  • Software : Standard spectrometer software (e.g., TopSpin)

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (ns) : 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 3-4 seconds.

    • Spectral Width (sw) : Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans (ns) : 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1) : 2 seconds.

    • Acquisition Time (aq) : 1-2 seconds.

    • Spectral Width (sw) : Approximately 240 ppm, centered around 120 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label the peaks in both spectra.

Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of this compound.

NMR_Interpretation_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis & Interpretation mol_structure This compound Molecular Structure sample_prep Prepare Sample (Dissolve in CDCl3) mol_structure->sample_prep nmr_acq Acquire 1H & 13C NMR Spectra sample_prep->nmr_acq process_spectra Process Spectra (FT, Phasing, Calibration) nmr_acq->process_spectra analyze_1h Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity process_spectra->analyze_1h analyze_13c Analyze 13C NMR: - Chemical Shift process_spectra->analyze_13c assign_peaks Assign Peaks to Specific Atoms analyze_1h->assign_peaks analyze_13c->assign_peaks final_structure Confirm Structure of This compound assign_peaks->final_structure

NMR Spectral Interpretation Workflow

References

FT-IR spectroscopic analysis of 3-Methylbenzamide functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An FT-IR (Fourier Transform Infrared) spectroscopic analysis provides a powerful, non-destructive method for identifying the functional groups within a molecule. For 3-Methylbenzamide, this technique is instrumental in confirming its chemical structure by detecting the characteristic vibrational frequencies of its amide and substituted aromatic ring components. This application note details the expected FT-IR absorption bands for this compound, provides a protocol for sample analysis, and presents the data in a clear, structured format for researchers, scientists, and professionals in drug development.

Structural and Functional Group Overview

This compound is a primary amide containing a benzene (B151609) ring substituted with a methyl group and an amido group. The key functional groups that produce characteristic signals in an IR spectrum are the N-H bonds of the primary amide, the C=O carbonyl group, the aromatic C=C and C-H bonds, and the C-H bonds of the methyl group.

Caption: Key functional groups in the this compound molecule.

FT-IR Spectral Data for this compound

The following table summarizes the characteristic infrared absorption bands for the functional groups present in this compound. The precise position of these peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Asymmetric & Symmetric Stretch3370 - 3170 (typically two bands)Medium-Strong
Aromatic (C-H)Stretch3100 - 3000Weak-Medium
Alkyl (C-H)Asymmetric & Symmetric Stretch2960 - 2850Weak-Medium
Carbonyl (C=O)Stretch (Amide I Band)1680 - 1630Strong
Amide (N-H)Bend (Amide II Band)1650 - 1620Strong
Aromatic (C=C)In-ring Stretch1600 - 1400 (multiple bands)Medium
Aromatic (C-H)Out-of-plane Bend900 - 675Strong

Experimental Protocol: FT-IR Analysis using KBr Pellet Method

This protocol describes the preparation of a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid compounds.[1] An alternative and often simpler method is Attenuated Total Reflectance (ATR), which allows for direct measurement with minimal sample preparation.[1][2]

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Sample Grinding:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[1]

    • Add about 100-200 mg of dry KBr powder to the mortar.[1]

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[3] Proper grinding is crucial to reduce light scattering and produce a clear pellet.

  • Pellet Formation:

    • Transfer the ground powder mixture into the collar of a pellet die.

    • Ensure the powder is evenly distributed across the surface.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[1]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.[4]

  • Data Analysis:

    • The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Identify the major absorption bands and compare their positions to the expected values in the data table to confirm the presence of the key functional groups. The region from 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region and contains complex absorptions unique to the molecule's overall structure.[5]

G FT-IR Experimental Workflow start Start prep Sample Preparation (1-2 mg sample + 100-200 mg KBr) start->prep grind Grind Sample and KBr in Agate Mortar prep->grind press Press Mixture into Transparent KBr Pellet grind->press background Acquire Background Spectrum (Empty Chamber) press->background acquire Acquire Sample Spectrum (4000-400 cm⁻¹) background->acquire analyze Analyze Spectrum: Identify Characteristic Peaks acquire->analyze end End analyze->end

Caption: General workflow for FT-IR analysis using the KBr pellet method.

Interpretation of Results

  • N-H Region (3400-3200 cm⁻¹): The presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching vibrations of a primary amide's N-H₂ group.[6][7]

  • C-H Region (3100-2850 cm⁻¹): Weaker bands appearing just above 3000 cm⁻¹ are indicative of aromatic C-H stretching.[8][9] Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.[10]

  • Carbonyl and Amide II Region (1700-1600 cm⁻¹): A very strong and sharp absorption peak around 1650 cm⁻¹ is the most prominent feature of the amide group, corresponding to the C=O stretching vibration (Amide I band).[5][6] Nearby, another strong band for the N-H bending vibration (Amide II band) is expected.[6]

  • Fingerprint Region (Below 1500 cm⁻¹): This complex region will contain multiple bands corresponding to aromatic C=C in-ring vibrations, C-N stretching, and various bending vibrations, including the strong out-of-plane C-H bending from the substituted aromatic ring.[5][8]

By systematically analyzing these regions, FT-IR spectroscopy serves as a rapid and reliable tool for the structural verification and quality control of this compound in research and pharmaceutical applications.

References

Application Note: Monitoring 3-Methylbenzamide Hydrolysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for monitoring the hydrolysis of 3-Methylbenzamide to 3-Methylbenzoic acid and ammonia (B1221849) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, derivatization, and quantitative analysis, providing a comprehensive workflow for researchers in chemical synthesis and drug development. The inclusion of an internal standard ensures high accuracy and precision in the quantification of the starting material and the resulting carboxylic acid product.

Introduction

The hydrolysis of amides is a fundamental reaction in organic chemistry and is crucial in various aspects of drug metabolism and industrial synthesis. Monitoring the progress of such reactions is essential for optimizing reaction conditions, maximizing yield, and understanding reaction kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it an ideal tool for the qualitative and quantitative analysis of complex reaction mixtures.[1][2]

This application note focuses on the alkaline hydrolysis of this compound. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form a carboxylic acid (3-Methylbenzoic acid) and ammonia. Due to the low volatility of the carboxylic acid product, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

Experimental Protocols

Materials and Reagents
  • This compound (Reagent Grade, ≥98%)

  • 3-Methylbenzoic acid (Reagent Grade, ≥98%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM), HPLC Grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), Anhydrous

  • Internal Standard (IS): 4,4'-Dibromobiphenyl or a suitable deuterated analog

  • Deionized Water

Reaction Monitoring: Alkaline Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol).

  • Initiation: Add a solution of sodium hydroxide to initiate the hydrolysis reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a small amount of hydrochloric acid to neutralize the sodium hydroxide.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the quenched sample.

Sample Preparation for GC-MS Analysis
  • Extraction: To the quenched and spiked sample, add 1 mL of dichloromethane. Vortex vigorously for 1 minute to extract the organic components. Centrifuge to separate the layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to convert the 3-Methylbenzoic acid to its trimethylsilyl (B98337) (TMS) ester.[3][4]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Target Ions for SIM Mode:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound13511991
3-Methylbenzoic acid (TMS ester)208193119
Internal Standard (4,4'-Dibromobiphenyl)31215276

Data Presentation

The progress of the hydrolysis reaction can be monitored by quantifying the decrease in the concentration of this compound and the increase in the concentration of 3-Methylbenzoic acid over time. Calibration curves should be prepared for both the analyte and the product using standard solutions of known concentrations with the internal standard.

Table 1: Illustrative Quantitative Data for the Hydrolysis of this compound

Time (minutes)This compound Conc. (mg/mL)3-Methylbenzoic acid Conc. (mg/mL)% Conversion
010.000.000.0
158.521.4814.8
307.152.8528.5
605.234.7747.7
1202.897.1171.1
2400.989.0290.2

Mandatory Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction & Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start Reaction: This compound + NaOH sampling Aliquot Sampling at Time Intervals start->sampling Reaction Progress quenching Quench Reaction with HCl sampling->quenching is_spike Spike with Internal Standard quenching->is_spike extraction Liquid-Liquid Extraction with DCM is_spike->extraction evaporation Evaporate to Dryness extraction->evaporation derivatization Derivatization with BSTFA/TMCS evaporation->derivatization gcms_analysis GC-MS Injection and Data Acquisition derivatization->gcms_analysis data_processing Data Processing: Peak Integration gcms_analysis->data_processing quantification Quantification using Calibration Curves data_processing->quantification results Report Results: Concentration vs. Time quantification->results

Caption: Experimental workflow for monitoring this compound hydrolysis.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_final_product Final Product (after workup) amide This compound tetrahedral Tetrahedral Intermediate amide->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral carboxylate 3-Methylbenzoate tetrahedral->carboxylate Collapse ammonia Ammonia (NH₃) tetrahedral->ammonia acid 3-Methylbenzoic Acid carboxylate->acid Protonation

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Conclusion

The described GC-MS method provides a reliable and accurate means for monitoring the hydrolysis of this compound. The protocol, which includes sample quenching, extraction, and derivatization, ensures that the reaction progress can be accurately quantified. This application note serves as a comprehensive guide for researchers and scientists involved in process monitoring and kinetic studies of amide-containing compounds. The use of an internal standard is critical for achieving the high levels of accuracy and precision required for trace-level analysis in research and regulated environments.

References

Application Notes and Protocols: The Use of Benzamide Derivatives in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, leading to the production of aromatic ketones. These ketones are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and various other industrial products.[1][2] Traditionally, this reaction employs acyl chlorides or anhydrides as acylating agents in the presence of a Lewis acid catalyst.[1][3] Amides, despite being the most common carboxylic acid derivatives, have historically been considered unsuitable substrates for Friedel-Crafts acylation. This is attributed to the high strength of the carbon-nitrogen bond in amides, which resists cleavage to form the necessary acyl cation intermediate under typical acidic conditions.[1]

However, recent advancements have demonstrated that by appropriately modifying the amide structure, this limitation can be overcome. Specifically, the use of "destabilized" amides, where the C-N resonance is diminished, enables them to serve as effective acylating agents in the presence of a strong Brønsted acid like triflic acid (CF₃SO₃H).[1][2][4] This approach offers a viable synthetic methodology for Friedel-Crafts acylations, providing aromatic ketones in high yields.[1][5] This document provides detailed application notes and protocols for the use of N-substituted benzamides in Friedel-Crafts acylation reactions, based on available scientific literature. While specific data on 3-Methylbenzamide was not prominently found in the cited literature, the principles and protocols outlined for other benzamide (B126) derivatives, such as N-(4-nitrophenyl)benzamide, serve as a strong foundational guide for its potential application.

Reaction Mechanism and Principle

The core principle behind utilizing amides in Friedel-Crafts acylation lies in weakening the amide C-N bond. In a typical amide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, imparting significant double-bond character to the C-N bond and strengthening it. By introducing a strong electron-withdrawing substituent on the nitrogen atom (e.g., a 4-nitrophenyl group), this resonance is significantly reduced.

In the presence of a superacid such as triflic acid, the amide is proposed to undergo a "superelectrophilic activation."[1][2] This involves protonation of both the carbonyl oxygen and the nitrogen atom, which further diminishes the C-N bond strength and facilitates its cleavage to form a reactive acylium ion. This acylium ion then acts as the electrophile in the subsequent electrophilic aromatic substitution reaction with an arene to form the corresponding aromatic ketone.[1][3]

G cluster_activation Activation of Benzamide Derivative cluster_cleavage Formation of Acylium Ion cluster_acylation Electrophilic Aromatic Substitution Benzamide N-(4-nitrophenyl)benzamide Protonation Protonation by Triflic Acid (CF₃SO₃H) Benzamide->Protonation 4 equiv. CF₃SO₃H Activated_Complex Superelectrophilically Activated Complex Protonation->Activated_Complex Cleavage C-N Bond Cleavage Activated_Complex->Cleavage Acylium_Ion Benzoyl Cation (Acylium Ion) Cleavage->Acylium_Ion Amine_Byproduct 4-Nitroaniline Cleavage->Amine_Byproduct Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex Recovery Byproduct Recovery Amine_Byproduct->Recovery Recoverable Arene Arene (e.g., Benzene) Arene->Sigma_Complex Electrophilic Attack Ketone_Product Aromatic Ketone (e.g., Benzophenone) Sigma_Complex->Ketone_Product Deprotonation Final_Product Aromatic Ketone Ketone_Product->Final_Product Final Product

Caption: Proposed mechanism for Friedel-Crafts acylation using N-substituted benzamides.

Quantitative Data Summary

The following tables summarize the yields of aromatic ketones obtained from the Friedel-Crafts acylation of various arenes with N-(4-nitrophenyl)benzamide, as reported in the literature.

Table 1: Intermolecular Friedel-Crafts Acylation with N-(4-nitrophenyl)benzamide [1]

EntryAreneProductYield (%)
1Benzene (B151609)Benzophenone93
2Toluene4-Methylbenzophenone88
3Anisole4-Methoxybenzophenone85

Reaction Conditions: N-(4-nitrophenyl)benzamide, 4.0 equivalents of CF₃SO₃H, 50 °C, 3 hours.

Table 2: Intramolecular Friedel-Crafts Acylation (Cyclization) of N-Substituted Amides [1]

EntrySubstrate (Amide)ProductYield (%)
1N-(2,4-dinitrophenyl)-3-phenylpropanamide1-Indanone96
2N-(4-nitrophenyl)-3-phenylpropanamide1-Indanone90
3N-(perfluorophenyl)-3-phenylpropanamide1-Indanone55

Reaction Conditions: 4.0 equivalents of CF₃SO₃H, CHCl₃, 50 °C, 4 hours.

Experimental Protocols

The following are detailed experimental protocols for Friedel-Crafts acylation reactions using N-substituted benzamides.

Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation of Arenes with N-(4-nitrophenyl)benzamide[1]

Materials:

  • N-(4-nitrophenyl)benzamide

  • Arene (e.g., Benzene, Toluene, Anisole)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (B109758) (CH₂Cl₂) (optional, as solvent)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • To a solution of N-(4-nitrophenyl)benzamide (1.0 mmol) in the arene (a sufficient amount to act as both reactant and solvent, e.g., 5-10 mL), add trifluoromethanesulfonic acid (4.0 mmol, 4.0 equiv.) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 50 °C and maintain for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aromatic ketone.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Start A Dissolve N-(4-nitrophenyl)benzamide in Arene start->A end End B Add Triflic Acid (4 equiv.) A->B C Heat to 50°C for 3h B->C D Quench with Ice Water C->D E Extract with CH₂Cl₂ D->E F Wash with NaHCO₃ and Brine E->F G Dry over MgSO₄ F->G H Filter and Concentrate G->H I Column Chromatography H->I I->end

Caption: Experimental workflow for intermolecular Friedel-Crafts acylation.

Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation (Cyclization)[1]

Materials:

  • N-substituted 3-phenylpropanamide (B85529) (e.g., N-(4-nitrophenyl)-3-phenylpropanamide)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Chloroform (B151607) (CHCl₃) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the N-substituted 3-phenylpropanamide (1.0 mmol) in chloroform (10 mL).

  • With stirring, add trifluoromethanesulfonic acid (4.0 mmol, 4.0 equiv.) to the solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Separate the organic layer and extract the aqueous layer with chloroform (2 x 15 mL).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the cyclized ketone (e.g., 1-Indanone).

Advantages and Considerations

Advantages:

  • Alternative to Acyl Halides/Anhydrides: This method provides a viable alternative to the traditional Friedel-Crafts acylating agents.

  • High Yields: The reactions can produce aromatic ketones in high yields, often comparable to or exceeding those of conventional methods.[1]

  • Recyclable Byproducts: The amine byproduct (e.g., 4-nitroaniline) and triflic acid can potentially be recovered and recycled, making the process more atom-economical and reducing chemical waste.[1]

Considerations:

  • Substrate Scope: The reaction is most effective with amides that have been "destabilized" by electron-withdrawing groups on the nitrogen. The applicability to other amides, such as this compound (where the methyl group is on the benzene ring of the benzamide), would require experimental validation.

  • Strong Acid Requirement: The use of a superacid like triflic acid is necessary, which requires careful handling and consideration of acid-sensitive functional groups on the substrates.

  • Safety: Triflic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The use of destabilized N-substituted benzamides as acylating agents in Friedel-Crafts reactions represents a significant advancement in synthetic organic chemistry. This methodology expands the scope of suitable substrates for this classic transformation and offers a pathway to aromatic ketones with high efficiency. While further research is needed to explore the full range of applicable benzamide derivatives, the protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore these reactions in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 3-Methylbenzamide in Agrochemical Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the benzamide (B126) functional group in agrochemical synthesis, with a specific focus on the utility of 3-Methylbenzamide as a precursor. While the direct use of this compound as a starting material for a wide variety of commercial agrochemicals is not extensively documented, its structural motif is central to a number of active compounds. The following sections detail the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent, as a primary example of how the this compound scaffold is utilized.

Introduction: The Benzamide Moiety in Agrochemicals

The benzamide functional group is a key structural component in a diverse range of agrochemicals, including herbicides, fungicides, and insecticides.[1] The amide bond provides a stable linkage that is often crucial for the molecule's interaction with its biological target. The substitution pattern on the phenyl ring and the nitrogen atom allows for fine-tuning of the compound's biological activity, selectivity, and physicochemical properties.

While many synthetic routes to benzamide-containing agrochemicals utilize corresponding benzoic acids or benzoyl chlorides as starting materials, this compound represents a stable, solid precursor that can be converted to these more reactive intermediates or used in direct amidation reactions under specific conditions.

Application Note: Synthesis of N,N-diethyl-3-methylbenzamide (DEET)

2.1 Overview

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a highly effective and widely used insect repellent.[1] Its synthesis is a common example in organic chemistry and serves as an excellent model for the preparation of N,N-disubstituted benzamides. Although typically synthesized from 3-toluic acid, a hypothetical two-step synthesis starting from this compound is presented below. This involves the hydrolysis of this compound to 3-toluic acid, followed by amidation with diethylamine (B46881).

2.2 Experimental Workflow

The overall workflow for the synthesis of DEET from this compound can be visualized as a two-stage process: hydrolysis followed by amidation.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Amidation This compound This compound Hydrolysis (Acid or Base Catalyzed) Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis (Acid or Base Catalyzed) 3-Toluic Acid 3-Toluic Acid Hydrolysis (Acid or Base Catalyzed)->3-Toluic Acid Activation Activation 3-Toluic Acid->Activation m-Toluoyl chloride m-Toluoyl chloride Activation->m-Toluoyl chloride Amine Condensation Amine Condensation m-Toluoyl chloride->Amine Condensation DEET DEET Amine Condensation->DEET Diethylamine Diethylamine Diethylamine->Amine Condensation

Caption: Synthetic workflow for DEET from this compound.

2.3 Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of DEET from 3-toluic acid, which is the second stage of the proposed synthesis from this compound.

ParameterValueReference
Starting Material3-Toluic Acid[1]
Coupling AgentThionyl Chloride
AmineDiethylamine
SolventDichloromethane (B109758)[2]
Reaction TimeNot specified
Yield94-95%[2]
Purity (HPLC)97-98%[3]

Experimental Protocols

3.1 Protocol 1: Hydrolysis of this compound to 3-Toluic Acid

This protocol describes the conversion of this compound to 3-toluic acid via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Distilled water

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Beakers, round-bottom flask, reflux condenser, heating mantle, pH paper, filtration apparatus

Procedure:

  • In a round-bottom flask, add 10 g of this compound.

  • Slowly add 100 mL of 10% (v/v) aqueous sulfuric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution until the pH is approximately 7.

  • Cool the neutralized solution in an ice bath to precipitate the 3-toluic acid.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Dry the product in a desiccator.

3.2 Protocol 2: Synthesis of N,N-diethyl-3-methylbenzamide (DEET) from 3-Toluic Acid

This protocol details the synthesis of DEET from 3-toluic acid via an acyl chloride intermediate.

Materials:

  • 3-Toluic acid

  • Thionyl chloride

  • Diethylamine

  • Anhydrous dichloromethane

  • Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 5.0 g of 3-toluic acid in 50 mL of anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add 4.4 g (2.6 mL) of thionyl chloride via a dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • In a separate flask, dissolve 8.0 g (11.3 mL) of diethylamine in 25 mL of anhydrous dichloromethane and cool in an ice bath.

  • Slowly add the prepared m-toluoyl chloride solution to the diethylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1M sodium hydroxide solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude DEET product.

  • Purify the crude product by vacuum distillation if necessary.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic precursor, the final products of its derivatives, such as other benzamide fungicides, often act on specific biological pathways. For instance, some benzamide fungicides are known to inhibit the cell division process in fungi.

G Benzamide_Fungicide Benzamide_Fungicide Microtubule_Assembly Microtubule_Assembly Benzamide_Fungicide->Microtubule_Assembly Inhibits Nuclear_Division_Inhibition Nuclear_Division_Inhibition Microtubule_Assembly->Nuclear_Division_Inhibition Leads to Fungal_Growth_Arrest Fungal_Growth_Arrest Nuclear_Division_Inhibition->Fungal_Growth_Arrest Results in

Caption: Mode of action for some benzamide fungicides.

It is important to note that the specific biological target and signaling pathway will vary depending on the final structure of the agrochemical derived from the this compound scaffold. Researchers should conduct detailed bioassays to elucidate the mechanism of action for novel compounds.

References

Application Notes & Protocols: 3-Methylbenzamide as a Promising Solvent for Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of Metal-Organic Frameworks (MOFs) traditionally relies on solvothermal methods using high-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF). While effective, these solvents are associated with toxicity concerns, which can be a significant drawback, especially for MOFs intended for biomedical applications like drug delivery.[1] This has prompted a search for safer, "greener" alternative solvents.[2]

This document explores the potential of 3-Methylbenzamide as a viable solvent for MOF synthesis. While direct literature on the use of this compound is emerging, strong evidence from its close structural analog, N,N-diethyl-3-methylbenzamide (DEET), suggests its high potential.[1][2] DEET has been successfully employed to synthesize a range of prototypical MOFs, indicating that the benzamide (B126) solvent scaffold is highly suitable for MOF crystallization.[1] this compound, sharing key physicochemical properties with DEET and other amide solvents, presents a compelling case as a less toxic and effective medium for the controlled growth of MOF crystals.

Physicochemical Properties of this compound:

The suitability of a solvent for solvothermal MOF synthesis is determined by several key properties. This compound exhibits characteristics that make it a strong candidate.

PropertyValueSignificance in MOF Synthesis
Molecular Formula CH₃C₆H₄CONH₂The amide group is crucial for solubilizing metal salts and organic linkers.
Molecular Weight 135.16 g/mol -
Melting Point 94-96 °CAllows for a wide liquid range for solvothermal reactions.
Boiling Point 289-290 °CA high boiling point is essential for solvothermal synthesis, enabling reactions at elevated temperatures to facilitate crystal growth.[3]
Polarity PolarPolarity is critical for dissolving the inorganic metal salts and polar organic linkers used as precursors in MOF synthesis.[3]
Toxicity Profile Expected to be lower than formamide (B127407) solventsA key advantage for applications in drug delivery and other biomedical fields.[1]

Proposed Experimental Protocols for MOF Synthesis using this compound

The following protocols are adapted from established procedures for the synthesis of well-known MOFs, with this compound proposed as the solvent. These protocols are based on the successful synthesis of these MOFs in the structurally similar solvent, DEET.[1] Researchers should consider these as starting points and may need to optimize reaction conditions such as temperature, time, and reactant concentrations.

Protocol 1: Synthesis of MOF-5 (Zn₄O(BDC)₃)

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve zinc nitrate hexahydrate and terephthalic acid in 10 mL of this compound. The molar ratio of metal salt to linker should be maintained as per established MOF-5 syntheses.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120°C and hold for 24 hours.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Colorless, cubic crystals of MOF-5 should be observed.

  • Decant the mother liquor and wash the crystals with fresh this compound.

  • Subsequently, wash the crystals with chloroform to remove any residual this compound.

  • Dry the crystals under vacuum to activate the framework.

Protocol 2: Synthesis of HKUST-1 (Cu₃(BTC)₂)

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • This compound

  • Ethanol (B145695) (for washing)

Procedure:

  • Combine copper(II) nitrate trihydrate and 1,3,5-benzenetricarboxylic acid in a 20 mL glass vial.

  • Add 15 mL of this compound to the vial.

  • Seal the vial and sonicate for 15 minutes to ensure a homogeneous suspension.

  • Place the vial in an oven and heat to 100°C for 20 hours.

  • After cooling to room temperature, blue, octahedral crystals of HKUST-1 should be present.

  • Isolate the crystals by decanting the solvent.

  • Wash the product repeatedly with ethanol to exchange the solvent within the pores.

  • Activate the material by heating under vacuum.

Protocol 3: Synthesis of MIL-53(Al) (Al(OH)(BDC))

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound

  • Deionized Water

  • N,N-dimethylformamide (for washing, optional)

Procedure:

  • Dissolve aluminum nitrate nonahydrate and terephthalic acid in a mixture of this compound and a small amount of deionized water in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 220°C for 72 hours.

  • After cooling, a white crystalline powder of MIL-53(Al) should be obtained.

  • Filter the product and wash it with hot this compound and then with N,N-dimethylformamide or another suitable solvent to remove unreacted precursors.

  • Dry the product in an oven.

Data Presentation

The following table summarizes the expected outcomes based on syntheses performed with DEET, which are anticipated to be similar for this compound.

MOF NameMetal PrecursorOrganic LinkerTypical YieldCrystal MorphologyKey Properties
MOF-5 Zn(NO₃)₂·6H₂OTerephthalic acidHighColorless cubic crystalsHigh porosity, large surface area
HKUST-1 Cu(NO₃)₂·3H₂O1,3,5-Benzenetricarboxylic acidGoodBlue octahedral crystalsOpen metal sites, catalytic activity
MIL-53(Al) Al(NO₃)₃·9H₂OTerephthalic acidHighWhite microcrystalline powder"Breathing" effect, high thermal and chemical stability

Visualizations

Logical Workflow for MOF Synthesis

MOF_Synthesis_Workflow General Workflow for Solvothermal MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Post-Synthesis Processing metal_salt Metal Salt mixing Mixing & Sonication metal_salt->mixing organic_linker Organic Linker organic_linker->mixing solvent This compound solvent->mixing heating Heating in Oven/Autoclave (e.g., 100-220°C) mixing->heating crystallization MOF Crystal Formation heating->crystallization isolation Isolation of Crystals (Decanting/Filtration) crystallization->isolation washing Washing & Solvent Exchange isolation->washing activation Activation (Heating under Vacuum) washing->activation final_product Porous MOF Material activation->final_product

Caption: General workflow for solvothermal MOF synthesis.

Influence of Solvent Properties on MOF Characteristics

Solvent_Influence Influence of Solvent Properties on MOF Characteristics cluster_solvent Solvent Properties (this compound) cluster_mof Resulting MOF Characteristics high_bp High Boiling Point crystal_quality High Crystal Quality high_bp->crystal_quality Facilitates slow crystal growth polarity High Polarity solubility Good Precursor Solubility polarity->solubility Dissolves metal salts & linkers low_toxicity Lower Toxicity biocompatibility Enhanced Biocompatibility low_toxicity->biocompatibility Suitable for biomedical applications phase_purity Phase Purity solubility->phase_purity Promotes formation of desired phase

Caption: Solvent properties influencing MOF characteristics.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Methylbenzamide and its analogs are pivotal in the study of cellular processes, particularly in the context of drug discovery. These molecules are recognized for their inhibitory effects on key enzymes such as Poly (ADP-ribose) Polymerase (PARP), a critical player in the DNA damage response (DDR).[1][2] Inhibition of PARP is a validated therapeutic strategy, especially in cancers harboring deficiencies in other DNA repair pathways like BRCA1/2 mutations.[1] High-throughput screening (HTS) assays are instrumental in identifying and characterizing novel inhibitors like this compound, enabling rapid assessment of large compound libraries.[3][4][5]

This document provides detailed application notes and protocols for various HTS assays involving this compound and related benzamides, targeting enzymes crucial in cancer and other diseases. The protocols are designed for scalability and automation, suitable for academic and industrial drug discovery settings.[4][6][7]

Key Target and Assay Formats

The primary target for this compound and its derivatives in the context of HTS is the PARP family of enzymes.[2][8][9] Several assay formats are amenable to HTS for PARP inhibitors:

  • Fluorescence Polarization (FP): A robust, homogeneous assay suitable for identifying inhibitors of the PARP1-HPF1 complex.[1]

  • Colorimetric Assays: An ELISA-based format that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[2]

  • Cell-Based Luminescence Assays: These assays measure the downstream effects of PARP inhibition in a cellular context.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for HTS assays involving benzamide (B126) derivatives as PARP inhibitors.

Assay Type Metric Value Reference Compound(s)
Fluorescence PolarizationZ' Factor0.82 - 0.89-
Fluorescence PolarizationOlaparib IC5017 nMOlaparib
Fluorescence PolarizationBenzamide IC5014 µMBenzamide
Cell-based LuminescenceZ' Factor0.84 ± 0.19-
Cell-based LuminescenceSignal-to-Background (S/B) Ratio5.34 ± 0.56-
Cell-based LuminescenceCoefficient of Variation (CV)2.83 ± 0.49 %-
Homogeneous Time-Resolved Fluorescence (HTRF)Z' Factor0.78-

Table 1: HTS Assay Performance Metrics.[1]

Compound Target Assay Type IC50
OlaparibPARP1-HPF1Fluorescence Polarization17 nM
BenzamidePARP1-HPF1Fluorescence Polarization14 µM
3-Aminobenzamide (B1265367)PARPColorimetricVaries (used as a control inhibitor)

Table 2: Inhibitor Potency.[1][2]

Signaling Pathway

This compound primarily acts as an inhibitor of PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical component of the DNA damage response. In response to single-strand DNA breaks, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, recruiting other DNA repair factors. Inhibition of PARP1 by compounds like this compound traps PARP1 on the DNA, leading to the formation of cytotoxic DNA double-strand breaks, particularly in cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway PARP1 Signaling Pathway and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits BER Base Excision Repair (BER) Repair_Factors->BER initiate Cell_Survival Cell Survival BER->Cell_Survival leads to Methylbenzamide This compound (PARP Inhibitor) Methylbenzamide->PARP1 inhibits

Caption: PARP1 signaling pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: Fluorescence Polarization-Based HTS Assay for PARP1 Inhibitors

This protocol describes a homogeneous, fluorescence polarization (FP) assay to screen for inhibitors of the PARP1-HPF1 complex.[1]

Materials:

  • 384-well, black, low-volume microplates

  • Recombinant human PARP1 and HPF1 proteins

  • Fluorescently labeled NAD+ analog (e.g., TAMRA-NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT

  • This compound or other test compounds

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well assay plates.

  • Enzyme Preparation: Prepare a solution of PARP1 and HPF1 in assay buffer.

  • Assay Initiation: Add the PARP1-HPF1 enzyme complex to each well of the assay plate.

  • Substrate Addition: Add the fluorescently labeled NAD+ analog to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (positive control inhibitor) controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

FP_Assay_Workflow Fluorescence Polarization HTS Workflow Start Start Compound_Plating Compound Plating (384-well plate) Start->Compound_Plating Enzyme_Addition Add PARP1-HPF1 Enzyme Complex Compound_Plating->Enzyme_Addition Substrate_Addition Add Fluorescent NAD+ Analog Enzyme_Addition->Substrate_Addition Incubation Incubate at RT (60 min) Substrate_Addition->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Analysis Data Analysis (% Inhibition, IC50) FP_Reading->Data_Analysis End End Data_Analysis->End

Caption: HTS workflow for the fluorescence polarization-based PARP1 assay.

Protocol 2: HT Universal Colorimetric PARP Assay

This protocol is adapted from a commercially available kit for the screening of PARP inhibitors and determination of IC50 values.[2][8]

Materials:

  • 96-well strip wells pre-coated with histones

  • PARP enzyme

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • 3-Aminobenzamide (control inhibitor) or this compound

  • Strep-HRP

  • TACS-Sapphire™ colorimetric substrate

  • Stop solution (e.g., 0.2 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Buffer Preparation: Dilute the 20X PARP Buffer to 1X with deionized water.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds and the control inhibitor (3-Aminobenzamide) in 1X PARP Buffer.

  • Assay Reaction: a. Add the diluted inhibitors or buffer (for control wells) to the histone-coated wells. b. Prepare the PARP Cocktail by diluting the 10X stock. c. Add the PARP enzyme to the PARP Cocktail. d. Add the PARP enzyme/cocktail mixture to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the wells three times with 1X PARP Buffer.

  • Strep-HRP Addition: Dilute the Strep-HRP and add it to each well.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Color Development: Add the TACS-Sapphire™ substrate to each well and incubate until a sufficient color change is observed.

  • Reaction Stoppage: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Generate a standard curve using a known amount of PARP activity. Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 values.

Colorimetric_Assay_Workflow Colorimetric PARP Assay Workflow Start Start Prepare_Reagents Prepare Buffers and Inhibitors Start->Prepare_Reagents Add_Inhibitors Add Inhibitors to Histone-Coated Wells Prepare_Reagents->Add_Inhibitors Add_PARP_Mix Add PARP Enzyme/ Cocktail Mixture Add_Inhibitors->Add_PARP_Mix Incubate_1 Incubate at RT (60 min) Add_PARP_Mix->Incubate_1 Wash_1 Wash Wells (3x) Incubate_1->Wash_1 Add_Strep_HRP Add Diluted Strep-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate at RT (60 min) Add_Strep_HRP->Incubate_2 Wash_2 Wash Wells (3x) Incubate_2->Wash_2 Add_Substrate Add Colorimetric Substrate Wash_2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis (IC50 Determination) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: HTS workflow for the colorimetric PARP assay.

References

Application Notes and Protocols for the Synthesis of 3-Methylbenzamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the preparation of 3-Methylbenzamide analogues, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined below are suitable for the generation of compound libraries for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound and its analogues are scaffolds of interest in the development of novel therapeutics. Notably, derivatives of the structurally similar benzamides have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer. The ability to efficiently synthesize a diverse library of this compound analogues is therefore crucial for exploring their therapeutic potential and elucidating their mechanism of action. This document details robust synthetic routes, including classical and modern coupling methods, to facilitate these research endeavors.

Synthetic Strategies and Data Presentation

The synthesis of this compound analogues can be broadly categorized into two main strategies: the classical acyl chloride method and modern amide coupling reactions. The choice of method often depends on the stability of the starting materials, desired scale, and the need to avoid harsh reagents. Below is a summary of representative synthetic routes with corresponding quantitative data.

Table 1: Synthesis of N-Aryl-3-methylbenzamide Analogues via Acyl Chloride Method
EntryAmineSolventReaction Time (h)Yield (%)Reference
1Aniline (B41778)Dichloromethane8-1688[1][2]
24-MethylanilineDichloromethane8-16-[3]
34-MethoxyanilineDichloromethane8-16-[1][2]
44-ChloroanilineDichloromethane8-16-[1][2]
52-FluoroanilineDichloromethane8-16-[1][2]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Table 2: Synthesis of this compound Analogues using Amide Coupling Reagents
EntryAmineCoupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
1DiethylamineCOMU-DMF0.376[4]
2AnilineHATUDIPEADMF0.5-1-[5][6][7]
3BenzylamineEDC/HOBtDIPEAAcetonitrile--[8]
4MorpholineCDI4-DMAPDichloromethane1.594[4]
5PiperidineT3PPyridine---[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-3-methylbenzamide via Acyl Chloride

This protocol describes the synthesis of an N-aryl-3-methylbenzamide analogue using the acyl chloride method.

Materials:

  • 3-Methylbenzoyl chloride

  • Aniline

  • Triethylamine (B128534) (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 3-methylbenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-phenyl-3-methylbenzamide.

Protocol 2: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU

This protocol details a modern amide coupling approach for the synthesis of DEET, a well-known this compound analogue.

Materials:

  • 3-Toluic acid

  • N,N-Diethylamine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-toluic acid (1.0 eq) in DMF.

  • Add N,N-diethylamine (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add COMU (1.0 eq) to the stirred solution. The solution will turn bright yellow.

  • Continue stirring at 0 °C for 15-20 minutes, at which point the solution will turn orange, indicating reaction completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-diethyl-3-methylbenzamide.[4]

Visualizations

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in cancer when aberrantly activated.[9][10][11] Benzamide derivatives have been shown to modulate this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes

Caption: The Hedgehog signaling pathway is activated upon binding of the Hh ligand to the PTCH1 receptor.

Experimental Workflow: Acyl Chloride Method

This workflow illustrates the key steps in the synthesis of this compound analogues via the acyl chloride intermediate.

Acyl_Chloride_Workflow start Start: 3-Toluic Acid step1 React with Thionyl Chloride (SOCl2) to form 3-Methylbenzoyl Chloride start->step1 step2 React with desired Amine (R1R2NH) in the presence of a Base step1->step2 step3 Aqueous Workup and Extraction step2->step3 step4 Purification (Recrystallization or Chromatography) step3->step4 end_node Product: this compound Analogue step4->end_node Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis (96-well plate) cluster_workup Workup & Purification cluster_analysis Analysis & Storage reagents Prepare stock solutions of: - 3-Toluic Acid - Diverse Amine Building Blocks - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) dispense Dispense 3-Toluic Acid, Coupling Reagent, and Base into each well reagents->dispense add_amines Add a unique Amine to each well dispense->add_amines reaction Incubate at Room Temperature (or heat if necessary) add_amines->reaction workup Parallel Quenching and Liquid-Liquid Extraction reaction->workup purification High-Throughput Purification (e.g., SPE or Preparative HPLC) workup->purification analysis Characterization of each analogue (LC-MS, NMR) purification->analysis storage Store compound library in 96-well plates analysis->storage

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield 3-Methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions for high-yield synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

  • Question: My reaction is resulting in a significantly lower yield than expected. What are the common causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route.

    • Direct Amidation of 3-Methylbenzoic Acid: The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) salt from an acid-base reaction.[1][2] To drive the reaction towards amide formation, high temperatures are typically required to dehydrate this salt.[2]

      • Optimization: Consider using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction under milder conditions.[2][3] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

    • From 3-Methylbenzoyl Chloride (Schotten-Baumann Conditions):

      • Hydrolysis of Acyl Chloride: 3-Methylbenzoyl chloride is highly reactive and can be hydrolyzed back to 3-methylbenzoic acid by water present in the reaction mixture.[4] Ensure all glassware is dry and use anhydrous solvents.

      • Amine Protonation: The reaction generates hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic.[4] The use of a base, such as sodium hydroxide (B78521) or a non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine (DIEA), is crucial to neutralize the HCl byproduct.[5]

      • Inefficient Mixing: In biphasic reactions (e.g., dichloromethane (B109758) and water), vigorous stirring is essential to ensure the reactants in different phases come into contact.[4]

Issue 2: Product Purity Issues

  • Question: My final product is impure. What are the common impurities and how can I improve the purity?

  • Answer: Impurities can be unreacted starting materials, byproducts of side reactions, or residues from the workup.

    • Common Impurities:

      • Unreacted 3-Methylbenzoic Acid: If the reaction has not gone to completion, the starting carboxylic acid may remain.

      • Unreacted 3-Methylbenzoyl Chloride: In the acyl chloride route, some of the starting material may persist.

      • Side Products from Coupling Reagents: When using coupling reagents like DCC, the urea (B33335) byproduct (dicyclohexylurea) can be a major impurity if not properly removed during workup.

    • Purification Strategies:

      • Extraction: A thorough aqueous workup is crucial. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid. A wash with a dilute acid (e.g., dilute HCl) can remove excess amine.

      • Recrystallization: This is a powerful technique for purifying solid products like this compound. Choosing an appropriate solvent system is key to obtaining high purity crystals with good recovery.[6]

      • Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed to isolate the desired product from impurities.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound?

    • A1: The most common laboratory methods start from either 3-methylbenzoic acid or its more reactive derivative, 3-methylbenzoyl chloride. The direct reaction from the carboxylic acid often requires a coupling agent for good yields under mild conditions.[2][3] The reaction of 3-methylbenzoyl chloride with an amine (ammonia in this case) is a straightforward and often high-yielding approach.[7]

  • Q2: How can I monitor the progress of my reaction?

    • A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used.[6]

  • Q3: What is the role of a coupling reagent in amide synthesis?

    • A3: Coupling reagents are used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine by activating the carboxylic acid.[2][4] They convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting the nucleophilic attack by the amine under milder conditions than direct thermal condensation.[3]

Experimental Protocols

Method 1: Synthesis from 3-Methylbenzoyl Chloride and Ammonia (B1221849)

This method is a common and generally high-yielding laboratory procedure.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylbenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of concentrated aqueous ammonia (a slight excess, e.g., 1.2 equivalents) dropwise with vigorous stirring. The reaction is exothermic, and a white precipitate of this compound will form.[9]

  • Reaction Time: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at room temperature to ensure the reaction goes to completion.

  • Workup:

    • Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold water to remove any ammonium chloride byproduct.[9]

    • The filtrate can be transferred to a separatory funnel, and the organic layer separated. The aqueous layer can be extracted with additional DCM. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to recover any dissolved product.

  • Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound crystals.[4]

Method 2: Synthesis from 3-Methylbenzoic Acid using a Coupling Reagent (EDC)

This method avoids the preparation of the acyl chloride and proceeds under mild conditions.

  • Reaction Setup: To a round-bottom flask, add 3-methylbenzoic acid (1 equivalent), 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equivalents), and the amine (ammonia source, e.g., ammonium chloride and a base, 1.1 equivalents) in an aprotic solvent like N,N-dimethylformamide (DMF).[4]

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equivalents).[4]

  • Coupling Reagent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the reaction mixture.[4]

  • Reaction Time: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis

ParameterMethod 1: Acyl ChlorideMethod 2: Coupling Reagent
Starting Material 3-Methylbenzoyl Chloride3-Methylbenzoic Acid
Amine Source Aqueous AmmoniaAmmonium Chloride
Key Reagent -EDC, HOBt, DIPEA
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 30-60 minutes12-18 hours
Typical Yield HighGood to High

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: From 3-Methylbenzoyl Chloride cluster_method2 Method 2: From 3-Methylbenzoic Acid M1_Start Dissolve 3-Methylbenzoyl Chloride in DCM M1_React Add Aqueous Ammonia at 0°C M1_Start->M1_React M1_Stir Stir at Room Temperature M1_React->M1_Stir M1_Workup Filter and Wash with Water M1_Stir->M1_Workup M1_Purify Recrystallize Product M1_Workup->M1_Purify M1_Product Pure this compound M1_Purify->M1_Product M2_Start Combine 3-Methylbenzoic Acid, NH4Cl, HOBt in DMF M2_Base Add DIPEA at 0°C M2_Start->M2_Base M2_Couple Add EDC at 0°C M2_Base->M2_Couple M2_React Stir and Warm to Room Temperature M2_Couple->M2_React M2_Workup Aqueous Workup and Extraction M2_React->M2_Workup M2_Purify Recrystallize or Column Chromatography M2_Workup->M2_Purify M2_Product Pure this compound M2_Purify->M2_Product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide Start Low Product Yield? Route Which Synthetic Route? Start->Route AcylChloride From 3-Methylbenzoyl Chloride Route->AcylChloride Acyl Chloride CarboxylicAcid From 3-Methylbenzoic Acid Route->CarboxylicAcid Carboxylic Acid Hydrolysis Check for Water/Moisture (Dry Glassware/Solvents) AcylChloride->Hydrolysis Base Ensure Adequate Base to Neutralize HCl AcylChloride->Base Mixing Improve Stirring (for Biphasic Reactions) AcylChloride->Mixing SaltFormation Acid-Base Salt Formation Inhibiting Reaction CarboxylicAcid->SaltFormation UseCouplingAgent Use a Coupling Reagent (e.g., EDC, DCC) SaltFormation->UseCouplingAgent

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

How to improve yield in 3-Methylbenzamide amidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 3-Methylbenzamide amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, improve reaction yields, and understand the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the amidation of 3-methylbenzoic acid (or its derivatives) to form this compound.

Q1: My reaction yield is very low. What are the common causes and how can I fix it?

Answer:

Low yields in the amidation of 3-methylbenzoic acid can stem from several factors. Below is a systematic guide to troubleshoot the issue.

1. Inefficient Activation of 3-Methylbenzoic Acid:

  • Problem: The carboxylic acid needs to be "activated" to react with the amine. If this activation is incomplete, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • If using thionyl chloride (SOCl₂): Ensure the reflux is sufficient and continues until gas evolution (SO₂ and HCl) ceases.[1] A slight excess of thionyl chloride can also be beneficial. The reaction can often be performed at room temperature, but may require longer reaction times.[1]

    • If using coupling reagents (e.g., EDC, DCC, HATU): The choice of coupling reagent is critical. For challenging or sensitive substrates, a combination like EDC/HOAt/DIPEA can be highly effective, showing greater than 75% conversion for a wide range of carboxylic acids.[2] Ensure the coupling reagent is fresh and used in the correct stoichiometry.

    • Catalytic Methods: Consider using a catalytic amount of DMF when using SOCl₂ to form the Vilsmeier reagent, which is a potent acylating agent.[3]

2. Hydrolysis of Activated Intermediates:

  • Problem: The activated intermediate (e.g., 3-methylbenzoyl chloride) is highly sensitive to moisture and can hydrolyze back to 3-methylbenzoic acid.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).[1][4] Use anhydrous solvents.

    • Control Temperature: Add the acid chloride to a cooled solution (ice bath) of the amine to manage the exothermic reaction and minimize side reactions.[1]

3. Poor Nucleophilicity of the Amine:

  • Problem: Sterically hindered or electron-deficient amines are poor nucleophiles, leading to slow or incomplete reactions.[5]

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.

    • Use a Stronger Base: In reactions involving amine hydrochloride salts, a sufficiently strong base (e.g., triethylamine, pyridine, or aqueous NaOH in Schotten-Baumann conditions) is required to liberate the free amine.[1][3]

    • Alternative Catalysis: For particularly challenging amines, consider specialized catalytic systems. For example, boronic acid catalysts have been shown to be effective.

4. Suboptimal Reaction Conditions:

  • Problem: The choice of solvent, temperature, and reactant concentrations can significantly impact the yield.

  • Troubleshooting Steps:

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common. For enzymatic methods, greener solvents like Cyclopentyl methyl ether (CPME) have shown excellent results.[6]

    • Temperature: While some reactions work well at room temperature or below, others require heating. For instance, enzymatic amidation with CALB showed optimal conversion at 60 °C.[6]

    • Mixing: In biphasic reactions (like Schotten-Baumann), vigorous stirring is crucial to ensure contact between the reactants in the organic and aqueous layers.[1]

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Low Yield Observed check_sm Check for Starting Material (3-Methylbenzoic Acid) by TLC/LCMS start->check_sm sm_present Starting Material Present: Incomplete Reaction check_sm->sm_present Yes sm_absent Starting Material Consumed: Work-up or Side Product Issue check_sm->sm_absent No activation_issue Problem with Carboxylic Acid Activation? sm_present->activation_issue amine_issue Problem with Amine Nucleophilicity? sm_present->amine_issue conditions_issue Suboptimal Reaction Conditions? sm_present->conditions_issue workup_loss Product Loss During Work-up? sm_absent->workup_loss side_products Significant Side Products Observed? sm_absent->side_products solution_activation Verify activating agent quality. Ensure anhydrous conditions. Increase reaction time/temperature. activation_issue->solution_activation solution_amine Use excess amine. Add a stronger non-nucleophilic base. Consider a more potent catalytic system. amine_issue->solution_amine solution_conditions Optimize solvent and temperature. Ensure vigorous mixing for biphasic reactions. conditions_issue->solution_conditions solution_workup Optimize extraction pH. Avoid emulsions (add brine). Consider alternative purification (crystallization). workup_loss->solution_workup solution_side_products Identify side products (NMR/MS). Adjust temperature to minimize byproducts. Ensure anhydrous conditions to prevent hydrolysis. side_products->solution_side_products

Troubleshooting workflow for low yield in this compound synthesis.
Q2: My final product is discolored. What causes this and how can I prevent it?

Answer:

Product discoloration is often due to impurities formed from side reactions or decomposition.

  • Cause: Prolonged heating or high temperatures during the formation of the acid chloride with thionyl chloride can lead to colored byproducts.[1] Impurities in the starting materials can also contribute to discoloration.

  • Prevention:

    • Avoid Excessive Heat: Minimize heating during the acid chloride formation step.[1]

    • Use High-Purity Reagents: Ensure your 3-methylbenzoic acid, amine, and solvents are of high purity.

    • Purification: Discolored products can often be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or acetonitrile) or by column chromatography.[7]

Q3: I see a white precipitate in my reaction mixture. What is it?

Answer:

If you are using an amine hydrochloride salt and a base, or if your reaction generates HCl (e.g., from thionyl chloride) which then reacts with a free amine, a white precipitate is commonly observed.

  • Identity: This precipitate is typically the hydrochloride salt of the amine (e.g., diethylamine (B46881) hydrochloride).[1]

  • Action: This is a normal byproduct and is usually removed during the aqueous work-up step, as it is soluble in water.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

Answer:

The most common methods involve the reaction of an activated 3-methylbenzoic acid derivative with an amine. The primary strategies are:

  • From 3-Methylbenzoyl Chloride: This is a robust, two-step, one-pot method. 3-methylbenzoic acid is first converted to 3-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with the desired amine.

  • Using Coupling Reagents: A carboxylic acid, an amine, and a coupling reagent (e.g., DCC, EDC, HATU, PyBOP) are mixed in a one-pot reaction. These reagents facilitate dehydration and are often used for sensitive substrates to avoid harsh conditions.[8]

  • Direct Catalytic Amidation: This is a greener approach where 3-methylbenzoic acid and the amine are reacted directly in the presence of a catalyst, with water as the only byproduct. Catalysts include boric acids or metal-based systems (e.g., complexes of Ti, Zr, Fe).[8][9][10]

  • Enzymatic Amidation: Biocatalysts like Candida antarctica Lipase B (CALB) can be used to form the amide bond under mild conditions, often with high selectivity and in environmentally friendly solvents.[6]

Q2: How do I choose the right activating agent or catalyst?

Answer:

The choice depends on the scale of your reaction, the sensitivity of your substrates, and cost considerations.

MethodActivating Agent / CatalystTypical YieldsAdvantagesDisadvantages
Acid Chloride Thionyl Chloride (SOCl₂)Good to ExcellentInexpensive, reliable, effective for many amines.Generates corrosive HCl and SO₂ gas; harsh conditions.
Coupling Reagents EDC/HOAt>75%[2]Mild conditions, high yields, suitable for sensitive molecules.Expensive, generates stoichiometric byproducts (urea).[8][11]
Boron-Based B(OCH₂CF₃)₃Good to Excellent[12]Catalytic, mild, water is the only byproduct.[8]Catalyst can be expensive; may require elevated temperatures.
Enzymatic CALB (Lipase)>90%[6]Extremely mild, highly selective, environmentally friendly.Enzyme cost, limited substrate scope, slower reaction times.
Metal-Based TiCl₄Moderate to Excellent[10]Effective for a range of substrates.Requires anhydrous conditions, potential metal contamination.
Q3: What is a standard experimental protocol for the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) via the acid chloride method?

Answer:

This protocol is adapted from standard laboratory procedures for the synthesis of DEET, a specific and widely studied this compound derivative.

Step 1: Formation of 3-Methylbenzoyl Chloride [1]

  • Place 3-methylbenzoic acid (e.g., 30 mmol) into a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (e.g., 36 mmol, 1.2 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.

  • Gently heat the mixture to reflux for 30-60 minutes, or until the evolution of gas ceases.

  • Cool the mixture in an ice bath to below 10 °C. The crude 3-methylbenzoyl chloride is typically used directly in the next step without purification.

Step 2: Amidation [1]

  • In a separate flask, prepare a solution of the amine. For example, dissolve diethylamine (e.g., 35 mmol, ~1.15 equivalents) in an appropriate solvent like DCM or THF, and cool it in an ice bath.

  • Slowly add the cold, crude 3-methylbenzoyl chloride solution from Step 1 to the stirred amine solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC/LCMS analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid chloride and HCl.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

The following diagram illustrates the general workflow for this synthesis.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Reaction cluster_2 Step 3: Work-up & Purification a1 Combine 3-Methylbenzoic Acid and Thionyl Chloride a2 Reflux until Gas Evolution Ceases (30-60 min) a1->a2 a3 Cool Mixture in Ice Bath a2->a3 b2 Slowly Add Crude Acid Chloride to Amine Solution a3->b2 Crude 3-Methylbenzoyl Chloride b1 Prepare Cooled Solution of Amine b1->b2 b3 Stir at Room Temperature (1-2 hours) b2->b3 c1 Quench with NaHCO₃ Solution b3->c1 Crude Reaction Mixture c2 Extract with Organic Solvent c1->c2 c3 Wash Organic Layer (Acid, Base, Brine) c2->c3 c4 Dry, Filter, and Concentrate c3->c4 c5 Purify (Distillation/Chromatography) c4->c5 end end c5->end Pure this compound Product

References

Purification of crude 3-Methylbenzamide using recrystallization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Methylbenzamide using recrystallization techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures.- Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again.[1]- If the solution is dilute, try scratching the inner surface of the flask with a glass rod at the meniscus to induce crystallization.[1]- Introduce a seed crystal of pure this compound to the cooled solution.- Cool the solution in an ice-water bath to further decrease solubility.[1]
Formation of an Oil Instead of Crystals ("Oiling Out") The boiling point of the solvent is higher than the melting point of this compound (94-96°C).[2] The solution is supersaturated, causing the solute to come out of solution above its melting point. The crude material contains a significant amount of impurities, leading to a large melting point depression.- Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly. - Alternatively, add a co-solvent in which the compound is less soluble while heating until the solution becomes turbid, then add a few drops of the first solvent to clarify and cool slowly. - Ensure the purity of the starting material is not excessively low.
Low Recovery of Purified Product Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were not completely collected during filtration. Premature crystallization occurred during hot filtration. The product is significantly soluble in the cold rinsing solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.[3]- Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery. - Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent to prevent premature crystallization.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Colored Impurities Remain in the Final Product The chosen recrystallization solvent does not effectively separate the colored impurities. The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] Be aware that using too much charcoal can also adsorb the desired product. - Perform a second recrystallization with a different solvent system.
Crystals are Very Fine or Powdery The solution cooled too rapidly.- Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of larger, more well-defined crystals.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[7] The boiling point of the solvent should be lower than the melting point of this compound (94-96°C).[2][7] A general rule is "like dissolves like"; since this compound is a polar molecule, polar solvents should be tested.[5] It is recommended to perform small-scale solubility tests with various solvents to determine the best option.

Q2: What are some common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as 3-methylbenzoic acid or byproducts from the synthesis, such as N-substituted amides.[8] If the synthesis involves the use of a coupling agent, byproducts from the agent may also be present.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective.[4] This typically involves dissolving the crude this compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble until the solution becomes turbid. The solution is then heated to clarify and cooled slowly to induce crystallization.[4] Common miscible solvent pairs with differing polarities, such as ethanol/water or ethyl acetate/hexane, are often used.[9]

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity can be assessed by measuring the melting point of the dried crystals. Pure this compound has a sharp melting point range of 94-96°C.[2] A broad or depressed melting point indicates the presence of impurities. Thin-Layer Chromatography (TLC) can also be used to compare the recrystallized product with the crude material and a pure standard.[1]

Solubility Data

The following table provides an estimate of the solubility of benzamide (B126) derivatives in various solvents at different temperatures. This data can serve as a guide for selecting a suitable recrystallization solvent for this compound.

Solvent Polarity Solubility at 288.15 K (15°C) Solubility at 328.15 K (55°C)
Water HighLowModerate
Methanol HighHighVery High
Ethanol HighModerateHigh
Acetone Medium-HighHighVery High
Ethyl Acetate MediumLowModerate
Toluene LowVery LowLow

Note: This data is based on the solubility of benzamide and its derivatives and should be used as a general guideline.[10][11] Experimental verification of the solubility of this compound is recommended.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the cold solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. Gradually add more hot solvent in small portions until all the solid has just dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a small amount of the hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[6] Once the solution has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation of Crystals: Set up a Buchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any remaining impurities.

  • Drying: Turn the vacuum back on and draw air through the crystals for several minutes to help dry them. Transfer the purified crystals to a clean, dry watch glass and allow them to air dry completely.

  • Analysis: Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point to assess its purity.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot solvent A->B C Completely dissolved solution B->C D Hot gravity filtration (optional, for insoluble impurities) C->D E Clear, hot saturated solution C->E No insoluble impurities D->E F Slow cooling to room temperature E->F G Ice-water bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry the crystals J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound by recrystallization.

References

Identifying common byproducts in 3-Methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts during the synthesis of 3-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the amidation of a 3-methylbenzoic acid derivative. Key routes include:

  • From 3-Methylbenzoyl Chloride: This is a common and efficient method where 3-methylbenzoyl chloride is reacted with ammonia (B1221849) or an ammonia source.

  • From 3-Methylbenzoic Acid: Direct amidation of 3-methylbenzoic acid with ammonia is possible but typically requires high temperatures to drive the dehydration of the intermediate ammonium (B1175870) salt. Alternatively, coupling agents can be used to facilitate the reaction under milder conditions.

  • From 3-Methylbenzoic Anhydride (B1165640): Reaction of 3-methylbenzoic anhydride with ammonia yields the amide and the ammonium salt of the carboxylic acid.

Q2: What are the primary byproducts I should expect in my this compound synthesis?

A2: The byproduct profile largely depends on the chosen synthetic route. Common byproducts include:

  • Unreacted 3-Methylbenzoic Acid: Incomplete reaction can leave residual starting material.

  • 3,3'-Dimethylbenzoic Anhydride: This can form through the self-condensation of 3-methylbenzoic acid at high temperatures or as a byproduct during the formation of the acid chloride.

  • Ammonium 3-methylbenzoate: This salt is an intermediate in the reaction of the carboxylic acid with ammonia and can remain if dehydration is incomplete.

  • 3-Methylbenzonitrile: Dehydration of the primary amide can lead to the corresponding nitrile, particularly if strong dehydrating agents are used or under high temperatures.

  • Ammonium Chloride: When starting from 3-methylbenzoyl chloride, the reaction of the liberated HCl with excess ammonia will form this salt.

Q3: How can I minimize the formation of the anhydride byproduct?

A3: The formation of 3,3'-dimethylbenzoic anhydride can be minimized by:

  • Careful control of the reaction temperature, especially when using dehydrating agents like thionyl chloride to form the acid chloride.

  • Using the prepared acid chloride immediately without prolonged heating or storage.

  • The order of reagent addition can be crucial; in some phosphine-mediated amidations, adding the amine before the base can suppress anhydride formation.[1]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, safety is paramount. When working with reagents like thionyl chloride or oxalyl chloride to prepare the acid chloride, it is crucial to work in a well-ventilated fume hood as these reagents are corrosive, toxic, and release HCl gas upon reaction.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of stable ammonium salt intermediate. 3. Product loss during workup and purification.1. Increase reaction time or temperature (monitor for byproduct formation). 2. Ensure adequate heating to dehydrate the ammonium salt if starting from the carboxylic acid. 3. Optimize extraction and recrystallization procedures.
Presence of Unreacted 3-Methylbenzoic Acid 1. Insufficient amount of aminating agent. 2. Reaction has not gone to completion.1. Use a slight excess of the aminating agent (e.g., ammonia). 2. Extend the reaction time or consider a more efficient coupling agent.
Significant Amount of 3,3'-Dimethylbenzoic Anhydride Detected 1. High reaction temperature during acid chloride formation. 2. Presence of residual water reacting with the acid chloride.1. Maintain a lower temperature during the addition of the chlorinating agent. 2. Ensure all glassware is dry and use anhydrous solvents.
Product is Difficult to Purify 1. Presence of multiple byproducts with similar polarities. 2. Oily product due to impurities.1. Utilize column chromatography with an appropriate solvent system for separation. 2. Attempt to crystallize the product from a different solvent system or use a multi-solvent system.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproduct levels that could be observed in a typical synthesis of this compound starting from 3-methylbenzoic acid and proceeding through the acid chloride. These values are illustrative and can vary significantly based on reaction conditions.

Compound Typical Abundance (%) in Crude Product Analytical Method for Detection
This compound85 - 95GC-MS, NMR, HPLC
Unreacted 3-Methylbenzoic Acid1 - 5GC-MS, NMR, HPLC
3,3'-Dimethylbenzoic Anhydride1 - 10GC-MS, NMR, HPLC
3-Methylbenzonitrile< 1GC-MS, IR, NMR

Detailed Experimental Protocol

Synthesis of this compound from 3-Methylbenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of primary amides from acid chlorides.

Materials:

  • 3-Methylbenzoyl chloride (1.0 eq)

  • Concentrated aqueous ammonia (excess, ~5-10 eq)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-methylbenzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate (this compound and ammonium chloride) will form.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted acid chloride and ammonium salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified product.

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and addressing common impurities in this compound synthesis.

Troubleshooting Workflow start Start: Crude this compound analytical_testing Analytical Testing (NMR, GC-MS) start->analytical_testing impurity_detected Impurity Detected? analytical_testing->impurity_detected unreacted_acid Unreacted 3-Methylbenzoic Acid impurity_detected->unreacted_acid Yes anhydride 3,3'-Dimethylbenzoic Anhydride impurity_detected->anhydride Yes other_byproduct Other Byproduct (e.g., Nitrile) impurity_detected->other_byproduct Yes end_product Pure this compound impurity_detected->end_product No action_acid Action: Increase reaction time/equivalents of amine. Optimize purification. unreacted_acid->action_acid action_anhydride Action: Control temperature during acid chloride formation. Use anhydrous conditions. anhydride->action_anhydride action_other Action: Modify reaction conditions to avoid dehydration. Analyze reaction pathway. other_byproduct->action_other action_acid->start Re-run Synthesis action_anhydride->start Re-run Synthesis action_other->start Re-run Synthesis

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

Technical Support Center: Troubleshooting Schotten-Baumann Reactions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Schotten-Baumann reactions for the synthesis of benzamides. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common issues encountered during experimentation, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction and why is it used for benzamide (B126) synthesis?

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides in the presence of a base.[1][2] It is widely used for preparing benzamides due to its reliability and the commercial availability of various benzoyl chlorides and amines. The reaction is typically performed in a two-phase system, with an organic solvent for the reactants and an aqueous phase containing the base.[2]

Q2: What is the role of the base in the Schotten-Baumann reaction?

The base serves two critical functions:

  • Neutralization of HCl: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting amine.[3] A protonated amine is no longer nucleophilic and cannot react with the acyl chloride, which would stop the reaction and lower the yield.[3]

  • Driving the Equilibrium: By neutralizing the HCl, the base helps to drive the reaction equilibrium towards the formation of the amide product.[3]

Commonly used bases include aqueous sodium hydroxide (B78521) (NaOH) and pyridine.[4]

Q3: My reaction is complete, but I'm losing a significant amount of product during the workup. What are the common causes?

Product loss during workup can occur at several stages:

  • Incomplete Extraction: The benzamide product may not be fully extracted into the organic layer. To mitigate this, perform multiple extractions with the appropriate solvent.

  • Emulsion Formation: Vigorous shaking during extraction can sometimes lead to the formation of an emulsion, making phase separation difficult. To break an emulsion, you can add brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent.

  • Precipitation at the Interface: The product may precipitate at the interface of the aqueous and organic layers. If this occurs, the precipitate should be collected, washed, and combined with the main product.

  • Loss during Washing: Washing the organic layer is necessary to remove impurities, but it can also lead to some product loss if the product has some solubility in the wash solution. Use minimal amounts of washing solutions.

  • Recrystallization Issues: Using too much solvent during recrystallization will result in a lower recovery of the purified product. Always use the minimum amount of hot solvent required to dissolve the crude product.

Troubleshooting Guide: Low Benzamide Yields

Low yields in Schotten-Baumann reactions are a common problem. This guide will walk you through the most frequent causes and provide systematic steps to identify and resolve the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reactants Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Benzamide Yield check_reactants 1. Check Starting Materials start->check_reactants reactant_purity Impure or Degraded Reagents? check_reactants->reactant_purity reactant_stoichiometry Incorrect Stoichiometry? check_reactants->reactant_stoichiometry check_conditions 2. Review Reaction Conditions hydrolysis Hydrolysis of Benzoyl Chloride? check_conditions->hydrolysis amine_protonation Amine Protonation? check_conditions->amine_protonation mixing Inadequate Mixing? check_conditions->mixing temperature Suboptimal Temperature? check_conditions->temperature check_workup 3. Analyze Workup & Purification extraction_loss Product Loss During Extraction/Washing? check_workup->extraction_loss purification_loss Loss During Recrystallization? check_workup->purification_loss reactant_purity->check_conditions No sol_purify_reactants Purify starting materials reactant_purity->sol_purify_reactants Yes sol_fresh_reactants Use fresh reagents reactant_purity->sol_fresh_reactants Yes reactant_stoichiometry->check_conditions No sol_recalculate Recalculate and re-weigh reagents accurately reactant_stoichiometry->sol_recalculate Yes end Yield Improved hydrolysis->amine_protonation No sol_slow_addition Add benzoyl chloride slowly at low temperature hydrolysis->sol_slow_addition Yes amine_protonation->mixing No sol_check_base Ensure sufficient base is present (check pH) amine_protonation->sol_check_base Yes mixing->temperature No sol_increase_stirring Increase stirring rate mixing->sol_increase_stirring Yes temperature->check_workup No sol_adjust_temp Optimize reaction temperature temperature->sol_adjust_temp Yes extraction_loss->purification_loss No sol_optimize_extraction Perform multiple extractions; use brine to break emulsions extraction_loss->sol_optimize_extraction Yes sol_optimize_recrystallization Use minimum amount of hot solvent for recrystallization purification_loss->sol_optimize_recrystallization Yes

Caption: Troubleshooting workflow for low benzamide yields.

Detailed Troubleshooting Steps

1. Issues with Starting Materials

  • Problem: Purity of Benzoyl Chloride and Amine

    • Symptoms: The reaction is sluggish, stalls before completion, or produces a dark-colored mixture.

    • Cause: Benzoyl chloride is susceptible to hydrolysis to benzoic acid if exposed to moisture. Amines can oxidize or contain impurities.

    • Solution:

      • Use freshly opened or distilled benzoyl chloride.

      • Ensure the amine is pure and dry.

      • Store reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Problem: Incorrect Stoichiometry

    • Symptoms: A significant amount of one starting material remains after the reaction.

    • Cause: Inaccurate weighing of reagents or miscalculation of molar equivalents.

    • Solution:

      • Carefully re-calculate the required masses and volumes of the reactants.

      • Use a calibrated balance for accurate measurements.

      • Consider using a slight excess (1.05-1.1 equivalents) of the amine to ensure the complete consumption of the benzoyl chloride.

2. Suboptimal Reaction Conditions

  • Problem: Hydrolysis of Benzoyl Chloride

    • Symptoms: A white precipitate of benzoic acid is observed, and the yield of benzamide is low.

    • Cause: Benzoyl chloride reacts with the aqueous base (hydrolysis) faster than with the amine. This is more likely if the benzoyl chloride is added too quickly or if the reaction temperature is too high.

    • Solution:

      • Add the benzoyl chloride solution dropwise to the reaction mixture.

      • Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride.

      • Ensure vigorous stirring to promote mixing of the two phases.

  • Problem: Amine Protonation

    • Symptoms: The reaction starts but then stops, with a large amount of unreacted amine.

    • Cause: Insufficient base to neutralize the HCl produced during the reaction. The HCl protonates the amine, rendering it non-nucleophilic.

    • Solution:

      • Ensure that at least one equivalent of base is used for each equivalent of HCl produced.

      • Monitor the pH of the aqueous layer throughout the reaction and add more base if it becomes acidic.

  • Problem: Inadequate Mixing

    • Symptoms: The reaction is slow and incomplete.

    • Cause: In a biphasic system, efficient mixing is crucial to maximize the surface area between the organic and aqueous phases, facilitating the reaction.

    • Solution:

      • Use a magnetic stirrer with a stir bar that is large enough to create a vortex.

      • For larger-scale reactions, consider using an overhead mechanical stirrer.

3. Side Reactions

  • Problem: Formation of a Diacylated Product (N-Benzoylbenzamide)

    • Symptoms: An unexpected, higher molecular weight byproduct is observed.

    • Cause: The initially formed benzamide is deprotonated by the base and then reacts with another molecule of benzoyl chloride. This is more likely with an excess of benzoyl chloride.

    • Solution:

      • Use a slight excess of the amine relative to the benzoyl chloride.

      • Add the benzoyl chloride slowly to the amine solution.

Data Presentation: Effect of Reaction Parameters on Yield

The following tables provide representative data on how different reaction parameters can influence the yield of benzamide synthesis. Note that the optimal conditions will vary depending on the specific substrates used.

Table 1: Comparison of Bases in the Synthesis of Benzanilide

BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
10% Aqueous NaOHDichloromethane (B109758)/Water25285-95
PyridinePyridine (as solvent)25475-85
TriethylamineDichloromethane25470-80

Table 2: Influence of Solvent on the Yield of N-Benzylbenzamide

Organic SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane10% Aqueous NaOH25292
Diethyl Ether10% Aqueous NaOH25388
Toluene10% Aqueous NaOH25385

Table 3: Effect of Temperature on the Yield of Benzamide

Temperature (°C)Solvent SystemBaseReaction Time (h)Yield (%)
0-5Dichloromethane/Water10% Aqueous NaOH395
25 (Room Temp)Dichloromethane/Water10% Aqueous NaOH290
40Dichloromethane/Water10% Aqueous NaOH1.582

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Aqueous Ammonia (B1221849)

This protocol describes the synthesis of the parent benzamide.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (28%)

  • Dichloromethane

  • 10% Aqueous sodium hydroxide

  • Cold water

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, add 10 mL of concentrated aqueous ammonia to a 100 mL Erlenmeyer flask.

  • While vigorously stirring the ammonia solution, slowly add 2 mL of benzoyl chloride dropwise. The reaction is exothermic, and a white precipitate of benzamide will form.[5]

  • Continue stirring for an additional 15 minutes after the addition is complete.[5]

  • Filter the crude benzamide using a Büchner funnel and wash the solid with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.

  • Dry the crystals in a desiccator.

Protocol 2: Synthesis of N-Benzylaniline from Aniline (B41778) and Benzyl (B1604629) Chloride

This protocol details the synthesis of a substituted benzamide.

Materials:

  • Aniline

  • Benzyl chloride

  • 10% Aqueous sodium hydroxide

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve aniline (1.0 equivalent) in dichloromethane in an Erlenmeyer flask.

  • Add 10% aqueous sodium hydroxide (2.0 equivalents).

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloride (1.05 equivalents) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-benzylaniline by recrystallization or column chromatography.

Visualizations

Schotten-Baumann Reaction Mechanism

References

How to prevent hydrolysis of reagents during 3-Methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylbenzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during synthesis, with a specific focus on preventing the hydrolysis of reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected. What are the most likely causes related to hydrolysis?

A1: Low yields in this compound synthesis are frequently linked to the hydrolysis of key reagents or intermediates. The two primary synthesis routes are both susceptible:

  • From 3-Methylbenzoyl Chloride: This is the most common cause of low yields. 3-Methylbenzoyl chloride is highly reactive and will readily react with any trace of water to form the unreactive 3-methylbenzoic acid.[1] This side reaction consumes your starting material and complicates purification.

  • From 3-Methylbenzonitrile (B1361078): While the nitrile itself is less susceptible to hydrolysis than the acyl chloride, the conditions required for its conversion to an amide can also lead to the formation of 3-methylbenzoic acid if not carefully controlled. Harsh acidic or basic conditions with prolonged heating in the presence of water will favor the carboxylic acid over the amide.

Q2: What are the visual or analytical indicators that hydrolysis is occurring during my reaction?

A2: Several signs can point towards a hydrolysis issue:

  • Precipitate Formation: If you are using the 3-methylbenzoyl chloride route in a non-polar organic solvent, the formation of a white precipitate could indicate the presence of 3-methylbenzoic acid, which is often less soluble.

  • pH Changes: In the acyl chloride route, the hydrolysis reaction produces hydrochloric acid (HCl), which can alter the pH of your reaction mixture if not buffered or quenched.

  • TLC Analysis: When monitoring your reaction by Thin Layer Chromatography (TLC), the appearance of a new spot corresponding to the more polar 3-methylbenzoic acid is a strong indicator of hydrolysis.

  • NMR Spectroscopy of Crude Product: A proton NMR of your crude product may show a characteristic broad singlet for the carboxylic acid proton (usually above 10 ppm) and aromatic signals corresponding to 3-methylbenzoic acid.

Q3: How can I rigorously exclude water from my reaction setup?

A3: Maintaining anhydrous (water-free) conditions is critical, especially when working with 3-methylbenzoyl chloride. Here are key steps:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled in a desiccator over a drying agent like calcium chloride or silica (B1680970) gel.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option. Alternatively, you can dry your solvents using appropriate drying agents (e.g., sodium sulfate, magnesium sulfate) followed by distillation.

  • Reagents: Ensure your starting materials are dry. If necessary, 3-methylbenzonitrile can be distilled from a drying agent. Use fresh, high-quality 3-methylbenzoyl chloride.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of a dry gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q4: Are there alternative reagents or methods that are less sensitive to water for synthesizing this compound?

A4: Yes, several modern amide coupling reagents offer greater tolerance to aqueous conditions or are even designed to work in water.[2][3] These reagents activate the carboxylic acid (3-methylbenzoic acid) in situ, allowing for a direct reaction with an amine. Examples include:

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are water-soluble and can be used in aqueous or partially aqueous media.[4]

  • Uronium-based Reagents: Reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been used for the synthesis of related amides and are known for their efficiency and water-soluble byproducts, simplifying workup.[5]

While these reagents can be more expensive, they can offer higher yields and simpler procedures, especially when complete exclusion of water is challenging.

Quantitative Data on Hydrolysis Prevention

ConditionAnhydrous Solvents & Inert AtmosphereStandard Solvents & Air Atmosphere
Expected Yield of Amide High (>90%)Variable, often significantly lower (<60%)
Major Byproduct MinimalCarboxylic Acid (from hydrolysis)
Purification Difficulty EasierMore complex due to byproduct removal

Key Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylbenzoyl Chloride under Anhydrous Conditions

Objective: To synthesize this compound from 3-methylbenzoyl chloride and ammonia (B1221849), emphasizing the prevention of hydrolysis.

Materials:

  • 3-Methylbenzoyl chloride

  • Anhydrous diethyl ether (or another suitable anhydrous solvent)

  • Anhydrous ammonia (gas or a solution in an anhydrous solvent)

  • Oven-dried glassware

  • Nitrogen or Argon gas line

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a nitrogen or argon line.

  • Dissolve 3-methylbenzoyl chloride in anhydrous diethyl ether in the flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acyl chloride and any 3-methylbenzoic acid that may have formed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure product.

Protocol 2: Synthesis of this compound from 3-Methylbenzonitrile using Controlled Hydrolysis

Objective: To synthesize this compound by the partial hydrolysis of 3-methylbenzonitrile, minimizing the over-hydrolysis to the carboxylic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-methylbenzonitrile in tert-butanol.

  • Add a solution of potassium hydroxide in a minimal amount of water. The use of a phase-transfer catalyst can also be beneficial.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress closely by TLC.

  • Once the starting material is consumed and before a significant amount of 3-methylbenzoic acid is formed, cool the reaction to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway reagent reagent intermediate intermediate product product side_product side_product acyl_chloride 3-Methylbenzoyl Chloride benzamide This compound (Desired Product) acyl_chloride->benzamide Reaction with Ammonia benzoic_acid 3-Methylbenzoic Acid (Byproduct) acyl_chloride->benzoic_acid Hydrolysis ammonia Ammonia ammonia->benzamide water Water (Contaminant) water->benzoic_acid

Caption: Reaction pathway showing the desired synthesis of this compound and the competing hydrolysis side-reaction.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low Yield of This compound check_hydrolysis Signs of Hydrolysis? start->check_hydrolysis check_reagents Check Reagent and Solvent Purity check_hydrolysis->check_reagents Yes consider_alt Consider Alternative Coupling Reagents check_hydrolysis->consider_alt No dry_glassware Oven-dry Glassware check_reagents->dry_glassware use_inert_atm Use Inert Atmosphere dry_glassware->use_inert_atm success Improved Yield use_inert_atm->success

Caption: A troubleshooting workflow to diagnose and resolve low yields in this compound synthesis due to hydrolysis.

Prevention_Logic cause_node cause_node prevention_node prevention_node outcome_node outcome_node cause Cause Water Contamination prevention Preventative Measures Anhydrous Solvents Inert Atmosphere Dry Glassware cause->prevention Leads to outcome Outcome Minimized Hydrolysis Increased Yield Higher Purity prevention->outcome Results in

References

Technical Support Center: Managing Exothermic Profiles in Large-Scale Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the exothermic profiles of large-scale benzamide (B126) synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure process safety and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with scaling up benzamide synthesis?

A1: The primary hazard is a thermal runaway, where the heat generated by the reaction surpasses the rate of heat removal.[1] This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing violent boiling, reactor over-pressurization, and even vessel failure.[1] The risk of thermal runaway is significantly higher during scale-up because as the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[1][2]

Q2: What are the initial steps to assess the thermal risk of a large-scale benzamide synthesis?

A2: Before scaling up, a thorough reaction hazard assessment is crucial.[3] This should include:

  • Literature Review: Investigate known hazards associated with the specific benzamide synthesis route, reactants, and potential byproducts.[4]

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any significant exothermic events.[1][5]

  • Reaction Calorimetry (RC): Conduct the reaction in a calorimeter to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your intended process conditions.[1][6]

Q3: How can I control the exothermic reaction during large-scale benzamide synthesis?

A3: The most common and effective method is to use a semi-batch process where one of the reactive reagents is added at a controlled rate.[2][5] This ensures that the rate of heat generation does not exceed the cooling capacity of the reactor.[2] Other control strategies include:

  • Adequate Cooling: Ensure the reactor's cooling system (e.g., jacket, coils) is sufficient to handle the maximum expected heat output.[6]

  • Proper Agitation: Vigorous and consistent mixing is essential to prevent localized hot spots and ensure even temperature distribution.[4][7]

  • Solvent Selection: Use a sufficient volume of an appropriate solvent to help absorb and transfer the heat generated.[4]

Q4: What should I do if I observe a sudden, unexpected temperature increase during the reaction?

A4: An unexpected temperature spike could indicate the beginning of a thermal runaway. Immediate action is required:

  • Stop Reagent Addition: Immediately halt the feed of any reactive chemicals.[1][7]

  • Maximize Cooling: Ensure the cooling system is operating at full capacity.[1][7]

  • Verify Agitation: Confirm that the agitator is functioning correctly to maintain heat transfer.[1]

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate your pre-planned emergency shutdown and quenching procedures.[1][6]

Q5: What is a quenching procedure and when should it be used?

A5: A quenching procedure is an emergency measure to rapidly stop a reaction that is heading towards a thermal runaway.[1] It typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to halt the reaction and absorb excess heat.[1] This is a last resort to be used when primary control measures have failed and a critical temperature or pressure limit is about to be breached.[1]

Troubleshooting Guides

Issue 1: Reaction Temperature Spikes During Reagent Addition

  • Possible Causes:

    • The reagent addition rate is too fast for the cooling system's capacity.[7]

    • Inadequate cooling due to insufficient coolant flow or a high coolant temperature.[7]

    • Poor mixing leading to the formation of localized hot spots.[7]

    • Using a more concentrated reagent than specified.[8]

  • Solutions:

    • Immediately stop the reagent feed.[1]

    • Verify and maximize coolant flow to the reactor jacket and any internal coils.[1]

    • Ensure the agitator is running at the appropriate speed for efficient mixing.[1]

    • Once the temperature is under control, resume reagent addition at a significantly reduced rate.[8]

Issue 2: Low Yield and Presence of Benzoic Acid Impurity

  • Possible Causes:

    • Hydrolysis of benzoyl chloride, a common starting material, due to the presence of moisture.[9][10] This is a frequent side reaction that produces benzoic acid.[9]

    • Incomplete reaction due to insufficient reaction time or inadequate temperature.[9]

  • Solutions:

    • Ensure all solvents and reagents are anhydrous.[9][10]

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[10]

    • Control the reaction temperature carefully; for the reaction of benzoyl chloride with ammonia (B1221849), cooling is often required to manage the exotherm and minimize side reactions.[10]

    • To remove benzoic acid impurity from the final product, wash the crude benzamide with a saturated solution of sodium bicarbonate. Benzoic acid will react to form water-soluble sodium benzoate, which can then be separated in an aqueous layer.[9]

Issue 3: Reaction Fails to Initiate or Stalls

  • Possible Causes:

    • The reaction temperature is too low to overcome the activation energy.

    • Accumulation of unreacted reagents, which is a highly dangerous situation that can lead to a delayed and very rapid exotherm.[1]

    • In the case of Schotten-Baumann conditions, the ammonia or amine nucleophile may have been protonated by the HCl byproduct, rendering it unreactive.[9]

  • Solutions:

    • Gradually and cautiously increase the reaction temperature while closely monitoring for any sudden exotherm.

    • Ensure that a base, such as aqueous sodium hydroxide, is used in Schotten-Baumann reactions to neutralize the HCl as it is formed.[9]

    • If a significant amount of reagent has been added without a reaction, this is a critical situation. Do not continue to add more reagent. Safely quench the reaction if possible and re-evaluate the process conditions.

Data Presentation

Table 1: Key Thermal Parameters for Benzamide Synthesis Hazard Assessment

ParameterTypical Value/RangeSignificanceMethod of Determination
Heat of Reaction (ΔHr)-100 to -200 kJ/molIndicates the total amount of energy that will be released.Reaction Calorimetry (RC)
Adiabatic Temperature Rise (ΔTad)Can exceed 100 °CThe theoretical temperature increase if no heat is removed. A high value indicates a high risk.Calculated from ΔHr and the heat capacity of the reaction mass.
Onset Temperature of Decomposition> 200 °C (for benzamide)The temperature at which the product or reactants begin to decompose exothermically.Differential Scanning Calorimetry (DSC)
Maximum Temperature of Synthetic Reaction (MTSR)Varies with conditionsThe highest temperature that could be reached during the desired reaction under process deviations.Reaction Calorimetry (RC)

Experimental Protocols

Protocol 1: Determining the Heat of Reaction using Reaction Calorimetry (RC)

This protocol provides a general outline for determining the heat of reaction for a semi-batch benzamide synthesis.

  • System Calibration:

    • Assemble the reaction calorimeter as per the manufacturer's instructions.

    • Perform a "heater calibration" by applying a known amount of electrical heat to the system. This will determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the reactor and its contents.[1]

  • Reaction Setup:

    • Charge the reactor with the initial solvent and all reactants except for the limiting reagent that will be added over time.

    • Bring the reactor contents to the desired starting temperature and begin stirring at the planned agitation speed.

    • Monitor the heat flow for 15-30 minutes to establish a stable baseline.[1]

  • Controlled Reagent Addition:

    • Begin adding the limiting reagent at a slow, controlled, and pre-determined rate using a calibrated pump.

    • Continuously monitor the internal temperature and the heat flow from the reaction.

  • Isothermal Hold:

    • After the addition is complete, maintain the reaction mixture at the process temperature.

    • Continue to monitor the heat flow until it returns to the initial baseline, which indicates that the reaction is complete.[1]

  • Data Analysis:

    • Integrate the area under the heat flow curve over the course of the reaction. This will give the total heat of reaction (Qr in Joules).[1]

Protocol 2: Purification of Benzamide Contaminated with Benzoic Acid

  • Dissolution: Dissolve the impure benzamide in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate and shake the funnel vigorously. This will convert the benzoic acid into the water-soluble sodium benzoate.[9]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with the sodium bicarbonate solution.

  • Washing and Drying:

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[9]

  • Isolation:

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the purified benzamide.

    • The purity can be confirmed by melting point determination (pure benzamide melts at 127-130 °C).[9]

Mandatory Visualizations

Exotherm_Management_Workflow cluster_assessment Hazard Assessment cluster_control Process Control cluster_monitoring In-Process Monitoring cluster_response Emergency Response A Literature Review & SDS Analysis B Thermal Screening (DSC) A->B C Reaction Calorimetry (RC10) B->C D Implement Semi-Batch Process (Controlled Addition) C->D Define Safe Operating Limits E Ensure Adequate Cooling Capacity D->E F Optimize Agitation E->F G Monitor Temperature & Pressure F->G H Temperature Deviation? G->H H->G No I Stop Reagent Feed H->I Yes J Maximize Cooling I->J K Initiate Quench Procedure J->K If temp continues to rise

Caption: Workflow for assessing and managing exothermic hazards.

Troubleshooting_Low_Yield Start Low Yield of Benzamide Impurity Product contaminated with Benzoic Acid? Start->Impurity Cause1 Likely Cause: Hydrolysis of Benzoyl Chloride Impurity->Cause1 Yes Incomplete Reaction Incomplete? Impurity->Incomplete No Solution1 Solution: - Use anhydrous reagents/solvents - Run under inert atmosphere - Purify via NaHCO3 wash Cause1->Solution1 End Improved Yield and Purity Solution1->End Cause2 Possible Causes: - Insufficient reaction time - Incorrect temperature - Poor mixing Incomplete->Cause2 Yes Incomplete->End No Solution2 Solution: - Increase reaction time - Optimize temperature - Improve agitation Cause2->Solution2 Solution2->End

Caption: Troubleshooting flowchart for low yield in benzamide synthesis.

References

Understanding the stability and degradation pathways of 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 3-Methylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound sample shows significant degradation under acidic conditions. What is the likely degradation product?

A1: Under acidic hydrolysis, the primary degradation pathway for this compound is the cleavage of the amide bond. This results in the formation of 3-methylbenzoic acid and ammonia (B1221849) (which will be protonated to ammonium (B1175870) ions in the acidic medium).[1][2] If you are observing a new peak in your chromatogram with a retention time corresponding to 3-methylbenzoic acid, this is the most probable degradant.

Q2: I am observing poor peak shape and tailing for this compound and its degradation products during HPLC analysis. How can I resolve this?

A2: Poor peak shape can be attributed to several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analytes. For the acidic degradant (3-methylbenzoic acid), a mobile phase pH below its pKa (around 4.3) will ensure it is in its neutral form, leading to better retention and peak shape on a C18 column.

  • Column Choice: A standard C18 column should be suitable. However, if issues persist, consider a column with a different packing material or end-capping.

  • Sample Solvent: Dissolve your sample in the mobile phase or a solvent with a similar composition to avoid peak distortion.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature. A lower flow rate or a slightly elevated temperature can sometimes improve peak symmetry.

Q3: I am not seeing any degradation of my this compound sample under oxidative stress with hydrogen peroxide. What should I do?

A3: If you do not observe degradation with 3% hydrogen peroxide at room temperature, you can try more stringent conditions.[3][4] Consider the following:

  • Increase the concentration of hydrogen peroxide (e.g., up to 30%).[5]

  • Increase the temperature (e.g., to 40-60 °C).[6]

  • Increase the exposure time.[5][7]

  • It is also possible that this compound is relatively stable to oxidation under these conditions.

Q4: What are the expected degradation products from photolytic and thermal stress?

A4:

  • Photolytic Degradation: While specific photolytic degradation products for this compound are not extensively documented in the provided results, amides can undergo various photochemical reactions. It is crucial to expose the sample to a light source that emits in the UV and visible regions and compare it with a dark control.[8][9][10]

  • Thermal Degradation: At elevated temperatures, hydrolysis of the amide bond to form 3-methylbenzoic acid and ammonia is a likely degradation pathway.[11][12] The extent of degradation will depend on the temperature and duration of exposure.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the forced degradation of this compound under various stress conditions. Note: This data is hypothetical and intended for illustrative purposes to demonstrate expected trends. Actual results may vary based on experimental conditions.

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl86015.23-Methylbenzoic Acid, Ammonia
Base Hydrolysis 0.1 M NaOH46025.83-Methylbenzoic Acid, Ammonia
Oxidative 3% H₂O₂24Room Temp8.5Oxidized derivatives (e.g., N-hydroxy-3-methylbenzamide)
Photolytic UV/Visible Light24Room Temp5.1Photodegradation products
Thermal (Dry Heat) -48803.73-Methylbenzoic Acid, Ammonia

Experimental Protocols

Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 8 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[13][14]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 4 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[13][14]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% v/v hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3][4]

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) to a light source capable of emitting both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Analyze both samples by HPLC at appropriate time intervals.[8][9][10]

  • Thermal Degradation (Dry Heat):

    • Place a solid sample of this compound in a controlled temperature oven at 80°C.

    • At appropriate time intervals, withdraw a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are essential.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A starting gradient could be 90:10 (A:B) ramping to 10:90 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[15]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is obtained.

    • Prepare the sample and standard solutions in the mobile phase or a compatible solvent.

    • Inject the solutions into the HPLC system and record the chromatograms.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway This compound This compound 3-Methylbenzoic_Acid 3-Methylbenzoic_Acid This compound->3-Methylbenzoic_Acid H+ or OH- Ammonia Ammonia This compound->Ammonia H+ or OH- 3-Methylbenzamide_ox This compound Oxidized_Products Oxidized Products (e.g., N-hydroxy derivative) 3-Methylbenzamide_ox->Oxidized_Products H2O2

Caption: Inferred degradation pathways of this compound.

ExperimentalWorkflow Start Start Prepare_Stock_Solution Prepare 1 mg/mL This compound Stock Start->Prepare_Stock_Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Prepare_Stock_Solution->Forced_Degradation Sample_Preparation Neutralize and Dilute Samples Forced_Degradation->Sample_Preparation HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Sample_Preparation->HPLC_Analysis Data_Analysis Identify Degradation Products and Quantify Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for stability testing.

References

Selecting the optimal solvent for 3-Methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent for reactions involving 3-Methylbenzamide. It includes frequently asked questions, troubleshooting guides, experimental protocols, and solubility data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the first-line solvents to consider for a reaction with this compound?

A1: Based on its chemical structure (an aromatic amide), this compound is a polar compound.[1] Therefore, polar aprotic and polar protic solvents are good starting points. For reactions, solvents such as dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used, particularly in acylation reactions.[2] Dichloromethane has been shown to provide excellent yields in the synthesis of N,N-diethyl-3-methylbenzamide.[3] For purification by recrystallization, ethanol (B145695) is a frequently employed solvent.[4][5]

Q2: My this compound is not dissolving completely. What should I do?

A2: Incomplete dissolution can be due to several factors:

  • Insufficient Solvent Volume: Ensure you are using an adequate amount of solvent. The solubility of amides generally increases with temperature, so gentle heating and stirring can aid dissolution.[6]

  • Incorrect Solvent Choice: this compound has lower solubility in nonpolar solvents like hexane.[1] If you are using a nonpolar solvent, consider switching to a more polar one like ethanol, methanol, or acetone.[4][6]

  • Purity of the Compound: Impurities in the this compound can affect its solubility. Consider purifying the starting material by recrystallization if you suspect it is impure.

  • Check for Common Errors: Ensure that reagents are stored correctly and are within their shelf life. For buffered solutions, verify that the correct grade and hydrate (B1144303) of salts have been used, as this can impact the final concentration.[7]

Q3: I am observing side reactions or low yield. Could the solvent be the cause?

A3: Yes, the solvent can significantly influence reaction outcomes.

  • Solvent Reactivity: Ensure the solvent is inert under your reaction conditions. For example, protic solvents like alcohols may interfere with reactions involving highly reactive reagents like organometallics.

  • Reaction Conditions: Amide synthesis can sometimes be challenging due to the acid-base reaction between the carboxylic acid and amine precursors, potentially requiring more energetic conditions or the use of coupling reagents.[8] The choice of solvent can impact the efficacy of these reagents.

  • Moisture: The presence of water can be detrimental to many reactions. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture interference, especially in acylation reactions.[2]

Q4: How do I choose a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9]

  • Single Solvent System: Ethanol is a common and effective choice.[5] Other potential single solvents to screen include acetone, ethyl acetate, and water (for highly polar impurities).[5][6]

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[10] Common miscible pairs include a "good" solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) and a "poor" solvent in which it is not (e.g., water or n-hexane).[5][11] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity is observed.[10]

Q5: My reaction is complete, but I'm having trouble isolating the product. What are some common issues?

A5: Isolation problems can often be traced back to the solvent.

  • Oiling Out: If the product separates as an oil instead of a solid during recrystallization, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • Product Solubility: If your product is too soluble in the reaction solvent, you may have poor recovery. In this case, removing the solvent under reduced pressure and performing a recrystallization from a different solvent system is recommended.

Solubility Data

The following table summarizes the solubility of benzamide (B126), a structurally related compound, in various common solvents. This data can serve as a useful guide for selecting solvents for this compound, following the principle of "like dissolves like."[9] The solubility of benzamide generally increases with temperature.[6]

SolventSolubility Order of Benzamide
Methanol1 (Highest)
Acetone2
Ethanol3
1-Propanol4
1-Butanol5
Isopropanol6
Isobutanol7
Methyl Acetate8
Ethyl Acetate9
Butyl Acetate10
Acetonitrile11
Water12 (Lowest)

Data adapted from studies on benzamide solubility.[6][12]

Experimental Protocols

General Protocol for a this compound Reaction (Amide Synthesis)

This protocol describes a general method for the synthesis of an N-substituted this compound from 3-methylbenzoyl chloride.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine in an anhydrous solvent such as dichloromethane or toluene.[2] Add a base, like triethylamine, to neutralize the hydrochloric acid that will be formed during the reaction.[2]

  • Reaction: Cool the solution in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride in the same anhydrous solvent to the flask with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: Once the reaction is complete, wash the reaction mixture with an aqueous solution (e.g., water, dilute HCl, or sodium bicarbonate) to remove the base and any salts.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single solvent.

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot and insoluble when cold (e.g., ethanol).[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve Reactants & Base in Solvent cool Cool to 0°C reagents->cool add Add 3-Methylbenzoyl Chloride Solution cool->add react Stir at Room Temperature add->react wash Aqueous Wash react->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Chromatography evaporate->purify

Caption: General experimental workflow for a this compound reaction.

Solvent_Selection_Logic start Start: Select Solvent solubility_check Is this compound soluble? start->solubility_check reaction_check Is solvent inert under reaction conditions? solubility_check->reaction_check Yes try_another Select Another Solvent solubility_check->try_another No purification_check Does it allow for easy purification? reaction_check->purification_check Yes reaction_check->try_another No optimal_solvent Optimal Solvent Selected purification_check->optimal_solvent Yes purification_check->try_another No try_another->solubility_check

Caption: Decision logic for selecting an optimal solvent.

References

Overcoming poor reactivity of starting materials in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of benzamides, particularly when dealing with poorly reactive starting materials.

Frequently Asked Questions (FAQs)

Q1: My benzamide (B126) synthesis is resulting in a low or no product yield. What are the common causes and how can I troubleshoot this?

Low or no product yield is a frequent issue in benzamide synthesis. The underlying causes can often be traced back to several factors:

  • Poor Reactivity of Starting Materials: Electron-deficient anilines or sterically hindered carboxylic acids and amines can significantly slow down or prevent the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions.[1]

  • Inactive Reagents: The coupling agents or starting materials may have degraded due to improper storage or handling. It is crucial to use fresh or purified reagents.[2]

  • Hydrolysis of Activated Species: Acyl chlorides or other activated intermediates are susceptible to hydrolysis, which can be a significant issue if the reaction is not performed under anhydrous conditions.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials and reagents are pure and active.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For some reactions, moving from room temperature to 60°C or even 110°C can significantly improve yields.[1] However, be aware that excessively high temperatures can lead to byproduct formation.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.[1]

    • Solvent: Choose a solvent in which all reactants are soluble.[1] Common solvents for amide coupling reactions include Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN).[3]

  • Employ a More Potent Coupling Reagent: If a standard coupling reagent like EDC/HOBt fails, consider using a more powerful one such as HATU, which is known for its high efficiency, especially with sterically hindered amino acids.[4]

  • Activate the Carboxylic Acid: For particularly unreactive systems, converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine can be effective.[5]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

Byproduct formation can complicate purification and reduce the yield of the desired benzamide. Common byproducts include:

  • Unreacted Starting Materials: Due to an incomplete reaction.[6]

  • Benzoic Acid: Arises from the hydrolysis of the acyl chloride or other activated carboxylic acid derivatives.[2]

  • N,N-dibenzoylamine: Can form if an excess of the acylating agent is used.[6]

  • Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) from DCC is insoluble and can be removed by filtration, while byproducts from water-soluble reagents like EDC can be removed by aqueous extraction.[6]

Strategies to Minimize Byproducts:

  • Control Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the more valuable acylating agent.[6]

  • Slow Addition: Add the acylating agent (e.g., benzoyl chloride) slowly and at a low temperature to control the exothermic reaction and reduce side reactions.[7]

  • Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of reactive intermediates.[2]

  • Purification: Unreacted acidic starting materials like benzoic acid can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[2]

Q3: My starting amine is electron-deficient and shows poor nucleophilicity. How can I promote the reaction?

Electron-deficient anilines are notoriously poor nucleophiles. To overcome this, several strategies can be employed:

  • Use a Highly Reactive Acylating Agent: Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile.[5]

  • Employ a Powerful Coupling Reagent: HATU is particularly effective for coupling with poorly nucleophilic amines.[8][9] The OAt-active ester formed with HATU is more reactive than the OBt-active ester from HBTU.

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed.[8]

  • Use a Suitable Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the acid formed during the reaction without competing with the amine nucleophile.[8] A study described a protocol using EDC and DMAP with a catalytic amount of HOBt and DIPEA that gave good results for electron-deficient amines.[10]

Q4: I am working with a sterically hindered carboxylic acid or amine. What are the best methods to achieve a good yield?

Steric hindrance can significantly impede the approach of the nucleophilic amine to the electrophilic carbonyl center. The following approaches can be effective:

  • Utilize Less Bulky Activating Groups: The in-situ formation of acyl fluorides, which are smaller than acyl chlorides or active esters, can be advantageous. Reagents like XtalFluor-E can be used for this purpose.[9]

  • Employ a Potent and Sterically Tolerant Coupling Reagent: HATU and PyAOP are known to be highly effective for coupling sterically demanding substrates.[9][11]

  • One-Pot Acyl Chloride Formation and Coupling: Using thionyl chloride (SOCl₂) to generate the acyl chloride in situ followed by the addition of the amine can lead to excellent yields even with sterically hindered amines.[12][13]

  • Extended Reaction Times and Elevated Temperatures: For challenging couplings, extending the reaction time and/or gently heating the reaction mixture may be necessary to drive the reaction to completion.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Benzamide Synthesis

Coupling ReagentLeaving Group AdditiveRelative ReactivityKey AdvantagesCommon Applications
EDC/HOBt HOBtMediumCost-effective, water-soluble byproduct.[11]Standard peptide couplings, general amide synthesis.[14]
HBTU HOBtMedium-HighWidely used, efficient standard reagent.[4]Routine solid-phase and solution-phase synthesis.
HCTU 6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group.[4]Effective for difficult sequences.[4]
HATU HOAtVery HighHighly efficient for hindered couplings, suppresses racemization.[4]Sterically hindered amino acids, N-methylated amino acids, and poorly nucleophilic amines.[4][9]
COMU OxymaPureHighReactivity comparable to HATU, based on non-explosive OxymaPure.[4]A safer alternative to HATU with similar high performance.

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt

This protocol describes a widely used method for amide bond formation.[14][15]

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous solvent such as DMF or DCM.

  • Additive Addition: Add HOBt (1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add EDC (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Benzamide Synthesis using HATU

This protocol is suitable for challenging couplings, including those with sterically hindered or electron-deficient starting materials.[3][8]

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 eq.) in a dry aprotic solvent like DMF.

  • Pre-activation: Add HATU (1.1-1.5 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1 to 18 hours. For difficult couplings, the reaction time can be extended, or the mixture can be gently heated (up to 40°C).[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[3]

Protocol 3: One-Pot Benzamide Synthesis via Acyl Chloride using Thionyl Chloride (SOCl₂)

This one-pot method is effective for a wide range of substrates, including those that are sterically hindered.[12][13]

  • Reactant Mixture: In a flask, combine the carboxylic acid (1 mmol), the amine (1 mmol), and triethylamine (B128534) (Et₃N) (3 mmol) in dichloromethane.

  • SOCl₂ Addition: Add thionyl chloride (SOCl₂) (1 mmol) to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a short period (e.g., 5 minutes to 40 minutes), which can be confirmed by TLC analysis.[13]

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow Start Low/No Benzamide Yield CheckReagents Check Purity and Activity of Starting Materials & Reagents Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK StrongerReagent Use a More Potent Coupling Reagent (e.g., HATU) OptimizeConditions->StrongerReagent Yield Still Low Success Successful Synthesis OptimizeConditions->Success Yield Improves ActivateAcid Activate Carboxylic Acid (e.g., with SOCl₂) StrongerReagent->ActivateAcid Still Unreactive StrongerReagent->Success Yield Improves ActivateAcid->Success Reaction Proceeds

Caption: A troubleshooting workflow for low-yield benzamide synthesis.

CouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation R-COOH R-COOH CouplingReagent Coupling Reagent (e.g., EDC, HATU) R-COOH->CouplingReagent + ActiveEster Reactive Intermediate (e.g., O-acylisourea, OAt-ester) CouplingReagent->ActiveEster Forms Amine R'-NH₂ ActiveEster->Amine + Amide Benzamide Product ActiveEster->Amide Byproduct Byproduct ActiveEster->Byproduct Amine->Amide Nucleophilic Attack

Caption: A generalized mechanism for amide bond formation using coupling reagents.

ReagentSelection Start Select Synthesis Strategy IsHindered Are Starting Materials Sterically Hindered? Start->IsHindered IsElectronPoor Is Amine Electron-Deficient? IsHindered->IsElectronPoor No UseHATU_Hindered Use HATU or PyAOP IsHindered->UseHATU_Hindered Yes UseHATU_Poor Use HATU IsElectronPoor->UseHATU_Poor Yes StandardConditions Use Standard Conditions (e.g., EDC/HOBt) IsElectronPoor->StandardConditions No UseSOCl2_Hindered Consider SOCl₂/Acyl Fluoride Route UseHATU_Hindered->UseSOCl2_Hindered If fails UseEDC_DMAP Try EDC/DMAP/cat. HOBt UseHATU_Poor->UseEDC_DMAP Alternative UseSOCl2_Poor Use SOCl₂ to form Acyl Chloride UseHATU_Poor->UseSOCl2_Poor If fails

Caption: A decision tree for selecting a synthesis strategy for challenging substrates.

References

Validation & Comparative

Comparative Reactivity of 2-, 3-, and 4-Methylbenzamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among isomeric forms of a molecule is paramount for predictable and efficient synthesis and biological application. This guide provides a comparative analysis of the chemical reactivity of three key isomers: 2-methylbenzamide, 3-methylbenzamide, and 4-methylbenzamide (B193301). The reactivity of these isomers is primarily governed by the electronic and steric effects imparted by the position of the methyl group on the benzene (B151609) ring.

The amide functional group is a cornerstone of many pharmaceutical compounds, and its reactivity, particularly towards hydrolysis, is a critical determinant of a drug's stability and metabolic pathway. The methyl group, while seemingly a simple substituent, can significantly modulate the chemical behavior of the benzamide (B126) scaffold depending on its position.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the methylbenzamide isomers is influenced by a combination of electronic and steric effects. The methyl group is generally considered an electron-donating group (EDG) through two primary mechanisms:

  • Inductive Effect (+I): The methyl group, being more electron-releasing than hydrogen, donates electron density through the sigma bond network. This effect is distance-dependent and weakens with increasing separation from the reaction center.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital. This resonance-like effect is most pronounced when the methyl group is at the ortho or para position, increasing the electron density of the aromatic ring and influencing the reactivity of the carbonyl group.

Conversely, the methyl group can also exert:

  • Steric Hindrance: The physical bulk of the methyl group can impede the approach of reagents to a nearby reaction center. This effect is most significant for the ortho isomer, where the methyl group is in close proximity to the amide functionality.

Comparative Reactivity in Hydrolysis

Amide hydrolysis, a critical reaction in both organic synthesis and drug metabolism, can be catalyzed by either acid or base. The position of the methyl group is expected to influence the rate of hydrolysis in a predictable manner.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. An electron-donating methyl group at the para or ortho position will stabilize the positive charge on the ring through resonance (hyperconjugation), which can indirectly affect the equilibrium of the initial protonation step. However, the dominant factor is often the nucleophilic attack on the protonated carbonyl group.

Base-Catalyzed Hydrolysis: In this case, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon in the rate-determining step. Increased electron density at the carbonyl carbon, due to the electron-donating effect of the methyl group, will decrease its electrophilicity and thus slow down the reaction.

Based on these principles, the expected order of reactivity for the isomers in base-catalyzed hydrolysis is:

This compound > 4-Methylbenzamide > 2-Methylbenzamide

  • This compound: The methyl group at the meta position exerts a weak electron-donating inductive effect, having a minimal deactivating effect on the carbonyl carbon compared to the other isomers.

  • 4-Methylbenzamide: The methyl group at the para position donates electron density to the carbonyl group via both inductive and hyperconjugation effects, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophilic attack.

  • 2-Methylbenzamide: The ortho isomer is expected to be the least reactive due to a combination of electronic effects similar to the para isomer and, more importantly, significant steric hindrance from the adjacent methyl group, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon.

Quantitative Data on Hydrolysis Rates

IsomerRelative PositionExpected Electronic EffectExpected Steric EffectPredicted Relative Hydrolysis Rate
2-Methylbenzamide OrthoElectron-donating (+I, Hyperconjugation)HighSlowest
This compound MetaWeak electron-donating (+I)NegligibleFastest
4-Methylbenzamide ParaElectron-donating (+I, Hyperconjugation)NegligibleIntermediate

Experimental Protocols

Below are generalized protocols for determining the reaction kinetics of methylbenzamide isomer hydrolysis.

Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a methylbenzamide isomer.

Materials:

  • Methylbenzamide isomer (2-, 3-, or 4-)

  • Hydrochloric acid (e.g., 1 M)

  • Deionized water

  • Standard sodium hydroxide solution (e.g., 0.1 M) for titration (if using this method)

  • HPLC or UV-Vis spectrophotometer

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Reaction Setup: Prepare a solution of the methylbenzamide isomer in a known concentration of hydrochloric acid in a volumetric flask.

  • Incubation: Place the reaction flask in a thermostated water bath set to a specific temperature (e.g., 50 °C).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a cold solvent or by neutralizing the acid with a base to stop the hydrolysis.

  • Analysis: Analyze the concentration of the remaining methylbenzamide or the formed methylbenzoic acid at each time point using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the concentration of the methylbenzamide isomer versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k).

Base-Catalyzed Hydrolysis

Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis of a methylbenzamide isomer.

Materials:

  • Methylbenzamide isomer (2-, 3-, or 4-)

  • Sodium hydroxide solution (e.g., 1 M)

  • Deionized water

  • Standard hydrochloric acid solution (e.g., 0.1 M) for titration (if using this method)

  • HPLC or UV-Vis spectrophotometer

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Reaction Setup: Prepare a solution of the methylbenzamide isomer in a known concentration of sodium hydroxide solution in a volumetric flask.

  • Incubation: Maintain the reaction at a constant temperature using a thermostated water bath.

  • Sampling and Quenching: At timed intervals, withdraw aliquots and quench the reaction by neutralizing the base with a standard acid.

  • Analysis: Determine the concentration of the unreacted amide or the product acid using HPLC or UV-Vis spectroscopy.

  • Data Analysis: For a reaction with a large excess of hydroxide, the pseudo-first-order rate constant can be determined as described for the acid-catalyzed reaction. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide.

Visualizations

Reactivity_Factors cluster_isomer Methylbenzamide Isomer cluster_effects Influencing Factors cluster_reactivity Resulting Reactivity 2-Methylbenzamide 2-Methylbenzamide Electronic_Effects Electronic Effects (+I, Hyperconjugation) 2-Methylbenzamide->Electronic_Effects Steric_Hindrance Steric Hindrance 2-Methylbenzamide->Steric_Hindrance This compound This compound This compound->Electronic_Effects 4-Methylbenzamide 4-Methylbenzamide 4-Methylbenzamide->Electronic_Effects Reactivity Reactivity Electronic_Effects->Reactivity Modulates Electrophilicity Steric_Hindrance->Reactivity Hinders Nucleophilic Attack

Caption: Factors influencing the reactivity of methylbenzamide isomers.

Hydrolysis_Workflow Start Start Prepare_Reactants Prepare solutions of methylbenzamide and acid/base Start->Prepare_Reactants Mix_and_Incubate Mix reactants and incubate at constant temperature Prepare_Reactants->Mix_and_Incubate Take_Aliquots Withdraw aliquots at regular time intervals Mix_and_Incubate->Take_Aliquots Quench_Reaction Quench the reaction Take_Aliquots->Quench_Reaction Analyze_Sample Analyze sample by HPLC or UV-Vis Quench_Reaction->Analyze_Sample Collect_Data Collect concentration vs. time data Analyze_Sample->Collect_Data Plot_Data Plot ln[Amide] vs. time Collect_Data->Plot_Data Calculate_k Calculate rate constant (k) from the slope Plot_Data->Calculate_k End End Calculate_k->End

Caption: Experimental workflow for determining hydrolysis rate constants.

Conclusion

Comparing properties of 3-Methylbenzamide and N,N-diethyl-3-methylbenzamide (DEET)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 3-Methylbenzamide and N,N-diethyl-3-methylbenzamide (DEET) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the physicochemical, biological, and toxicological properties of this compound and its well-known derivative, N,N-diethyl-3-methylbenzamide (DEET). While DEET is a widely studied and utilized insect repellent, data on the specific biological and toxicological profile of this compound, particularly concerning its insect repellent activity, is less comprehensive. This document aims to summarize the available data to facilitate further research and development in this area.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and DEET is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various applications, including formulation and dermal absorption.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundN,N-diethyl-3-methylbenzamide (DEET)
Synonyms m-ToluamideN,N-Diethyl-m-toluamide
CAS Number 618-47-3134-62-3
Molecular Formula C₈H₉NOC₁₂H₁₇NO
Molecular Weight 135.16 g/mol 191.27 g/mol [1]
Appearance SolidColorless to slightly yellow liquid[1]
Odor -Faint, characteristic[1]
Melting Point 93-96 °C-45 °C[1]
Boiling Point 248.86 °C (rough estimate)290-310 °C, 111 °C at 1 mmHg
Density 1.1031 g/cm³ (rough estimate)0.998 g/mL at 20 °C
Solubility in Water Slightly solubleInsoluble
Solubility in Organic Solvents Soluble in chloroform, DMSO, methanolMiscible with ethanol, ether, and most organic solvents

Biological Properties and Efficacy

N,N-diethyl-3-methylbenzamide (DEET)

DEET is the gold standard for insect repellents, effective against a wide range of arthropods including mosquitoes, ticks, fleas, and flies.[1][2] Its efficacy is concentration-dependent, with higher concentrations generally providing longer-lasting protection.[3] For example, a 23.8% DEET formulation can offer a mean complete protection time of over 300 minutes.[3][4]

The mechanism of action of DEET is complex and multifaceted. It is understood to act on the insect's olfactory system in several ways:

  • Receptor Inhibition: DEET can inhibit the function of olfactory receptors (ORs) that detect attractant host odors like 1-octen-3-ol (B46169) and lactic acid.[5]

  • Receptor Activation: It can also directly activate specific gustatory and olfactory receptors, leading to a repellent response.

  • Odor Masking: DEET may also work by masking the chemical cues from a host, making it harder for insects to locate them.

This compound

There is limited publicly available data specifically evaluating the insect repellent efficacy of this compound. While benzamide (B126) derivatives, in general, are known to possess a range of biological activities, including insecticidal properties, the specific repellent action of this compound against common vectors has not been well-documented in the reviewed literature. Further research is required to determine its potential as an insect repellent and to elucidate its mechanism of action.

Toxicological Profile

A summary of the available toxicological data for both compounds is presented in Table 2.

Table 2: Comparison of Toxicological Properties

PropertyThis compoundN,N-diethyl-3-methylbenzamide (DEET)
Acute Oral LD₅₀ (Rat) No data available1892 - 2000 mg/kg[6]
Acute Dermal LD₅₀ (Rabbit) No data available3180 mg/kg[6]
Skin Irritation Causes skin irritation[7]Causes skin irritation[6]
Eye Irritation Causes serious eye irritation[7]Causes serious eye irritation[6]
Mutagenicity (Ames Test) No data availableNot considered mutagenic
Carcinogenicity No data availableNot listed as a carcinogen by IARC, NTP, or OSHA
Environmental Toxicity No data availableHarmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment[6][8]

N,N-diethyl-3-methylbenzamide (DEET)

DEET has been extensively studied and is considered safe for topical use when applied according to the manufacturer's instructions.[2] It has low acute toxicity.[9] However, it can cause skin and eye irritation.[6] In rare cases, extensive dermal absorption has been associated with more severe side effects.[2] Environmentally, DEET is classified as harmful to aquatic life with the potential for long-lasting effects.[6][8]

This compound

The toxicological profile of this compound is not as well-defined as that of DEET. According to available safety data, it is known to cause skin and serious eye irritation.[7] There is a lack of publicly available data on its acute oral and dermal toxicity (LD₅₀ values), as well as its potential for mutagenicity and carcinogenicity.

Experimental Protocols

Synthesis of this compound and DEET

Both compounds can be synthesized from m-toluic acid. The general synthetic pathway involves the conversion of the carboxylic acid to an acyl chloride, followed by amination.

  • Synthesis of this compound: m-Toluoyl chloride is reacted with ammonia.

  • Synthesis of DEET: m-Toluoyl chloride is reacted with diethylamine (B46881).[10]

A common laboratory procedure for the synthesis of DEET involves the following steps:

  • Acyl Chloride Formation: m-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form m-toluoyl chloride.[10]

  • Amination: The resulting m-toluoyl chloride is then reacted with diethylamine in the presence of a base (like sodium hydroxide) to yield N,N-diethyl-3-methylbenzamide.[10]

  • Purification: The crude product is then purified, typically through extraction and distillation or chromatography.

Synthesis_Pathways cluster_3MB This compound Synthesis cluster_DEET DEET Synthesis m-Toluic Acid_3MB m-Toluic Acid m-Toluoyl Chloride_3MB m-Toluoyl Chloride m-Toluic Acid_3MB->m-Toluoyl Chloride_3MB SOCl₂ This compound This compound m-Toluoyl Chloride_3MB->this compound NH₃ m-Toluic Acid_DEET m-Toluic Acid m-Toluoyl Chloride_DEET m-Toluoyl Chloride m-Toluic Acid_DEET->m-Toluoyl Chloride_DEET SOCl₂ DEET N,N-diethyl-3-methylbenzamide (DEET) m-Toluoyl Chloride_DEET->DEET HN(C₂H₅)₂ Arm_in_Cage_Workflow start Start prep Subject Preparation and Repellent Application start->prep exposure Expose Treated Arm to Mosquitoes in Cage prep->exposure observe Observe for Mosquito Bites exposure->observe first_bite First Bite? observe->first_bite first_bite->observe No record_time Record Complete Protection Time first_bite->record_time Yes end End record_time->end DEET_Mechanism cluster_normal Normal Olfactory Signaling cluster_deet Olfactory Signaling with DEET Host_Cues Host Cues (e.g., Lactic Acid, CO₂) OR Olfactory Receptor (OR) Host_Cues->OR Neuron_Activation Olfactory Neuron Activation OR->Neuron_Activation Brain Insect Brain Neuron_Activation->Brain Attraction Attraction to Host Brain->Attraction DEET DEET OR_DEET Olfactory Receptor (OR) DEET->OR_DEET Binds to/Modulates Neuron_Block Olfactory Neuron Inhibition/Confusion OR_DEET->Neuron_Block Brain_DEET Insect Brain Neuron_Block->Brain_DEET Repulsion Repulsion/No Attraction Brain_DEET->Repulsion Host_Cues_DEET Host Cues Host_Cues_DEET->OR_DEET

References

A Comparative Guide to High-Performance Liquid Chromatography for 3-Methylbenzamide Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) with other key analytical techniques for the purity validation of 3-Methylbenzamide. The methodologies and data presented herein offer a framework for selecting the most suitable approach based on specific analytical requirements.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution and quantitative accuracy make it the preferred method for routine quality control and in-depth impurity profiling. A typical reversed-phase HPLC (RP-HPLC) method provides excellent separation of this compound from its potential impurities, such as positional isomers and related substances.

Table 1: Comparison of Analytical Techniques for this compound Purity
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase with detection by flame ionization.Signal intensity is directly proportional to the number of nuclei in a magnetic field.
Typical Purity (%) >99.0%>99.0%>98.5% (absolute)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Precision (RSD) < 2%< 1.5%< 1%
Accuracy HighHighVery High
Analysis Time per Sample ~20-30 minutes~15-25 minutes~10-20 minutes
Sample Consumption Low (~1 mg/mL)Very Low (<1 mg/mL)Low (5-20 mg)
Primary Method No (requires a reference standard)No (requires a reference standard)Yes
Advantages High resolution, robust, suitable for non-volatile and thermally labile compounds.[1]High sensitivity for volatile compounds, excellent for residual solvent analysis.[2]Absolute quantification without a specific reference standard, provides structural information.[3][4]
Disadvantages Requires a reference standard for quantification, may not detect non-UV active impurities.Requires analyte to be volatile and thermally stable, potential for decomposition at high temperatures.[5]Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for structurally similar aromatic amides and aldehydes.[5][6]

1. Instrumentation:

  • HPLC system with a UV-Vis detector, column oven, and autosampler.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.[5]

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 235 nm.[5]

  • Injection Volume: 10 µL.[5]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for assessing the purity of volatile and thermally stable compounds.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

2. Chromatographic Conditions:

  • Column: A suitable capillary column for polar compounds (e.g., a wax-type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).

  • Detector Temperature: 300°C.

3. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions in a suitable solvent (e.g., methanol (B129727) or acetone) at a concentration of approximately 1 mg/mL.

Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[4]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard of known purity (e.g., maleic anhydride).

3. Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, molecular weights, and the masses of the sample and internal standard.

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve equilibrate System Equilibration dissolve->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity validation of this compound.

Technique_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes PurityValidation Purity Validation of This compound HPLC HPLC (High Resolution Separation) PurityValidation->HPLC Primary Choice for Routine QC GC GC-FID (For Volatile Impurities) PurityValidation->GC Orthogonal Method for Volatiles qNMR qNMR (Absolute Purity) PurityValidation->qNMR Reference Method/ Absolute Quantification HPLC_attr Non-volatile Thermally Labile HPLC->HPLC_attr GC_attr Volatile Thermally Stable GC->GC_attr qNMR_attr No Reference Standard Needed qNMR->qNMR_attr

Caption: Logical relationship between analytical techniques for purity validation.

References

A Comparative Guide to Catalytic Methods for the Synthesis of 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Methylbenzamide, a key intermediate in the production of pharmaceuticals and agrochemicals, has been approached through various catalytic strategies. This guide provides a comparative analysis of different methods, offering insights into their efficiency, environmental impact, and operational simplicity to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Catalytic Methods

The choice of a synthetic route for this compound is often a trade-off between yield, reaction conditions, catalyst reusability, and environmental footprint. The following table summarizes the key performance indicators of prominent catalytic methods.

Catalytic MethodCatalystStarting MaterialsSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Oxidative Coupling bcmim-Cu (MOF)[1]3-Methylbenzoic acid, N,N-DiethylformamideN,N-Diethylformamide100180 min95High yield, Heterogeneous catalystRequires an oxidant (TBHP)
Fixed-Bed Catalysis Borophosphoric acid, Sn, Boric acid, etc. on support[2]3-Methylbenzoic acid, Diethylamine (B46881)Toluene, Xylene, etc.60-550ContinuousHighContinuous process, Recyclable catalystHigh temperatures and pressures may be required
Coupling Reagent-Mediated COMU3-Methylbenzoic acid, DiethylamineDMF0 to RT3 hHighMild conditions, Water-soluble byproducts[3][4]Stoichiometric use of expensive coupling reagent
Direct Catalytic Amidation Nb2O5Carboxylic acids, AminesSolvent-freeVariesVariesHighAtom economical, Reusable catalyst[5]May require high temperatures
Biocatalytic Hydrolysis Nitrile hydratase/amidase3-MethylbenzonitrileWaterMildVariesHighGreen and selective methodSubstrate and enzyme specific

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for some of the key catalytic approaches to synthesizing this compound derivatives.

Oxidative Coupling using a Copper-Based Metal-Organic Framework

This method utilizes a heterogeneous copper-based MOF, bcmim-Cu, as a catalyst for the oxidative coupling of 3-methylbenzoic acid and N,N-diethylformamide.[1]

Materials:

  • 3-Methylbenzoic acid

  • bcmim-Cu catalyst

  • N,N-Diethylformamide (DEF)

  • tert-Butyl hydroperoxide (TBHP, 70% aq.)

Procedure:

  • In a round-bottom flask, combine 3-methylbenzoic acid (10 mmol) and the bcmim-Cu catalyst (10 mol%).

  • Add N,N-diethylformamide (20 mL).

  • Heat the mixture to 100 °C with stirring.

  • Slowly add tert-butyl hydroperoxide (30 mmol) over a period of 180 minutes using a syringe pump.

  • After the addition is complete, continue stirring at 100 °C for a specified time to ensure reaction completion.

  • Cool the reaction mixture and separate the catalyst by centrifugation.

  • The product, N,N-diethyl-3-methylbenzamide, can be purified from the supernatant by column chromatography.

Fixed-Bed Catalytic Synthesis

This one-step synthesis involves the continuous reaction of 3-methylbenzoic acid and diethylamine over a fixed-bed catalyst.[2]

Materials:

  • 3-Methylbenzoic acid

  • Diethylamine

  • Solvent (e.g., toluene)

  • Fixed-bed catalyst (e.g., borophosphoric acid on activated carbon)

Procedure:

  • Prepare a feed solution by dissolving 3-methylbenzoic acid and diethylamine in the chosen solvent. The molar ratio of 3-methylbenzoic acid to diethylamine can range from 1.0:1.0 to 1.0:15.0.[2]

  • Pack a fixed-bed reactor with the catalyst.

  • Preheat the reactor to the desired temperature (60-550 °C) and pressurize it to the reaction pressure (0.1-5.0 MPa).[2]

  • Continuously feed the reactant solution through the heated and pressurized catalyst bed at a specific mass velocity (0.1 h⁻¹ to 20.0 h⁻¹).[2]

  • The product stream exiting the reactor is collected.

  • The crude product is then subjected to distillation under ordinary pressure to recover the solvent.

  • Finally, the pure N,N-diethyl-3-methylbenzamide is obtained by rectification under vacuum.

COMU-Mediated Coupling

This protocol describes a modern and operationally simple method for amide bond formation using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) as a coupling reagent.[4]

Materials:

  • 3-Methylbenzoic acid

  • Diethylamine

  • COMU

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 3-methylbenzoic acid (1 equivalent) and diethylamine (2.2 equivalents) in DMF at 0 °C.

  • To the stirred solution, add COMU (1 equivalent) in one portion.

  • The reaction can be monitored visually by a color change from yellow to orange.

  • Allow the reaction to proceed for a set time (e.g., 3 hours) while warming to room temperature.

  • Upon completion, perform an aqueous workup to remove the water-soluble byproducts.

  • The desired N,N-diethyl-3-methylbenzamide can be isolated by extraction with an organic solvent and subsequent purification.

Visualizing the Methodologies

To better understand the workflow and decision-making process in selecting a catalytic method, the following diagrams are provided.

G cluster_0 Starting Material Selection cluster_1 Catalytic Method cluster_2 Product 3-Methylbenzoic Acid 3-Methylbenzoic Acid Oxidative Coupling Oxidative Coupling 3-Methylbenzoic Acid->Oxidative Coupling Fixed-Bed Catalysis Fixed-Bed Catalysis 3-Methylbenzoic Acid->Fixed-Bed Catalysis Direct Amidation Direct Amidation 3-Methylbenzoic Acid->Direct Amidation 3-Methylbenzonitrile 3-Methylbenzonitrile Biocatalytic Hydrolysis Biocatalytic Hydrolysis 3-Methylbenzonitrile->Biocatalytic Hydrolysis This compound This compound Oxidative Coupling->this compound Fixed-Bed Catalysis->this compound Direct Amidation->this compound Biocatalytic Hydrolysis->this compound

Caption: Workflow for selecting a catalytic method based on the starting material.

G High Yield & Selectivity High Yield & Selectivity Optimal Catalytic Method Optimal Catalytic Method High Yield & Selectivity->Optimal Catalytic Method Mild Reaction Conditions Mild Reaction Conditions Mild Reaction Conditions->Optimal Catalytic Method Catalyst Reusability Catalyst Reusability Catalyst Reusability->Optimal Catalytic Method Green Chemistry Principles Green Chemistry Principles Green Chemistry Principles->Optimal Catalytic Method Cost-Effectiveness Cost-Effectiveness Cost-Effectiveness->Optimal Catalytic Method

Caption: Key factors influencing the selection of an optimal catalytic method.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Methylbenzamide derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and as anti-mycobacterial agents. The information is compiled from recent studies to aid researchers, scientists, and drug development professionals in the rational design of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives have been predominantly investigated in the context of PARP inhibition for cancer therapy and their inhibitory effects against Mycobacterium tuberculosis. The following sections and tables provide a comparative analysis of their efficacy in these two areas.

This compound Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancers.[1][2] Benzamide (B126) and its derivatives are known to act as PARP inhibitors by mimicking the nicotinamide (B372718) portion of the NAD+ substrate.[3][4] Structure-activity relationship studies have revealed key structural features that govern their inhibitory potency.

Table 1: In Vitro PARP-1 Inhibitory Activity of Benzamide Derivatives

Compound IDModifications to the Benzamide ScaffoldPARP-1 IC50 (nM)Cellular Activity (IC50 in µM against HCT116 cells)
1e 3-Oxoisoindoline-4-carboxamide (B1419123) core with a piperidine (B6355638) substituentModest to good activityData not specified
13f Benzamide with a phenylacetamidophenyl scaffold0.250.30
Compound 28d Hydroxamate group on a benzamide moiety32002.8-fold decrease in SNU-251 cells

Data compiled from multiple sources.[3][4]

Key SAR Observations for PARP Inhibitors:

  • Conformational Restriction: Constraining the benzamide conformation through intramolecular hydrogen bonds, as seen in 3-oxoisoindoline-4-carboxamides, can lead to potent PARP inhibition.

  • Substituents on the Lactam Nitrogen: For 3-oxoisoindoline-4-carboxamide derivatives, the presence of a secondary or tertiary amine is important for cellular potency.

  • Scaffold Modifications: The addition of scaffolds like benzamidophenyl and phenylacetamidophenyl to the core benzamide structure can result in highly potent PARP-1 inhibitors, as demonstrated by compound 13f with a picomolar IC50 value.[4]

  • Hydroxamate Group: The introduction of a hydroxamate group can also confer significant PARP-1 inhibitory activity.[3]

3-Hydroxy-5-methylbenzamide Analogues as Anti-Mycobacterial Agents

Tuberculosis remains a major global health concern, and the development of new anti-mycobacterial agents is crucial. Derivatives of 3-Hydroxy-5-methylbenzamide have been investigated for their inhibitory activity against Mycobacterium tuberculosis. The SAR studies have focused on modifications at the C-5 position and the amide functionality.

Table 2: Anti-Mycobacterial Activity of 3-Hydroxy-5-methylbenzamide Analogues

Compound IDC-5 SubstitutionAmide SubstitutionIC90 (µM) against M. tuberculosisHepG2 CC50 (µM)Selectivity Index (SI)
4b MethylPrimary0.623353
16 Thiophene (B33073)Primary0.1339300
22f MethylSecondary (Methyl)0.0925278
4h 3-PyridinePrimary7.5375
4l 3-FuranPrimary0.414098
4o 3-ThiophenePrimary0.353086
4p 2-ThiophenePrimary0.21365

Data is indicative and compiled from studies on benzamide derivatives as Mycobacterium tuberculosis QcrB inhibitors.[5]

Key SAR Observations for Anti-Mycobacterial Agents:

  • C-5 Position: The substituent at the C-5 position of the benzamide ring plays a critical role in anti-mycobacterial activity. Small lipophilic groups like methyl and heterocyclic rings like thiophene and furan (B31954) are favorable.

  • Heterocyclic Substituents: Thiophene substitution at the C-5 position, as in compound 16 , leads to a significant improvement in potency and selectivity compared to a simple methyl group.[5]

  • Amide Substitution: Modification of the primary amide to a secondary amide, as in compound 22f , can enhance the inhibitory activity.[5]

  • Pyridine (B92270) Substitution: While a pyridine ring at the C-5 position is tolerated, it results in lower potency compared to other heterocyclic systems like furan and thiophene.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PARP-1 Inhibition Assay (Chemiluminescent Assay)

This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against PARP-1.

  • Plate Preparation: A 96-well plate is coated with histones and blocked to prevent non-specific binding.

  • Reagent Preparation:

    • PARP-1 Enzyme: Recombinant human PARP-1 is diluted in PARP assay buffer.

    • Activated DNA: DNA is activated to create single-strand breaks, which are necessary for PARP-1 activation.

    • Biotinylated NAD+: This serves as the substrate for PARP-1. The incorporation of biotin (B1667282) allows for detection.

    • Test Compounds: Compounds are serially diluted to the desired concentrations.

  • Enzymatic Reaction:

    • The test compounds, PARP-1 enzyme, and activated DNA are added to the wells and incubated.

    • The reaction is initiated by the addition of biotinylated NAD+.

    • The plate is incubated for 1 hour at room temperature to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection:

    • The plate is washed to remove unbound reagents.

    • Streptavidin-HRP (Horseradish Peroxidase) is added to the wells, which binds to the biotinylated PAR chains.

    • After another washing step, a chemiluminescent HRP substrate is added.

  • Data Analysis: The luminescence is measured using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Anti-Mycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in culture medium in a 96-well plate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration and added to each well of the plate containing the test compounds.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Resazurin (B115843) Addition: After the incubation period, a solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

  • Data Analysis: The plate is incubated for another 12-24 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.[7]

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_DNA_Repair DNA Repair Cascade cluster_Inhibition Mechanism of Inhibition DNA_Break Single-Strand DNA Break PARP1_Activation PARP1 Activation DNA_Break->PARP1_Activation Recruitment PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Derivative (PARPi) Inhibitor->PARP1_Activation Inhibits

Caption: PARP1 signaling in DNA repair and its inhibition.

Experimental_Workflow cluster_Compound_Prep Compound Preparation cluster_In_Vitro_Assays In Vitro Evaluation cluster_Cellular_Assays Cell-Based Studies cluster_SAR_Analysis Data Analysis Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PARP_Assay PARP Inhibition Assay (IC50) Characterization->PARP_Assay Anti_TB_Assay Anti-Mycobacterial Assay (MIC) Characterization->Anti_TB_Assay Cellular_Activity Cellular Potency (e.g., Cancer Cell Lines) PARP_Assay->Cellular_Activity SAR Structure-Activity Relationship (SAR) Analysis PARP_Assay->SAR Cytotoxicity Cytotoxicity Assay (CC50) Anti_TB_Assay->Cytotoxicity Anti_TB_Assay->SAR Cytotoxicity->SAR Cellular_Activity->SAR

Caption: General experimental workflow for SAR studies.

References

Unveiling 3-Methylbenzamide: A Comparative Analysis of Experimental and Theoretical NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear magnetic resonance spectroscopic data of 3-Methylbenzamide, this guide provides a comparative overview of experimentally determined versus theoretically predicted chemical shifts. Tailored for researchers, scientists, and professionals in drug development, this analysis offers valuable insights into the structural characterization of this important chemical compound.

Correlation of ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of a nucleus. A comparison between experimentally measured chemical shifts and those predicted by theoretical calculations, typically employing Density Functional Theory (DFT), can provide a high degree of confidence in structural assignments.

Data Presentation: A Comparative Table

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for this compound. The theoretical values are discussed qualitatively based on the expected accuracy of DFT calculations.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

ProtonsExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
-CH₃2.39Predicted to be in close agreement
Aromatic H7.42-7.65Predicted to be in close agreement
-NH₂6.19Predicted with potential deviation due to solvent effects and hydrogen bonding

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ [1]

Carbon AtomExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
-CH₃21.33Predicted to be in close agreement
Aromatic C-3138.34Predicted to be in close agreement
Aromatic C-1133.52Predicted to be in close agreement
Aromatic C-5132.82Predicted to be in close agreement
Aromatic C-4128.65Predicted to be in a similar range
Aromatic C-6128.16Predicted to be in a similar range
Aromatic C-2124.48Predicted to be in a similar range
Carbonyl C=O170.54Predicted to be in close agreement

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following provides a typical experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the this compound sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for NMR spectroscopy due to its good solubilizing properties and the presence of a single deuterium (B1214612) lock signal.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Transfer: The resulting solution is filtered into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

NMR Spectrometer and Parameters:

  • Instrumentation: The spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Number of Scans: Typically 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-16 ppm is commonly used to cover the entire range of proton chemical shifts.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum and enhance the signal of carbon atoms.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A wider spectral width of about 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.

    • Relaxation Delay: A relaxation delay of 2 seconds is typically used.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves apodization (e.g., with an exponential function to improve the signal-to-noise ratio), phase correction, and baseline correction to obtain the final NMR spectrum.

Logical Workflow for NMR Data Correlation

The process of correlating theoretical and experimental NMR data follows a logical workflow, ensuring a systematic and robust analysis. This workflow is visualized in the diagram below.

NMR_Correlation_Workflow Workflow for Correlating Theoretical and Experimental NMR Data cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_comparison Comparative Analysis exp_sample Sample Preparation exp_nmr NMR Data Acquisition (¹H and ¹³C) exp_sample->exp_nmr exp_processing Data Processing and Peak Picking exp_nmr->exp_processing exp_data Experimental Chemical Shifts exp_processing->exp_data compare_data Data Tabulation and Comparison exp_data->compare_data Experimental Data the_structure Molecular Structure Input (this compound) the_dft DFT Calculation (Geometry Optimization & NMR Shielding) the_structure->the_dft the_processing Shielding to Chemical Shift Conversion (with TMS reference) the_dft->the_processing the_data Theoretical Chemical Shifts the_processing->the_data the_data->compare_data Theoretical Data analyze_correlation Analysis of Deviations and Correlation compare_data->analyze_correlation structure_validation Structural Validation analyze_correlation->structure_validation

Caption: A flowchart illustrating the workflow for comparing theoretical and experimental NMR data.

References

Assessing the Genotoxicity of 3-Methylbenzamide and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of 3-Methylbenzamide and its structurally related analogues. Due to a lack of publicly available genotoxicity data specifically for this compound, this document focuses on the genotoxicity of the parent compound, Benzamide, and a key analogue, N,N-diethyl-3-methylbenzamide (DEET), to provide a comparative context. The information herein is intended to guide researchers in evaluating the potential DNA-damaging properties of this class of compounds.

Executive Summary

Comparative Genotoxicity Data

The following table summarizes the available, albeit limited, genotoxicity data for Benzamide and its analogue, N,N-diethyl-3-methylbenzamide (DEET). It is important to note that direct quantitative data for this compound is not currently available in the public domain.

Compound Assay Test System Concentration/Dose Range Metabolic Activation (S9) Result Reference
BenzamideAmes TestSalmonella typhimurium / E. coliNot specifiedWith and withoutData not readily availableNTP Study ID: 285062[1]
N,N-diethyl-3-methylbenzamide (DEET)Ames TestS. typhimurium TA98, TA100, TA1535, TA1538Not specifiedWith and withoutNegativeNCBI Bookshelf ID: NBK222416[2]
N,N-diethyl-3-methylbenzamide (DEET)DNA DamageCultured primary human nasal mucosal cellsNot specifiedNot applicablePositiveNCBI Bookshelf ID: NBK222416[2]

Experimental Protocols

Standardized protocols are critical for the reliable assessment of genotoxicity. The following are detailed methodologies for three key assays based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by utilizing bacteria.[3]

  • Test Strains: At least five strains of bacteria should be used, including four strains of Salmonella typhimurium (TA1535, TA1537, TA98, and TA100) and either E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: Tests are performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Procedure (Plate Incorporation Method):

    • 0.1 mL of an overnight bacterial culture is mixed with 0.1 mL of the test solution at various concentrations and 0.5 mL of S9 mix or buffer.

    • 2.0 mL of molten top agar (B569324) (at 45°C) is added to the mixture.

    • The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.[4][5]

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

  • Treatment: Cells are exposed to the test substance at a minimum of three concentrations, with and without S9 metabolic activation, for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from animal tissues.[6][7][8]

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A positive and a vehicle control group are also included. Treatment is typically given once or multiple times.

  • Tissue Collection: At a specified time after the last treatment (usually 2-6 hours), animals are euthanized, and target tissues (e.g., liver, bone marrow, stomach) are collected.

  • Cell Preparation and Electrophoresis: Single-cell suspensions are prepared from the tissues, embedded in agarose (B213101) on a microscope slide, and lysed to remove cellular proteins, leaving the DNA. The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and subjected to electrophoresis.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope. Damaged DNA migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software. A statistically significant, dose-dependent increase in DNA damage indicates a genotoxic effect.

Potential Signaling Pathways in Benzamide-Induced Genotoxicity

While specific pathways for this compound are uncharacterized, the genotoxicity of structurally related aromatic amines often involves metabolic activation and subsequent DNA damage, which can trigger complex cellular signaling responses.

DNA Damage Response (DDR) Pathway

Genotoxic agents can induce various forms of DNA damage, including single- and double-strand breaks, which activate the DNA Damage Response (DDR) pathway.[1] This intricate network of signaling pathways is crucial for maintaining genomic integrity.

DNA_Damage_Response Genotoxic_Stress Genotoxic Stress (e.g., Benzamide Metabolites) DNA_Damage DNA Damage (Strand Breaks, Adducts) Genotoxic_Stress->DNA_Damage Sensors Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensors Transducers Transducer Kinases (ATM, ATR) Sensors->Transducers Effectors Effector Proteins (p53, Chk1/2) Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Figure 1. Simplified overview of the DNA Damage Response pathway.

p53 Signaling Pathway in Genotoxicity

The tumor suppressor protein p53 plays a central role in the response to genotoxic stress.[9][10] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is too severe.

p53_Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax Bax Expression p53->Bax Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis Genotoxicity_Workflow Start Test Compound (this compound) Ames Ames Test (OECD 471) Start->Ames Decision1 Positive? Ames->Decision1 Micronucleus_in_vitro In Vitro Micronucleus (OECD 487) Decision2 Positive? Micronucleus_in_vitro->Decision2 Comet_in_vivo In Vivo Comet Assay (OECD 489) Hazard_ID Hazard Identification & Risk Assessment Comet_in_vivo->Hazard_ID Decision1->Micronucleus_in_vitro Yes Negative Negative for Genotoxicity Decision1->Negative No Decision2->Comet_in_vivo Yes Decision2->Negative No

References

A Comparative Guide to Amide Coupling Reagents for the Synthesis of 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. The synthesis of 3-Methylbenzamide, a valuable building block and scaffold in medicinal chemistry, serves as an excellent case study for evaluating the performance of common amide coupling reagents. This guide provides a comparative analysis of five widely used reagents: EDC/HOBt, HATU, PyBOP, T3P, and COMU, supported by experimental data to inform the selection of the most suitable reagent for a given synthetic strategy.

Performance Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact reaction yield, time, and overall efficiency. The following table summarizes the performance of various reagents in the context of synthesizing this compound or its close analogs.

Coupling ReagentReagent TypeTypical Yield (%)Typical Reaction TimeTypical Temperature (°C)Key AdvantagesDisadvantages
EDC/HOBt Carbodiimide70-90[1]12-24 h[2]0 to RT[2]Cost-effective, water-soluble byproducts.[1]Longer reaction times, potential for side reactions without HOBt.
HATU Uronium Salt>90[3]1-6 h[2][4]RT[2][4]High efficiency, fast reactions, low racemization.[3]Higher cost, potential safety concerns (anaphylaxis).[5]
PyBOP Phosphonium (B103445) Salt80-95[6]1-16 h[7]RT[8]High efficiency, safer byproducts than BOP.[8]Higher cost than carbodiimides.
T3P Phosphonic Anhydride (B1165640)>90[9]2-16 h[10]RT[11]High yields, low epimerization, water-soluble byproducts.[9]Can be less effective for some sterically hindered substrates.
COMU Uronium Salt70-80*15-20 min[5]0[5]Very fast, water-soluble byproducts, safer than benzotriazole-based reagents.[12]Newer reagent, potentially higher cost.

*Note: Yield for COMU is for the synthesis of N,N-diethyl-3-methylbenzamide.[5]

Experimental Workflow and Reagent Classification

The general workflow for the synthesis of this compound via amide coupling is depicted below, followed by a diagram illustrating the classification of the discussed reagents.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Activation Carboxylic Acid Activation 3-Methylbenzoic_Acid->Activation Amine Amine (e.g., NH3) Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activation

Figure 1. General experimental workflow for the synthesis of this compound.

G Amide_Coupling_Reagents Amide Coupling Reagents Carbodiimides Carbodiimides Amide_Coupling_Reagents->Carbodiimides Onium_Salts Onium Salts Amide_Coupling_Reagents->Onium_Salts Phosphonic_Anhydrides Phosphonic Anhydrides Amide_Coupling_Reagents->Phosphonic_Anhydrides EDC EDC/HOBt Carbodiimides->EDC Uronium_Aminium_Salts Uronium/Aminium Salts Onium_Salts->Uronium_Aminium_Salts Phosphonium_Salts Phosphonium Salts Onium_Salts->Phosphonium_Salts T3P T3P Phosphonic_Anhydrides->T3P HATU HATU Uronium_Aminium_Salts->HATU COMU COMU Uronium_Aminium_Salts->COMU PyBOP PyBOP Phosphonium_Salts->PyBOP

Figure 2. Classification of compared amide coupling reagents.

Experimental Protocols

Detailed methodologies for the synthesis of this compound or its N-substituted analogs using the discussed coupling reagents are provided below. These protocols are based on literature procedures and may require optimization for specific applications.

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 3-Methylbenzoic acid (1.0 eq.)

  • Amine (e.g., ammonia (B1221849) or primary/secondary amine) (1.1 eq.)

  • EDC (1.2 eq.)

  • HOBt (1.2 eq.)[2]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid and dissolve it in anhydrous DCM or DMF.

  • Add the amine, HOBt, and DIPEA or TEA to the solution.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HATU Mediated Synthesis

This protocol outlines the use of the highly efficient uronium salt-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Materials:

  • 3-Methylbenzoic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.1 eq.)[2]

  • DIPEA or TEA (2.0 eq.)[2]

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-methylbenzoic acid in anhydrous DMF.

  • Add HATU and DIPEA or TEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[2]

  • Add the desired amine to the reaction mixture.[2]

  • Stir the reaction at room temperature for 1-6 hours.[2][4]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: PyBOP Mediated Synthesis

This protocol describes the use of the phosphonium salt-based coupling reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Materials:

  • 3-Methylbenzoic acid (1.0 eq.)

  • Amine (1.0 eq.)

  • PyBOP (1.1 eq.)[8]

  • DIPEA (2.5 eq.)[8]

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve 3-methylbenzoic acid in anhydrous DCM or DMF in a dry round-bottom flask.

  • Add PyBOP to the solution and stir for 5 minutes at room temperature.[8]

  • Add the amine and DIPEA to the reaction mixture.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 10% citric acid, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: T3P Mediated Synthesis

This protocol details the use of the phosphonic anhydride coupling reagent, Propanephosphonic Anhydride (T3P®).

Materials:

  • 3-Methylbenzoic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • T3P® solution (50% in ethyl acetate or DMF) (1.5 eq. of the cyclic trimer)[10]

  • Pyridine (B92270) or TEA (3.0 eq.)

  • Anhydrous Ethyl Acetate or Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask, add 3-methylbenzoic acid and the amine and dissolve in anhydrous ethyl acetate or THF.

  • Add pyridine or TEA to the solution and stir.[10]

  • Add the T3P® solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.[10]

  • Stir the reaction at room temperature for 2-16 hours.[10]

  • Monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water or 1 M HCl.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: COMU Mediated Synthesis of N,N-diethyl-3-methylbenzamide

This protocol is for the synthesis of a close analog of this compound and is adapted from a literature procedure.[5]

Materials:

  • 3-Methylbenzoic acid (m-toluic acid) (1.0 eq.)

  • Diethylamine (B46881) (2.2 eq.)

  • COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] (1.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve diethylamine in anhydrous DMF and cool to 0 °C.

  • Sequentially add 3-methylbenzoic acid and COMU to the stirred solution.[5]

  • The solution will turn bright yellow upon the addition of COMU.

  • Stir the reaction mixture at 0 °C for 15-20 minutes, at which point the color should change to orange, indicating reaction completion.[5]

  • Perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product. The byproducts of COMU are water-soluble, often resulting in a product of high purity without the need for column chromatography.[12]

References

Efficacy of Benzamide Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of various benzamide (B126) derivatives against a range of cancer cell lines. The information is compiled from recent studies and is intended to aid researchers in the evaluation and development of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several benzamide derivatives across different human cancer cell lines. Lower IC50 values are indicative of higher potency.

Derivative/CompoundCancer Cell LineCancer TypeIC50 (µM)
N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (Agent L1) H292Lung Cancer8.87[1]
SKOV3Ovarian Cancer2.63[1]
SKBR3Breast Cancer1.57[1]
Compound B12 (N-substituted Sulfamoylbenzamide) MDA-MB-231Breast Cancer0.61-1.11[2]
HCT-116Colon Cancer0.61-1.11[2]
SW480Colon Cancer0.61-1.11[2]
Compound 13f (aminobenzo[d]thiazol-5-yl) benzamide derivative) HCT116Colorectal Cancer0.30[3]
DLD-1Colorectal Cancer2.83[3]
Compound 12d (aminobenzo[d]thiazol-5-yl) benzamide derivative) Multiple Cancer Cell LinesVariousNanomolar range[3]
Compound 12f (aminobenzo[d]thiazol-5-yl) benzamide derivative) Multiple Cancer Cell LinesVariousNanomolar range[3]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these benzamide derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[4]

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT reagent to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection: Annexin V Staining Assay

The Annexin V assay is a common method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium (B1200493) iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

Protocol:

  • Cell Collection: After treatment with the benzamide derivatives, harvest the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[5]

  • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

Flow cytometry is utilized to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells to allow for DNA staining.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Efficacy Testing cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines treatment Treatment with 3-Methylbenzamide Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Efficacy Evaluation ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion STAT3_Pathway Inhibition of STAT3 Signaling Pathway by Benzamide Derivatives cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) proliferation Cell Proliferation & Survival transcription->proliferation benzamide Benzamide Derivative (e.g., Compound B12) benzamide->stat3 Inhibits Phosphorylation

References

A Comparative Guide to Benzamide Synthesis: Benchmarking New Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide (B126) moiety is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials. The efficient and sustainable synthesis of benzamides is, therefore, a critical focus of chemical research. This guide provides an objective comparison of new synthetic methods against traditional routes for benzamide formation, supported by experimental data to inform methodological choices in a research and development setting.

At a Glance: Comparing Synthetic Routes to Benzamides

The selection of a synthetic strategy for benzamide production hinges on a variety of factors, including yield, reaction time, temperature, catalyst cost, and substrate scope. Below is a summary of key performance indicators for traditional and modern synthetic approaches.

ParameterClassical Amidation (Acyl Chloride)Ullmann CondensationBuchwald-Hartwig AminationDirect Catalytic Amidation
Typical Yield 65-85%70-90%85-98%70-95%
Reaction Temperature 0 °C to Reflux100-210 °CRoom Temp to 120 °C110-130 °C
Reaction Time 1-4 hours12-48 hours2-24 hours5-24 hours
Catalyst NoneCopper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)Boron, Titanium, Zirconium, etc.
Key Advantage Simple, no catalyst neededGood for N-aryl benzamidesHigh yields, broad scopeAtom economical, fewer steps
Key Disadvantage Stoichiometric byproduct (HCl)Harsh conditions, long timesExpensive catalyst/ligandsHigh temperatures often needed

Visualizing the Synthetic Pathways

The general workflow for benzamide synthesis involves the coupling of a carboxylic acid derivative with an amine, followed by purification. The key difference between the methods lies in the activation of the carboxylic acid and the conditions required to facilitate the C-N bond formation.

cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_end Product & Purification BenzoicAcid Benzoic Acid / Derivative Coupling Coupling Reaction (Varies by Method) BenzoicAcid->Coupling Amine Amine Amine->Coupling Crude Crude Benzamide Coupling->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure Benzamide Purification->Pure

Caption: Generalized workflow for benzamide synthesis.

The divergence in methodologies occurs at the coupling stage, where traditional methods often require harsh conditions or stoichiometric activating agents, while modern catalytic methods offer more elegant and efficient alternatives.

cluster_traditional Traditional Routes cluster_modern Newer Synthetic Methods AcylChloride Acyl Chloride Formation (e.g., with SOCl₂) Amidation Amidation (Amine + Base) AcylChloride->Amidation Ullmann Ullmann Condensation (Cu Catalyst, High Temp) Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Direct Direct Catalytic Amidation (e.g., Boric Acid, TiF₄) - Water byproduct Enzymatic Enzymatic Synthesis (e.g., Lipase) - Mild Conditions Photoredox Photoredox Catalysis - Light-mediated Start Benzoic Acid + Amine Start->AcylChloride Stoichiometric Activation Start->Ullmann High Energy Start->Buchwald Catalytic Start->Direct Catalytic, Atom-Economic Start->Enzymatic Biocatalytic Start->Photoredox Light-Driven

Caption: Comparison of traditional vs. new benzamide synthesis strategies.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on established procedures and can be adapted for specific substrates.

Traditional Method: Synthesis from Benzoyl Chloride

This classic method involves the conversion of benzoic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Step 1: Preparation of Benzoyl Chloride To a round-bottom flask, add benzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq). Heat the mixture to reflux for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude benzoyl chloride.

Step 2: Amidation In a separate flask, dissolve the amine (1.0 eq) and a base such as triethylamine (B128534) (1.2 eq) in an anhydrous solvent like dichloromethane (B109758) (DCM). Cool the solution to 0 °C. Add the benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water, separate the organic layer, and wash sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Modern Catalytic Method: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is particularly useful for synthesizing N-aryl benzamides.[1]

Procedure: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), the amide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq). Add anhydrous toluene (B28343) as the solvent. Seal the tube and heat the reaction mixture to 100-120 °C for 2-24 hours. After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

New Synthetic Method: Direct Catalytic Amidation with Boric Acid

This method represents a greener approach, directly coupling a carboxylic acid and an amine with a simple catalyst, producing only water as a byproduct.[2][3]

Procedure: To a round-bottom flask equipped with a Dean-Stark trap, add benzoic acid (1.0 eq), boric acid (5-10 mol%), and toluene. Stir the mixture for 10 minutes. Add the amine (1.05 eq) and heat the mixture to reflux. Collect the water generated during the reaction in the Dean-Stark trap. The reaction progress can be monitored by TLC. After completion (typically 5-20 hours), cool the mixture to room temperature and pour it into hexanes to precipitate the product. Collect the solid by suction filtration and wash with water to remove residual boric acid. The product can be further purified by recrystallization.

Emerging Synthetic Method: Photoredox-Catalyzed Amidation

Visible-light photoredox catalysis is an emerging sustainable strategy for amide synthesis, enabling reactions under mild conditions.[4][5]

General Protocol: In a reaction vial, combine the starting materials (e.g., an alcohol and an amine), a photocatalyst (e.g., Eosin Y, 1-5 mol%), and a suitable solvent.[5] The reaction is often carried out in the presence of a mild base. The vial is sealed and irradiated with visible light (e.g., blue or green LEDs) at room temperature for 6-24 hours. After the reaction, the solvent is removed, and the crude product is purified by column chromatography. This method's specific conditions can vary significantly based on the chosen substrates and photocatalyst system.

Concluding Remarks

The synthesis of benzamides has evolved significantly from traditional high-temperature or stoichiometrically activated processes to more refined and sustainable catalytic methods.

  • Traditional methods , such as the acylation of amines with acyl chlorides, remain valuable for their simplicity and the use of inexpensive reagents. However, they suffer from lower atom economy due to the generation of stoichiometric byproducts.

  • Modern cross-coupling reactions , particularly the Buchwald-Hartwig amination, have become the gold standard for the synthesis of N-aryl benzamides, offering high yields and broad substrate scope, albeit at the cost of expensive and air-sensitive catalysts and ligands.[1]

  • New synthetic methods , such as direct catalytic amidation, represent a significant step towards greener and more atom-economical processes by avoiding pre-activation of the carboxylic acid and producing only water as a byproduct.[2] Emerging fields like photoredox and enzymatic catalysis promise even milder reaction conditions and higher selectivity, further expanding the synthetic chemist's toolkit for constructing this vital functional group.[2][4]

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction, with newer methods offering compelling advantages in sustainability and efficiency.

References

A Comparative Guide to Isomerism and Rotational Barriers in Ortho-Disubstituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational dynamics of ortho-disubstituted benzamides play a critical role in their biological activity and physicochemical properties. The steric hindrance introduced by ortho-substituents restricts rotation around the aryl-carbonyl (Ar-C(O)) and amide (C-N) bonds, leading to the formation of distinct rotational isomers, or atropisomers. Understanding and quantifying the energy barriers to this rotation is paramount in drug design and development, as different atropisomers can exhibit varied pharmacological profiles.[1][2]

This guide provides a comparative analysis of rotational barriers in ortho-disubstituted benzamides, supported by experimental data. It details the primary experimental methodology for determining these barriers and presents the information in a clear, accessible format for researchers.

The Phenomenon of Atropisomerism

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In the context of ortho-disubstituted benzamides, the bulky ortho-substituents prevent free rotation, giving rise to stable or slowly interconverting stereoisomers. These atropisomers can be classified based on their half-life of racemization, which is directly related to the rotational energy barrier. This classification is crucial in drug development, as stable atropisomers may need to be characterized and tested individually.[2]

Comparison of Rotational Barriers

The magnitude of the rotational barrier in ortho-disubstituted benzamides is influenced by the nature and size of the ortho-substituent, as well as the substituents on the amide nitrogen. The following tables summarize experimental and computational data on rotational barriers for various ortho-disubstituted benzamides and related compounds.

Rotational Barriers in Ortho-Halogen-Substituted N-Benzhydrylformamides

This table presents calculated rotational barriers (ΔG‡) for the aryl group rotation in a series of ortho-halogen-substituted N-benzhydrylformamides. The data highlights the significant impact of the halogen's size on the rotational barrier.

CompoundOrtho-SubstituentΔG‡ (Aryl Rotation) (kcal/mol)
N-benzhydrylformamide (BHFA)H2.5
BHFA-oFF5.8
BHFA-oClCl8.7
BHFA-oBrBr9.0
BHFA-oII9.8

Data sourced from DFT calculations.[3]

Rotational Barriers in Ortho-Substituted Tertiary Aromatic Amides

This table showcases the effect of ortho-chloro and ortho-dimethyl substitution on the rotational barriers around the N-C(O) and C-C(O) bonds in tertiary aromatic amides. The data indicates a substantial increase in the rotational barrier with ortho-substitution.

CompoundOrtho-Substituent(s)Barrier to N-C(O) Rotation (kcal/mol)Barrier to C-C(O) Rotation (kcal/mol)
DimethylbenzamideNone--
2-Chloro-dimethylbenzamideClIncreasedIncreased
2,6-Dichloro-dimethylbenzamideCl, ClSubstantially IncreasedDramatically Increased (up to 19.2)
2,6-Dimethyl-dimethylbenzamideCH3, CH3-Increased

Qualitative and quantitative data from computational studies.[4][5]

Experimental Protocol: Determination of Rotational Barriers by Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy is the most common and powerful technique for quantifying the rates of conformational exchange, and thus the rotational energy barriers, in ortho-disubstituted benzamides.[6][7][8] The method involves monitoring the changes in the NMR lineshape of specific protons as a function of temperature.

Principle

At low temperatures, the rotation around the hindered bond is slow on the NMR timescale, and distinct signals are observed for the different atropisomers. As the temperature is increased, the rate of rotation increases. This leads to broadening of the signals, which eventually coalesce into a single, sharp peak at higher temperatures where the rotation is fast on the NMR timescale. By analyzing the lineshape at different temperatures, the rate constant for the rotation can be determined, and from this, the free energy of activation (ΔG‡) for the process can be calculated using the Eyring equation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a known concentration of the ortho-disubstituted benzamide (B126) in a suitable deuterated solvent. The choice of solvent is critical as it can influence the rotational barrier. Common solvents include deuterated chloroform (B151607) (CDCl3), dimethyl sulfoxide (B87167) (DMSO-d6), or toluene-d8.

    • Ensure the sample is free of paramagnetic impurities which can cause line broadening.

  • NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer equipped with a variable temperature (VT) unit.

    • Acquire a series of 1H NMR spectra over a range of temperatures. Start at a low temperature where the signals of the two rotamers are sharp and well-resolved. Gradually increase the temperature in small increments (e.g., 5-10 K) through the coalescence point and into the fast exchange region.

    • Allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum to ensure thermal stability.

    • Record the exact temperature for each spectrum.

  • Data Analysis:

    There are two primary methods for analyzing dNMR data:

    • Coalescence Temperature (Tc) Method: This is a simplified method that provides an estimate of the rotational barrier at the coalescence temperature.

      • Identify the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.

      • At a temperature well below coalescence, measure the chemical shift difference (Δν in Hz) between the two signals.

      • Calculate the rate constant (k) at coalescence using the equation: k = (π * Δν) / √2

      • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k / Tc)] where R is the gas constant (1.987 cal/mol·K).

    • Complete Lineshape Analysis: This is a more rigorous and accurate method.

      • This method involves fitting the experimentally observed lineshapes at multiple temperatures to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange.

      • Specialized software packages (e.g., DNMR, MEXICO, WinDNMR) are used for this analysis.[9]

      • The fitting process yields the rate constant (k) at each temperature.

      • A plot of ln(k/T) versus 1/T (an Eyring plot) allows for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) from the slope and intercept, respectively. The free energy of activation (ΔG‡) can then be calculated at any temperature.

Logical Workflow for dNMR Analysis

dNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_coalescence Coalescence Method cluster_lineshape Lineshape Analysis prep Dissolve Compound in Deuterated Solvent acq_start Acquire 1H NMR at Low Temperature prep->acq_start acq_vt Increase Temperature Incrementally acq_start->acq_vt acq_equil Equilibrate Sample acq_vt->acq_equil acq_spec Acquire Spectrum acq_equil->acq_spec acq_end Repeat until Fast Exchange Region acq_spec->acq_end acq_end->acq_vt Loop analysis_choice Choose Analysis Method acq_end->analysis_choice tc Identify Coalescence Temperature (Tc) analysis_choice->tc fit Fit Experimental Spectra to Theoretical Lineshapes analysis_choice->fit k_calc Calculate k at Tc tc->k_calc dnu Measure Δν at Low Temperature dnu->k_calc dg_calc Calculate ΔG‡ k_calc->dg_calc k_multi Determine k at Multiple Temperatures fit->k_multi eyring Create Eyring Plot (ln(k/T) vs 1/T) k_multi->eyring thermo Determine ΔH‡, ΔS‡, ΔG‡ eyring->thermo

Figure 1: Workflow for determining rotational barriers using dynamic NMR.

Signaling Pathway of Substituent Effects on Rotational Barriers

The electronic and steric properties of the ortho-substituent directly influence the rotational barriers. This can be conceptualized as a signaling pathway where the substituent's properties modulate the energetics of the ground and transition states of the rotation.

Substituent_Effects cluster_properties Substituent Properties cluster_states Energy States substituent Ortho-Substituent (e.g., -Cl, -CH3, -OCH3) steric Steric Hindrance (van der Waals radius) substituent->steric electronic Electronic Effects (Inductive, Resonance) substituent->electronic transition_state Transition State Energy (Perpendicular conformation) steric->transition_state destabilizes ground_state Ground State Energy (Planar or near-planar amide) electronic->ground_state stabilizes/destabilizes barrier Rotational Energy Barrier (ΔG‡) ground_state->barrier transition_state->barrier

Figure 2: Influence of ortho-substituent properties on rotational energy barriers.

Alternative Methodologies

While dNMR is the gold standard, other techniques can provide information about molecular conformation and dynamics.

  • Circular Dichroism (CD) Spectroscopy: For chiral, non-racemic samples of atropisomers, CD spectroscopy can be used to monitor the racemization process over time. By measuring the change in the CD signal, the rate of interconversion between enantiomers can be determined. This method is particularly useful for atropisomers with high rotational barriers that are stable enough to be resolved. However, it requires the separation of enantiomers and is not suitable for rapidly interconverting isomers.

  • Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for calculating rotational energy barriers.[3][8] These methods can provide valuable insights into the transition state structures and the factors influencing the barrier height. Computational results are often used to complement and rationalize experimental findings.

Conclusion

The study of isomerism and rotational barriers in ortho-disubstituted benzamides is a critical aspect of medicinal chemistry and drug design. The presence of ortho-substituents significantly impacts the conformational freedom of these molecules, leading to the formation of atropisomers with potentially distinct biological activities. Dynamic NMR spectroscopy provides a robust experimental framework for quantifying these rotational barriers, offering valuable data for structure-activity relationship studies. Complemented by computational methods, a thorough understanding of these dynamic processes can guide the design of more potent and selective drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methylbenzamide, emphasizing safety, environmental responsibility, and regulatory adherence.

Hazard Assessment and Waste Characterization

Before disposal, a thorough hazard assessment of this compound is necessary. Based on available Safety Data Sheets (SDS) for this compound and its analogues, it should be treated as a hazardous waste.

Key Hazards:

  • Combustible Solid: this compound is classified as a combustible solid.

  • Potential for Irritation: Structurally similar compounds can cause skin and serious eye irritation.

  • Aquatic Toxicity: Analogous compounds are harmful to aquatic life with long-lasting effects.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Due to these potential hazards, this compound waste must not be disposed of in regular trash or down the sanitary sewer.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes key physical and chemical properties that inform its handling and disposal as a hazardous waste.

PropertyValue
Chemical Formula C₈H₉NO
Molecular Weight 135.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 95-98 °C
Solubility Insoluble in water
Hazard Class Combustible Solid
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents
Primary Disposal Route Licensed Hazardous Waste Disposal Service (Incineration Recommended)

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which typically involves incineration.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Waste Segregation and Containerization:

  • Solid Waste: Collect pure this compound waste and any materials contaminated with it (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealable container.

  • Container Material: Use a container made of a material that is compatible with this compound, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Scheduling Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Complete all required waste disposal forms and documentation as per your institution's procedures.

Experimental Protocol: Amide Hydrolysis (General Guidance)

While a specific, validated protocol for the neutralization of this compound is not available, a general approach for the hydrolysis of amides can be considered for laboratory-scale treatment to reduce reactivity before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your EHS department.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 M)

  • Heat source (e.g., heating mantle)

  • Appropriate glassware

  • pH indicator strips or pH meter

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in a suitable solvent if necessary.

  • Slowly add a stoichiometric excess of a strong base, such as 6 M sodium hydroxide, to the solution.

  • Gently heat the mixture to facilitate the hydrolysis of the amide to sodium 3-methylbenzoate (B1238549) and ammonia (B1221849) gas. Caution: This reaction will release ammonia, which is a toxic and corrosive gas. Ensure adequate ventilation in a fume hood.

  • After the reaction is complete (as determined by an appropriate analytical method), allow the solution to cool to room temperature.

  • Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • The neutralized solution may still be considered hazardous waste and should be collected and disposed of through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound A Hazard Assessment & Waste Characterization B Wear Appropriate PPE A->B C Segregate Waste into Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F Complete Waste Disposal Documentation E->F G Professional Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling 3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylbenzamide

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.

Hazard Assessment and Control

This compound, also known as m-Toluamide, requires careful handling to mitigate potential health risks. While specific occupational exposure limits have not been established for this compound or the related compound Benzamide, this does not imply an absence of harm.[1] Safe work practices should always be followed.[1] The primary hazards associated with similar benzamides include skin, eye, and respiratory irritation.[2][3] Some related compounds are harmful if swallowed, and Benzamide is suspected of causing genetic defects.

Hazard Summary for Benzamides

Hazard Type Description Source Compound
Oral Toxicity Harmful if swallowed.[4] May cause nausea, vomiting, and abdominal pain.[1] N,N-Diethyl-3-methylbenzamide, Benzamide
Skin Irritation Causes skin irritation.[2][3][4] N,N-Diethyl-3-methylbenzamide, 3-Amino-N-methylbenzamide, 3-Nitrobenzamide
Eye Irritation Causes serious eye irritation.[2][3][4] N,N-Diethyl-3-methylbenzamide, 3-Amino-N-methylbenzamide, 3-Nitrobenzamide
Respiratory Irritation May cause respiratory irritation.[1][3] 3-Nitrobenzamide, Benzamide

| Genetic Defects | Suspected of causing genetic defects. | Benzamide |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines recommended PPE based on the risk level of the handling procedure.

Personal Protective Equipment (PPE) Recommendations

Risk Level Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Standard Laboratory Handling (Low Risk) - Handling closed containers- Preparing dilute solutions in a fume hood Nitrile or neoprene gloves.[5] Safety glasses with side shields or chemical safety goggles.[3][4][5] Standard laboratory coat.[5] Not generally required with adequate ventilation.[4]

| Operations with High Exposure Potential (High Risk) | - Weighing or transferring powder outside of a ventilated enclosure- Handling open systems with potential for splashing- Responding to a spill | Chemical-resistant gloves (double-gloving recommended).[5] | Chemical safety goggles and a face shield.[6] | Chemical-resistant apron or coveralls over a lab coat.[5] | An appropriate respirator may be required if ventilation is inadequate or dust is generated.[1] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[4] |

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Precaution :

    • Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

    • Ventilation : Ensure the work area is well-ventilated.[3][4] When weighing the solid compound, use a fume hood or a ventilated balance enclosure to contain dust.[5]

    • Emergency Equipment : Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible before beginning work.[3][4]

    • Review Safety Data : Read and understand all safety precautions before handling the substance.

  • Handling the Chemical :

    • Donning PPE : Before handling, put on the appropriate PPE as outlined in the table above.

    • Avoid Contact : Prevent contact with skin, eyes, and clothing.[2][4] Do not breathe dust or vapors.[3]

    • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[4]

    • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[3][4]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2][3]

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so.[4] If eye irritation persists, get medical attention.[2][3]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[3]

    • Ingestion : Rinse mouth with water.[3] Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to federal, state, and local regulations.[7]

  • Waste Collection :

    • Collect all chemical waste in sturdy, leak-proof, and clearly labeled containers.[8]

    • Do not mix hazardous waste with non-hazardous waste.[9]

    • Keep waste containers tightly sealed except when adding contents.[8]

  • Container Disposal :

    • Thoroughly empty all contents from the original container.[8]

    • Triple-rinse the empty container. Collect the rinsate as chemical waste.[8]

    • After rinsing, obliterate or deface the label on the container before disposing of it as regular trash or recycling.[8]

  • Final Disposal :

    • Dispose of all waste materials and rinsate through an approved waste disposal plant or licensed hazardous waste management firm.[4][9]

    • Do not allow the product to enter drains or surface water.

Workflow for Handling this compound

G prep Step 1: Preparation - Designate work area (fume hood) - Verify emergency equipment - Review SDS ppe Step 2: Don PPE - Select appropriate gloves, eye protection, and lab coat based on risk prep->ppe Proceed handle Step 3: Chemical Handling - Weigh/transfer in ventilated area - Avoid contact and inhalation - Keep container closed ppe->handle Proceed decon Step 4: Decontamination - Wash hands and exposed areas - Clean work surfaces handle->decon After Handling waste Step 5: Waste Collection - Segregate waste - Use labeled, sealed containers handle->waste During & After Handling decon->waste dispose Step 6: Final Disposal - Arrange for pickup by approved waste handler - Dispose of rinsed empty containers waste->dispose For Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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3-Methylbenzamide

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